Merafloxacin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2N3O3/c1-3-22-8-11-5-6-24(9-11)17-14(20)7-12-16(15(17)21)23(4-2)10-13(18(12)25)19(26)27/h7,10-11,22H,3-6,8-9H2,1-2H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYYCLWCHFVRLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869517 | |
| Record name | Merafloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91188-00-0, 110013-21-3 | |
| Record name | Merafloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91188-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CI 934 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091188000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Merafloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110013213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Merafloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MERAFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6U51T1K77 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Merafloxacin: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Merafloxacin, a fluoroquinolone antibiotic, has garnered significant attention for its dual-action potential as both an antibacterial and an antiviral agent. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanisms of action of this compound. Detailed data is presented in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams. This document is intended to serve as a core resource for researchers and professionals involved in the study and development of novel therapeutic agents.
Chemical Structure and Identification
This compound is a synthetic fluoroquinolone characterized by a core quinolone ring structure.
-
Chemical Structure:
(A 2D chemical structure image would be placed here in a real document)
-
Chemical Formula: C₁₉H₂₃F₂N₃O₃[1]
-
IUPAC Name: 1-Ethyl-7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid[1]
-
CAS Number: 91188-00-0[1]
-
Synonyms: CI-934[1]
Physicochemical Properties
A summary of the known and computed physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Weight | 379.41 g/mol | [1] |
| Melting Point | 200-220.45 °C | [2] |
| Boiling Point | Not available | |
| Solubility | Insoluble in DMSO, Water, Ethanol. A clear solution of ≥ 1.11 mg/mL (2.93 mM) can be achieved using a solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. | [3][4] |
| pKa | Not available | |
| XLogP3 | -0.1 |
Mechanism of Action
This compound exhibits both antibacterial and antiviral activities through distinct mechanisms.
Antibacterial Mechanism
As a member of the fluoroquinolone class, this compound's primary antibacterial mechanism of action involves the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By targeting these enzymes, this compound disrupts DNA synthesis, leading to bacterial cell death.
Antiviral Mechanism against SARS-CoV-2
This compound has been identified as a potent inhibitor of SARS-CoV-2 replication. Its antiviral activity stems from its ability to inhibit programmed -1 ribosomal frameshifting (-1 PRF), a crucial process for the translation of viral polyproteins.[5] By binding to the viral RNA pseudoknot, this compound disrupts the frameshifting process, leading to the production of non-functional viral proteins and subsequent inhibition of viral replication.[5] The IC₅₀ for this inhibition has been reported to be approximately 20 µM.[5]
Experimental Protocols
Synthesis of this compound
A detailed, publicly available experimental protocol for the synthesis of this compound could not be identified in the searched literature. This information is often proprietary to the developing pharmaceutical company.
High-Throughput Screening for -1 PRF Inhibitors
This compound was identified as a -1 PRF inhibitor through a high-throughput screening of a compound library. The general workflow for such a screen is outlined below.
Quality Control and Analysis
The quality of this compound is typically confirmed by Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC).[6] While specific, detailed protocols for this compound were not found, the following represents a general approach based on methods for similar fluoroquinolones.
4.3.1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the this compound sample.
-
Instrumentation: A standard HPLC system with a UV or fluorescence detector.
-
Column: A C18 reverse-phase column is commonly used for fluoroquinolone analysis.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The composition can be isocratic or a gradient.
-
Detection: UV detection at a wavelength where this compound shows maximum absorbance, or fluorescence detection for higher sensitivity.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (as determined by solubility tests) and diluted to an appropriate concentration for analysis.
-
Analysis: The retention time and peak area of the this compound sample are compared to a reference standard to determine purity.
4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: A high-field NMR spectrometer.
-
Sample Preparation: The this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, though solubility may be an issue and require a specific solvent system).
-
Experiments: ¹H NMR and ¹³C NMR are the primary experiments conducted. 2D NMR techniques such as COSY, HSQC, and HMBC can be used for more detailed structural elucidation.
-
Analysis: The chemical shifts, coupling constants, and integration of the peaks in the NMR spectra are analyzed to confirm that they are consistent with the expected structure of this compound.
Conclusion
This compound is a promising therapeutic candidate with a unique dual-action mechanism. Its well-characterized chemical structure and emerging data on its antiviral properties make it a subject of significant interest for further research and development. This guide provides a foundational understanding of its key chemical and biological attributes to aid in these endeavors. Further studies are warranted to fully elucidate its therapeutic potential, particularly in the context of viral infections.
References
- 1. NMR and IR characterization of the aluminium complexes of norfloxacin and ciprofloxacin fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Discovery of Small Molecules Targeting the Frameshifting Element RNA in SARS-CoV-2 Viral Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 6. selleckchem.com [selleckchem.com]
Merafloxacin: A Technical Guide to a Novel Antiviral Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Merafloxacin, a fluoroquinolone derivative, has emerged as a significant subject of research due to its potent antiviral properties, particularly against coronaviruses. This technical guide provides an in-depth overview of this compound, including its chemical identity, mechanism of action, and key experimental data. Detailed protocols for relevant assays are provided to facilitate further research and development.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 1-Ethyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid[1] |
| CAS Number | 91188-00-0[1][2] |
| Molecular Formula | C₁₉H₂₃F₂N₃O₃ |
| Molar Mass | 379.40 g·mol⁻¹[1] |
| Synonyms | CI-934[2][3][4] |
Mechanism of Action: Inhibition of Programmed -1 Ribosomal Frameshifting
This compound exhibits its antiviral activity by inhibiting a crucial viral replication process known as programmed -1 ribosomal frameshifting (-1 PRF).[5][6][7] In many viruses, including SARS-CoV-2, -1 PRF is necessary for the translation of viral polyproteins by causing the ribosome to shift its reading frame.[5][6] This process is dependent on a specific RNA structure called a pseudoknot.[1] this compound is believed to interact with this RNA pseudoknot, thereby inhibiting the frameshifting process and ultimately impeding viral replication.[1][5][6]
The proposed mechanism involves this compound binding to the frameshift element (FSE) RNA. This interaction could either destabilize the pseudoknot, preventing the ribosome from pausing and shifting, or it might over-stabilize it, leading to prolonged stalling and disruption of translation.[5][6] Interestingly, a thermal shift assay indicated that this compound decreases the melting temperature of the FSE, suggesting it may act by destabilizing the RNA structure.[8]
Proposed mechanism of this compound action.Quantitative Data
This compound has demonstrated dose-dependent inhibition of -1 PRF for several betacoronaviruses and has shown efficacy in inhibiting SARS-CoV-2 replication in cell culture.
| Parameter | Virus | Value | Reference |
| IC₅₀ (-1 PRF Inhibition) | SARS-CoV-2 | ~20 µM | [5] |
| SARS-CoV | 19.5 µM | [9] | |
| hCoV-OC43 | 29.7 µM | [9] | |
| hCoV-HKU1 | 38.6 µM | [9] | |
| EC₅₀ (Viral Replication Inhibition) | SARS-CoV-2 | 2.6 µM | [6] |
| EC₉₀ (Viral Replication Inhibition) | SARS-CoV-2 | 12 µM | [6] |
Experimental Protocols
Dual-Luciferase Reporter Assay for -1 PRF Inhibition
This assay is a key method for quantifying the efficiency of -1 ribosomal frameshifting and assessing the inhibitory effect of compounds like this compound.[5] It utilizes a reporter plasmid containing two luciferase genes, Firefly (FLuc) and Renilla (RLuc), separated by the viral frameshift signal. The upstream luciferase is in the initial reading frame, while the downstream luciferase is in the -1 frame. The ratio of the expression of the two luciferases indicates the frameshifting efficiency.
Materials:
-
HEK293T or HeLa cells[5]
-
DMEM with 10% fetal bovine serum[5]
-
-1 PRF reporter plasmid DNA[5]
-
Transfection reagent (e.g., Lipofectamine 2000)[5]
-
Phosphate-buffered saline (PBS)[5]
-
Glo Lysis Buffer (Promega)[5]
-
Dual-Glo Luciferase Assay System (Promega)[5]
-
Luminometer[5]
Procedure:
-
Cell Culture and Transfection:
-
Compound Treatment:
-
24 hours post-transfection, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Luciferase Activity Measurement:
-
Dilute 1 µL of the cell lysate with 39 µL of PBS.[5]
-
Add 40 µL of the diluted lysate to a luminometer plate.
-
Add 40 µL of Dual-Glo FLuc substrate and measure the Firefly luciferase activity after a 10-minute incubation.[5]
-
Add 40 µL of Dual-Glo Stop & Glo reagent to quench the FLuc signal and simultaneously activate the Renilla luciferase.[5]
-
Measure the Renilla luciferase activity after a 10-minute incubation.[5]
-
-
Data Analysis:
-
Calculate the frameshift efficiency as the ratio of Renilla luciferase activity to Firefly luciferase activity.[5]
-
Normalize the frameshifting efficiency of the this compound-treated cells to that of the vehicle-treated cells.
-
Dual-luciferase assay workflow.
Conclusion
This compound represents a promising antiviral candidate with a novel mechanism of action targeting the programmed -1 ribosomal frameshifting of coronaviruses. The data presented in this guide underscore its potential and provide a foundation for further investigation. The detailed experimental protocols are intended to aid researchers in the continued exploration of this compound and other compounds targeting viral replication.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | SARS-CoV | TargetMol [targetmol.com]
- 5. pnas.org [pnas.org]
- 6. Restriction of SARS-CoV-2 Replication by Targeting Programmed −1 Ribosomal Frameshifting In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Restriction of SARS-CoV-2 replication by targeting programmed -1 ribosomal frameshifting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Small Molecules Targeting the Frameshifting Element RNA in SARS-CoV-2 Viral Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.glpbio.com [file.glpbio.com]
The Core Antibacterial Mechanism of Merafloxacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Merafloxacin (formerly CI-934) is a synthetic difluorinated quinolinecarboxylic acid belonging to the fluoroquinolone class of antibiotics. While recent research has highlighted its potential as an antiviral agent, its primary and potent activity is as an antibacterial compound. This technical guide provides an in-depth overview of the core mechanism of action of this compound against bacteria. It details its inhibitory effects on bacterial DNA gyrase and topoisomerase IV, presents quantitative data on its in vitro activity, outlines experimental protocols for its evaluation, and illustrates the key pathways and workflows through detailed diagrams.
Introduction
This compound is a broad-spectrum fluoroquinolone antibiotic with notable potency against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Like other fluoroquinolones, its bactericidal activity stems from the inhibition of essential bacterial enzymes involved in DNA replication, transcription, and repair. This guide will focus exclusively on the antibacterial properties of this compound, providing the detailed technical information required for research and development purposes.
Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV
The primary antibacterial mechanism of this compound involves the dual targeting of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining the proper topology of bacterial DNA.
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and for relieving the torsional stress that arises during transcription and replication.
-
Topoisomerase IV: This enzyme's primary role is in the decatenation (unlinking) of daughter chromosomes following DNA replication, allowing for their proper segregation into daughter cells.
This compound, like other fluoroquinolones, binds to the complex formed between these enzymes and bacterial DNA. This binding stabilizes the enzyme-DNA complex in a state where the DNA is cleaved, preventing the subsequent re-ligation step. This leads to the accumulation of double-strand DNA breaks, which triggers a cascade of events including the inhibition of DNA replication and the induction of the SOS response, ultimately leading to bacterial cell death.
Figure 1: Mechanism of Action of this compound.
Quantitative Data on Antibacterial Activity
The in vitro antibacterial activity of this compound (CI-934) has been evaluated against a wide range of bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
Table 1: In Vitro Activity of this compound (CI-934) against Gram-Positive Bacteria
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus (including methicillin-resistant) | - | 0.05 - 0.2 | - | 0.2 | [1] |
| Staphylococci | - | - | - | 0.25 | [3] |
| Streptococcus pneumoniae | - | - | - | 0.25 | [3] |
| Streptococcus faecalis (Enterococcus faecalis) | - | - | - | 0.5 | [3] |
| Streptococci (Groups A, B, C, viridans) | - | 0.2 - 0.8 | - | 0.4 | [1] |
| Listeria monocytogenes | - | - | - | 1.0 |
Table 2: In Vitro Activity of this compound (CI-934) against Gram-Negative Bacteria
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Haemophilus influenzae | - | ≤0.003 - 0.025 | - | 0.025 | [1] |
| Neisseria gonorrhoeae | - | ≤0.003 - 0.025 | - | 0.025 | [1] |
| Enterobacteriaceae | - | 0.1 - 25 | - | 1.6 | [1] |
| Escherichia coli | - | - | - | ≤1.0 | [3] |
| Klebsiella spp. | - | - | - | ≤1.0 | [3] |
| Proteus spp. | - | - | - | ≤1.0 | [3] |
| Salmonella spp. | - | - | - | ≤1.0 | [3] |
| Shigella spp. | - | - | - | ≤1.0 | [3] |
| Citrobacter spp. | - | - | - | ≤1.0 | [3] |
| Pseudomonas aeruginosa | - | 3.1 - 25 | - | 25 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antibacterial mechanism of action of this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Figure 2: Workflow for MIC Determination by Agar Dilution.
Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 N NaOH, then diluted in water) at a concentration of 1280 µg/mL.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution to create a range of concentrations.
-
Agar Preparation: Prepare Mueller-Hinton agar according to the manufacturer's instructions and autoclave. Cool the agar to 45-50°C in a water bath.
-
Incorporation into Agar: Add 1 mL of each this compound dilution to 9 mL of molten Mueller-Hinton agar in sterile petri dishes to achieve the final desired concentrations. Swirl gently to mix and allow the agar to solidify. A control plate with no antibiotic should also be prepared.
-
Bacterial Inoculum Preparation: Inoculate a few colonies of the test bacterium into a suitable broth and incubate to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Inoculation: Using an inoculator, spot a standardized volume (e.g., 1-2 µL) of the bacterial suspension onto the surface of each agar plate.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in an aerobic atmosphere.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.
DNA Gyrase Inhibition Assay (Supercoiling Assay)
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Figure 3: Workflow for DNA Gyrase Supercoiling Inhibition Assay.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing reaction buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5.5 mM spermidine, 6.5% glycerol, 100 µg/mL BSA), and relaxed plasmid DNA (e.g., pBR322).
-
Addition of Inhibitor: Add varying concentrations of this compound to the reaction tubes. Include a no-drug control.
-
Enzyme Addition: Add purified DNA gyrase to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.
-
Visualization and Analysis: Stain the gel with ethidium bromide and visualize under UV light. The supercoiled DNA migrates faster than the relaxed DNA. Inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of this compound. The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) can be determined by quantifying the band intensities.
Topoisomerase IV Inhibition Assay (Decatenation Assay)
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 1 mM ATP, 50 µg/mL BSA) and catenated kinetoplast DNA (kDNA).
-
Addition of Inhibitor: Add varying concentrations of this compound to the reaction tubes. Include a no-drug control.
-
Enzyme Addition: Add purified topoisomerase IV to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Analyze the DNA products by electrophoresis on a 1% agarose gel.
-
Visualization and Analysis: Stain the gel with ethidium bromide and visualize under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition of decatenation is observed as a decrease in the intensity of the decatenated DNA bands with increasing concentrations of this compound. The IC50 value can be determined by quantifying the band intensities.
Bacterial Resistance to this compound
Bacterial resistance to fluoroquinolones, including this compound, can develop through two primary mechanisms:
-
Target-Site Mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can reduce the binding affinity of the drug to its target enzymes.
-
Decreased Drug Accumulation: This can occur through either reduced uptake of the drug due to changes in the bacterial cell membrane (e.g., loss of porin channels) or increased efflux of the drug from the cell via multidrug resistance (MDR) efflux pumps.
Conclusion
This compound is a potent antibacterial agent that exerts its bactericidal effect through the inhibition of bacterial DNA gyrase and topoisomerase IV. Its broad spectrum of activity, particularly against Gram-positive cocci, makes it a significant member of the fluoroquinolone class. Understanding its detailed mechanism of action, antibacterial spectrum, and the potential for resistance is crucial for its appropriate application in research and potential future clinical development. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel antibacterial agents.
References
- 1. In vitro activity of CI-934, a new quinolone, compared with that of other quinolones and other antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of CI-934 and other antimicrobial agents against gram-positive and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Novel Bacterial Topoisomerase Inhibitors Assisted by Computational Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of Merafloxacin's Antiviral Activity: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical overview of the discovery of the antiviral properties of Merafloxacin, a fluoroquinolone antibiotic. Initially developed for its antibacterial capabilities, this compound was identified through a high-throughput screening campaign as a potent inhibitor of a crucial viral mechanism known as -1 programmed ribosomal frameshifting (-1 PRF). This mechanism is essential for the replication of several pathogenic viruses, most notably betacoronaviruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). This whitepaper details the core findings, experimental methodologies, and quantitative data that underpin our understanding of this compound's antiviral activity. It is intended to serve as a comprehensive resource for researchers in virology, infectious diseases, and drug development.
Introduction
The emergence of novel viral pathogens, such as SARS-CoV-2, necessitates the rapid identification and development of effective antiviral therapeutics. One promising strategy is the repurposing of existing drugs, which can significantly expedite the clinical development timeline. This compound, a fluoroquinolone antibiotic, has emerged as a compelling candidate in this regard. Its antiviral activity stems not from its traditional antibacterial mechanism of targeting DNA gyrase, but from a distinct ability to interfere with a fundamental process in the replication of certain RNA viruses.
This whitepaper will explore the discovery of this novel activity, focusing on the molecular mechanism of action, the quantitative assessment of its efficacy, and the experimental protocols employed in these foundational studies.
Mechanism of Action: Inhibition of -1 Programmed Ribosomal Frameshifting
The primary antiviral mechanism of this compound is the inhibition of -1 programmed ribosomal frameshifting (-1 PRF).[1][2][3][4][5][6][7] -1 PRF is a translational recoding event utilized by many viruses, including coronaviruses, to synthesize multiple proteins from a single messenger RNA (mRNA) molecule. In the case of SARS-CoV-2, -1 PRF is essential for the translation of the viral RNA-dependent RNA polymerase (RdRp) and other nonstructural proteins that form the replication and transcription complex.
The -1 PRF signal in the viral mRNA consists of a "slippery sequence" where the ribosome can shift its reading frame, followed by a complex RNA secondary structure, typically a pseudoknot. This pseudoknot causes the translating ribosome to pause at the slippery sequence, increasing the likelihood of a backward shift of one nucleotide. By inhibiting this frameshifting event, this compound effectively halts the production of essential viral enzymes, thereby suppressing viral replication.[2][4]
Signaling Pathway Diagram
Quantitative Data Summary
The antiviral efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data from published studies.
Table 1: Inhibition of -1 Programmed Ribosomal Frameshifting (IC50)
The half-maximal inhibitory concentration (IC50) represents the concentration of this compound required to inhibit 50% of the -1 PRF activity.
| Virus Target | IC50 (µM) | Reference |
| SARS-CoV-2 | ~20 | [4][5] |
| SARS-CoV | 20 | |
| Human Coronavirus HKU1 | 30 | [2] |
| Human Coronavirus OC43 | 39 | [2] |
Table 2: Antiviral Activity and Cytotoxicity in Vero E6 Cells (SARS-CoV-2)
The half-maximal effective concentration (EC50) is the concentration of this compound that inhibits 50% of viral replication. The half-maximal cytotoxic concentration (CC50) is the concentration that results in 50% cell death. The selectivity index (SI) is the ratio of CC50 to EC50 and is a measure of the drug's therapeutic window.
| Parameter | Value (µM) | Reference |
| EC50 | 2.6 | [5] |
| CC50 | >100 | |
| Selectivity Index (SI) | >38.5 |
Experimental Protocols
The discovery and characterization of this compound's antiviral activity involved a series of key experiments. The detailed methodologies for these are outlined below.
High-Throughput Screening for -1 PRF Inhibitors
The initial identification of this compound as a -1 PRF inhibitor was achieved through a high-throughput screen utilizing a dual-reporter system.
Experimental Workflow Diagram
Protocol: Dual-Luciferase Reporter Assay for -1 PRF Efficiency
-
Plasmid Construction: A reporter plasmid is constructed containing two reporter genes (e.g., Renilla and Firefly luciferase) separated by the SARS-CoV-2 frameshift signal (FSE) sequence. The second reporter is in the -1 reading frame relative to the first. An in-frame control plasmid with no frameshift signal is also prepared.
-
Cell Culture and Transfection: Human Embryonic Kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. Cells are seeded in 96-well plates and transfected with the reporter plasmids using a suitable transfection reagent.
-
Compound Treatment: Following transfection, cells are treated with compounds from a chemical library, including this compound, at various concentrations.
-
Lysis and Luminescence Measurement: After a defined incubation period (e.g., 24-48 hours), cells are lysed, and the activities of both luciferases are measured using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The -1 PRF efficiency is calculated as the ratio of the downstream (-1 frame) reporter activity to the upstream (0 frame) reporter activity, normalized to the in-frame control.
SARS-CoV-2 Replication Assay
To confirm the antiviral activity of this compound against live virus, a viral replication assay is performed.
Protocol: Plaque Assay in Vero E6 Cells
-
Cell Seeding: Vero E6 cells are seeded in 6-well or 12-well plates and grown to confluence.
-
Virus Infection: The cell monolayer is infected with SARS-CoV-2 at a specific multiplicity of infection (MOI), for instance, an MOI of 0.05 was used in some key studies.[8] The virus is allowed to adsorb for 1 hour at 37°C.
-
Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are washed. Media containing various concentrations of this compound or a vehicle control (e.g., DMSO) is added.
-
Incubation and Overlay: The infected and treated cells are incubated for a period to allow for viral replication and plaque formation (typically 48-72 hours). An overlay of agarose or methylcellulose is often used to limit the spread of the virus to adjacent cells, resulting in localized plaques.
-
Plaque Visualization: After the incubation period, the cells are fixed with 4% formaldehyde and stained with a crystal violet solution. The crystal violet stains the living cells, while the areas of cell death due to viral lysis (plaques) remain clear.
-
Quantification: The plaques are counted, and the viral titer (Plaque Forming Units per milliliter, PFU/mL) is calculated. The EC50 is determined by plotting the reduction in plaque number against the concentration of this compound.
Cytotoxicity Assay
It is crucial to determine if the observed antiviral effect is due to specific inhibition of viral replication or general cellular toxicity of the compound.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Vero E6 cells are seeded in opaque-walled 96-well plates at a density appropriate for the assay duration.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound, identical to those used in the antiviral assays. Control wells with untreated cells and vehicle controls are included.
-
Incubation: The plates are incubated for the same duration as the viral replication assay (e.g., 48-72 hours).
-
ATP Measurement: The CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and contains luciferase and its substrate, which generates a luminescent signal in the presence of ATP.
-
Luminescence Reading: The luminescence, which is proportional to the number of viable (metabolically active) cells, is measured using a luminometer.
-
Data Analysis: The CC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.
Conclusion
The discovery of this compound's antiviral activity against betacoronaviruses represents a significant finding in the search for novel anti-infective agents. Its mechanism of action, the inhibition of -1 programmed ribosomal frameshifting, is a validated antiviral target. The quantitative data demonstrate potent and specific inhibition of SARS-CoV-2 replication in vitro with a favorable safety profile. The experimental protocols detailed in this whitepaper provide a framework for the continued investigation of this compound and other -1 PRF inhibitors as potential broad-spectrum antiviral therapies. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this repurposed drug.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 2. protocols.io [protocols.io]
- 3. Clinical severe acute respiratory syndrome coronavirus 2 isolation and antiviral testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | An Optimized High-Throughput Immuno-Plaque Assay for SARS-CoV-2 [frontiersin.org]
- 6. absa.org [absa.org]
- 7. Restriction of SARS-CoV-2 replication by targeting programmed −1 ribosomal frameshifting (2021), Sun Yu | AcademicGPT, tlooto [tlooto.com]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Merafloxacin, a fluoroquinolone antibiotic, has been identified as a specific inhibitor of betacoronavirus replication. Its mechanism of action is the targeted inhibition of programmed -1 ribosomal frameshifting (-1 PRF), a critical process for the translation of viral polyproteins. This guide provides an in-depth technical overview of this compound's antiviral activity, its specificity for the Betacoronavirus genus, the quantitative data supporting its efficacy, and detailed experimental protocols for its study.
Mechanism of Action: Inhibition of -1 Programmed Ribosomal Frameshifting
This compound's antiviral activity stems from its ability to specifically inhibit -1 PRF in betacoronaviruses[1][2][3]. This process is essential for the virus to synthesize its RNA-dependent RNA polymerase (RdRp) and other non-structural proteins required for replication[3].
The site of action is a highly structured RNA element known as the frameshift-inducing element (FSE), which in betacoronaviruses is characterized by a three-stem pseudoknot structure[1][2]. This compound is believed to bind to this pseudoknot, stabilizing it in a conformation that prevents the ribosome from slipping back one nucleotide, thereby terminating translation prematurely and preventing the synthesis of the full-length viral polyprotein[4]. This targeted disruption of a fundamental viral process underpins its efficacy.
Signaling Pathway Diagram
Caption: Mechanism of this compound Action on Betacoronavirus -1 PRF.
Specificity for Betacoronaviruses
A key feature of this compound is its specificity for the Betacoronavirus genus. It shows potent activity against SARS-CoV-2, SARS-CoV, HCoV-HKU1, and HCoV-OC43[2][3]. In contrast, it exhibits significantly weaker or no activity against alphacoronaviruses such as HCoV-229E and HCoV-NL63, a gammacoronavirus (Infectious Bronchitis Virus), and other viruses like HIV-1 and West Nile Virus[2][3]. This specificity is attributed to the distinct and more elaborate pseudoknot structures of the FSEs in non-betacoronaviruses, which this compound does not effectively target[1][2].
Quantitative Data
The following tables summarize the in vitro efficacy of this compound against various coronaviruses.
Table 1: Inhibition of -1 Programmed Ribosomal Frameshifting (-1 PRF) by this compound
| Virus | Genus | IC50 (µM) for -1 PRF Inhibition |
| SARS-CoV-2 | Betacoronavirus | ~20 |
| SARS-CoV | Betacoronavirus | ~20 |
| HCoV-HKU1 | Betacoronavirus | ~30 |
| HCoV-OC43 | Betacoronavirus | ~39 |
| HCoV-229E | Alphacoronavirus | Weak Inhibition |
| HCoV-NL63 | Alphacoronavirus | Weak Inhibition |
Table 2: Antiviral Activity and Cytotoxicity of this compound against SARS-CoV-2
| Assay Parameter | Cell Line | Value (µM) |
| EC50 (Antiviral Activity) | Vero E6 | 2.6 |
| CC50 (Cytotoxicity) | Vero E6 | >100 |
Data sourced from[1].
Experimental Protocols
High-Throughput Screening for -1 PRF Inhibitors (Dual-Reporter Assay)
This protocol describes a generalized high-throughput screening method to identify inhibitors of viral -1 PRF, similar to the one used to identify this compound.
Objective: To quantify the efficiency of -1 PRF in the presence of test compounds.
Principle: A dual-reporter plasmid is constructed where a primary reporter (e.g., mCherry) is translated in the 0-frame, followed by the viral FSE, and a secondary reporter (e.g., GFP) is in the -1 frame. Inhibition of frameshifting leads to a decrease in the secondary reporter's signal relative to the primary one.
Methodology:
-
Reporter Plasmid Construction:
-
The FSE sequence of the target betacoronavirus (e.g., SARS-CoV-2) is cloned between the coding sequences of a primary and a secondary reporter gene in a mammalian expression vector. The secondary reporter is in the -1 reading frame relative to the primary one.
-
-
Cell Culture and Transfection:
-
HEK293T cells are seeded in 96- or 384-well plates.
-
Cells are transfected with the dual-reporter plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
Following transfection, cells are treated with a library of small molecule compounds at a fixed concentration. A DMSO control is included.
-
-
Incubation:
-
Plates are incubated for 24-48 hours to allow for reporter gene expression.
-
-
Data Acquisition:
-
The fluorescence intensity of both reporters is measured using a high-content imager or a plate reader.
-
-
Data Analysis:
-
The ratio of the secondary reporter signal to the primary reporter signal is calculated for each well.
-
The frameshifting efficiency for each compound is normalized to the DMSO control.
-
Hits are identified as compounds that significantly reduce the reporter ratio without significant cytotoxicity.
-
Workflow Diagram: High-Throughput Screening
Caption: High-throughput screening workflow for -1 PRF inhibitors.
SARS-CoV-2 Plaque Reduction Neutralization Assay
This protocol is used to determine the concentration of an antiviral compound, such as this compound, that inhibits viral replication, measured by the reduction in viral plaques.
Objective: To determine the EC50 of this compound against SARS-CoV-2.
Principle: A confluent monolayer of susceptible cells is infected with a known amount of virus in the presence of varying concentrations of the antiviral compound. The number of plaques (zones of cell death) is counted to determine the extent of viral inhibition.
Methodology:
-
Cell Seeding:
-
Seed Vero E6 cells in 24-well plates to form a confluent monolayer overnight.
-
-
Compound Dilution:
-
Prepare serial dilutions of this compound in a cell culture medium with low serum (e.g., 2% FBS).
-
-
Infection and Treatment:
-
Infect the Vero E6 cell monolayers with a known titer of SARS-CoV-2 (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
Remove the virus inoculum and add the media containing the different concentrations of this compound.
-
-
Overlay:
-
Add an overlay medium (e.g., containing Avicel or agarose) to restrict viral spread to adjacent cells.
-
-
Incubation:
-
Incubate the plates for 2-3 days at 37°C in a CO2 incubator.
-
-
Fixation and Staining:
-
Fix the cells with 4% formaldehyde.
-
Stain the cell monolayer with crystal violet to visualize the plaques.
-
-
Plaque Counting and Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration compared to the untreated virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
Workflow Diagram: Plaque Reduction Assay
Caption: Workflow for determining antiviral efficacy using a plaque reduction assay.
Conclusion
This compound represents a promising lead compound for the development of novel antivirals targeting betacoronaviruses. Its specific mechanism of action, inhibiting the crucial -1 PRF process, and its demonstrated in vitro efficacy against SARS-CoV-2 and other related viruses, highlight its potential. The detailed experimental protocols provided herein offer a framework for further investigation and development of this compound and other compounds targeting this unique viral vulnerability.
References
- 1. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ecdc.europa.eu [ecdc.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. Neutralization Assay for SARS-CoV-2 Infection: Plaque Reduction Neutralization Test | Springer Nature Experiments [experiments.springernature.com]
The Antibacterial Spectrum of Merafloxacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Merafloxacin, also known as CI-934, is a synthetic difluorinated quinolone carboxylic acid. As a member of the fluoroquinolone class of antibiotics, its primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. This guide provides a comprehensive overview of the in-vitro antibacterial spectrum of this compound, presenting quantitative data, detailed experimental protocols for susceptibility testing, and visual representations of key methodologies.
Mechanism of Action
The antibacterial activity of fluoroquinolones, including this compound, stems from their ability to form a stable complex with the bacterial DNA and the DNA gyrase or topoisomerase IV enzyme. This complex blocks the progression of the DNA replication fork, leading to DNA damage and ultimately cell death. This targeted action on bacterial enzymes ensures high efficacy against susceptible microorganisms. While recent research has explored the antiviral properties of this compound, its foundational role as a potent antibacterial agent remains a critical area of study.[1]
In-Vitro Antibacterial Spectrum
The in-vitro activity of this compound has been evaluated against a broad range of clinically relevant bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, providing a quantitative measure of its potency. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro suspension system.
Table 1: In-Vitro Activity of this compound against Gram-Positive Aerobic Bacteria
| Bacterial Species | Number of Isolates Tested | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | 7763 (pooled) | 0.05 - 0.2 | - | 0.25 |
| Staphylococcus aureus (Methicillin-resistant) | - | - | - | 0.13 |
| Staphylococcus epidermidis | - | - | - | 0.2 |
| Streptococcus pneumoniae | 314 (pooled) | ≤0.003 - 0.8 | - | 0.4 |
| Streptococcus pyogenes (Group A) | - | - | - | 0.4 |
| Streptococcus agalactiae (Group B) | - | - | - | 0.4 |
| Viridans Streptococci | - | - | - | 0.4 |
| Enterococcus faecalis | 314 (pooled) | - | - | 0.5 |
| Listeria monocytogenes | - | - | - | 1.0 |
Data compiled from multiple sources.
Table 2: In-Vitro Activity of this compound against Gram-Negative Aerobic Bacteria
| Bacterial Species | Number of Isolates Tested | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | - | 0.1 - 25 | - | 1.6 |
| Klebsiella pneumoniae | - | 0.1 - 25 | - | 1.6 |
| Enterobacter cloacae | - | 0.1 - 25 | - | 1.6 |
| Proteus mirabilis | - | 0.1 - 25 | - | 1.6 |
| Citrobacter freundii | - | 0.1 - 25 | - | 1.6 |
| Morganella morganii | - | 0.1 - 25 | - | 1.6 |
| Acinetobacter spp. | - | 0.1 - 25 | - | 1.6 |
| Pseudomonas aeruginosa | - | 3.1 - 25 | - | >8.0 |
| Haemophilus influenzae | - | ≤0.003 - 0.025 | - | 0.06 |
| Neisseria gonorrhoeae | - | ≤0.003 - 0.025 | - | 0.13 |
| Neisseria meningitidis | - | - | - | 0.13 |
Data compiled from multiple sources.
Table 3: In-Vitro Activity of this compound against Anaerobic Bacteria
| Bacterial Species | Number of Isolates Tested | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Non-Bacteroides anaerobes | - | 0.05 - 3.1 | - | 1.6 |
Data compiled from multiple sources.
Experimental Protocols for MIC Determination
The determination of Minimum Inhibitory Concentrations is a critical component of assessing the antibacterial spectrum of a compound. The following methodologies are based on the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), specifically document M07-A10, which provides guidelines for dilution antimicrobial susceptibility tests for bacteria that grow aerobically.[2][3][4][5][6][7]
Agar Dilution Method
The agar dilution method is a reference standard for MIC determination. It involves incorporating the antimicrobial agent into an agar medium, followed by the inoculation of a standardized bacterial suspension.
Protocol:
-
Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared at a known concentration in a suitable solvent.
-
Preparation of Agar Plates with Antimicrobial Dilutions: A series of twofold dilutions of the antimicrobial stock solution are prepared. Each dilution is then added to molten Mueller-Hinton agar at a temperature of 45-50°C. The agar is then poured into sterile petri dishes and allowed to solidify. A control plate containing no antimicrobial agent is also prepared.
-
Inoculum Preparation: Bacterial colonies from an overnight culture on a non-selective agar plate are suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then diluted to achieve a final inoculum concentration.
-
Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate, including the control plate.
-
Incubation: The inoculated plates are incubated at 35 ± 2°C for 16-20 hours in an ambient air incubator.
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.
Broth Microdilution Method
The broth microdilution method is another widely used technique for determining MICs and is particularly amenable to high-throughput screening.
Protocol:
-
Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared as described for the agar dilution method.
-
Preparation of Microdilution Plates: A series of twofold dilutions of the antimicrobial stock solution are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth). Each well will contain a final volume of 100 µL. A growth control well (no antimicrobial) and a sterility control well (no bacteria) are included.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the agar dilution method.
-
Inoculation: Each well (except the sterility control) is inoculated with a standardized volume of the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The microtiter plate is incubated at 35 ± 2°C for 16-20 hours.
-
Reading of Results: The plate is examined visually or with a plate reader for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Conclusion
This compound demonstrates a broad spectrum of in-vitro antibacterial activity, with notable potency against many Gram-positive and Gram-negative pathogens. Its efficacy against key respiratory and systemic pathogens underscores its potential as a valuable therapeutic agent. The standardized methodologies outlined in this guide provide a framework for the consistent and reproducible evaluation of its antibacterial properties, which is essential for ongoing research and drug development efforts. Further investigations into its in-vivo efficacy and pharmacokinetic/pharmacodynamic properties are warranted to fully elucidate its clinical potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. standards.globalspec.com [standards.globalspec.com]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. dokumen.pub [dokumen.pub]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
An In-depth Technical Guide to the Synthesis and Derivatization of Merafloxacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Merafloxacin, also known as CI-934, is a fluoroquinolone antibacterial agent that has garnered significant interest for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its chemical name is 1-Ethyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid. This technical guide provides a comprehensive overview of the synthesis of the this compound core structure and strategies for its derivatization, aimed at supporting further research and development in this area.
Core Synthesis of this compound
The synthesis of this compound can be conceptually divided into two primary components: the construction of the 1-ethyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core and the synthesis of the 3-(ethylaminomethyl)pyrrolidine side chain. The final step involves the nucleophilic substitution of a leaving group at the C-7 position of the quinolone core with the synthesized pyrrolidine derivative.
Synthesis of the Fluoroquinolone Core
A key intermediate for similar structures is 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. Its synthesis has been reported, providing a foundational methodology. The synthesis of the corresponding ethyl ester involves the reaction of the precursor ester with ethyl iodide in the presence of potassium carbonate in dimethylformamide (DMF)[1][2][3]. The final carboxylic acid can be obtained by hydrolysis of the ester[4].
To achieve the 6,8-difluoro substitution pattern of this compound, the synthesis would likely start from a correspondingly substituted aniline derivative, such as 2,4-difluoro-3-chloroaniline.
Logical Flow of Quinolone Core Synthesis
Caption: Proposed synthesis of the this compound quinolone core.
Synthesis of the C-7 Side Chain: 3-(Ethylaminomethyl)pyrrolidine
The synthesis of the 3-(ethylaminomethyl)pyrrolidine side chain is a critical step. While a direct protocol is not explicitly detailed, methods for the synthesis of similar substituted pyrrolidines provide a strong basis. One practical approach involves the reductive amination of a suitable pyrrolidine precursor. For instance, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate for another fluoroquinolone, has been described in detail, showcasing a practical and efficient stereoselective process[5][6]. General methods for the synthesis of 2-aminomethyl and 3-amino pyrrolidines often involve multi-step sequences starting from readily available precursors[1][7][8].
Experimental Workflow for Side Chain Synthesis
Caption: Plausible synthetic routes for the C-7 side chain.
Final Assembly of this compound
The final step in the synthesis of this compound is the nucleophilic aromatic substitution reaction between the 1-ethyl-6,8-difluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core and the 3-(ethylaminomethyl)pyrrolidine side chain. This type of reaction is a well-established method for the synthesis of C-7 substituted fluoroquinolones. The reaction is typically carried out in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or pyridine, often in the presence of a base to neutralize the hydrogen chloride formed during the reaction.
Final Synthesis Step
Caption: Final coupling reaction to yield this compound.
Derivatization of this compound
The derivatization of this compound, particularly at the C-7 position, is a key strategy for modulating its antibacterial spectrum, potency, and pharmacokinetic properties. The pyrrolidine moiety offers multiple points for modification.
C-7 Side Chain Modification
Research has shown that alterations to the C-7 side chain can significantly impact the biological activity of this compound. In one study, two analogs were synthesized with modified C-7 moieties to investigate the relationship between the side chain structure and its anti-frameshifting activity, which is relevant to its potential antiviral properties[2][9].
-
Analog 1: Shortened Distal Side Chain: Shortening the ethylaminomethyl group while retaining the pyrrolidine ring was found to reduce the desired biological activity.
-
Analog 2: Pyrrolidine to Piperidine Replacement: Replacing the pyrrolidine ring with a piperidine ring almost completely abolished the activity.
These findings underscore the critical role of the specific 3-(ethylaminomethyl)pyrrolidin-1-yl substituent for the biological profile of this compound.
Further derivatization strategies could involve:
-
Alkylation or Acylation of the Secondary Amine: The secondary amine in the side chain is a prime target for introducing a variety of substituents to explore structure-activity relationships (SAR).
-
Modification of the Pyrrolidine Ring: Introducing substituents on the pyrrolidine ring itself could influence the conformation and binding of the molecule to its target.
-
Synthesis of Novel Spirocyclic Analogs: The synthesis of novel fluoroquinolones with spirocyclic amine peripheries at the C-7 position has been explored for other fluoroquinolones like ciprofloxacin and could be a promising avenue for this compound derivatization[10].
Derivatization Strategy Visualization
Caption: Potential sites for this compound derivatization.
Quantitative Data
While specific yield and spectroscopic data for the complete synthesis of this compound are not widely published, data from analogous fluoroquinolone syntheses can provide valuable benchmarks.
Table 1: Representative Yields for Fluoroquinolone Synthesis Steps
| Reaction Step | Starting Material | Product | Yield (%) | Reference |
| Ethylation of Quinolone Ester | Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | Ethyl 1-ethyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | ~64% | [2] |
| C-7 Substitution | 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Ciprofloxacin | ~70-80% | General Literature |
Table 2: Representative Spectroscopic Data for Fluoroquinolone Analogs
| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | Reference |
| Ciprofloxacin Analog | 15.48 (s, 1H), 8.56 (s, 1H), 7.80 (d, 1H), 7.08 (d, 1H), 4.04 (d, 2H), 3.94-3.62 (m, 4H), 3.52-3.39 (m, 1H), 1.33-0.98 (m, 8H) | 178.53, 168.98, 155.20, 154.24, 150.98, 150.05, 146.59, 144.33, 144.18, 142.56, 117.22, 117.13, 113.59, 113.28, 108.86, 103.05, 62.88, 56.15, 50.10, 47.71, 38.37, 34.37, 29.03, 26.31, 18.16, 13.37, 10.16 | [10] |
| Norfloxacin | Aromatic C-H: ~7.2 ppm; C=CH: ~6.8 ppm; NH: ~6.8 ppm; -OH: ~11.3 ppm | Not provided | [11] |
Note: The provided spectroscopic data are for structurally related compounds and should be used as a general reference. The IR spectrum of fluoroquinolones typically shows characteristic bands for the carboxylic acid OH, C=O (ketone and carboxylic acid), and C-F bonds[11][12].
Experimental Protocols
The following are generalized experimental protocols based on the synthesis of similar fluoroquinolone structures. These should be adapted and optimized for the specific synthesis of this compound.
General Procedure for the Synthesis of Ethyl 1-ethyl-7-chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
A suspension of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate (1 equivalent) and potassium carbonate (excess, e.g., 2-3 equivalents) in anhydrous N,N-dimethylformamide (DMF) is stirred at room temperature. Ethyl iodide (excess, e.g., 1.5-2 equivalents) is added, and the mixture is heated to 80-90 °C for several hours (e.g., 18 hours)[2]. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., dichloromethane). The organic layer is washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be purified by recrystallization from a suitable solvent like ethanol[2]. A patent also describes a method using chloroethane under pressure[3].
General Procedure for the C-7 Substitution Reaction
To a solution of 1-ethyl-7-chloro-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1 equivalent) in a suitable solvent such as pyridine or DMSO, is added the 3-(ethylaminomethyl)pyrrolidine (1.1-1.5 equivalents). The reaction mixture is heated at reflux for an extended period (e.g., 18-24 hours) until the starting material is consumed (monitored by TLC). The solvent is then removed in vacuo. The residue is triturated with a suitable solvent (e.g., methanol or ether) to induce precipitation. The solid product is collected by filtration, washed with a small amount of cold solvent, and dried to afford this compound. Further purification can be achieved by recrystallization.
Conclusion
The synthesis of this compound is a multi-step process that relies on established methodologies in fluoroquinolone chemistry. The construction of the difluoro-quinolone core and the stereoselective synthesis of the C-7 pyrrolidine side chain are the most challenging aspects. Derivatization, particularly at the C-7 position, offers a fertile ground for the discovery of new analogs with improved properties. This guide provides a foundational framework for researchers to build upon in their efforts to synthesize and explore the therapeutic potential of this compound and its derivatives. Further research to establish detailed and optimized protocols, along with thorough characterization of intermediates and the final product, is essential for advancing this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. CN104774178A - Preparation method of ethyl 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate - Google Patents [patents.google.com]
- 4. 68077-26-9|1-Ethyl-7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid|BLD Pharm [bldpharm.com]
- 5. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - Synthesis of N-Methyl-N-{(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl}amineâ - figshare - Figshare [figshare.com]
- 7. Collection - Enantioselective Synthesis of 2âAminomethyl and 3âAmino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes - The Journal of Organic Chemistry - Figshare [figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 10. Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajabs.org [ajabs.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Merafloxacin: A Technical Overview of its Pharmacokinetic and Pharmacodynamic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Merafloxacin, also known as CI-934, is a synthetic difluorinated quinolonecarboxylic acid. While initially investigated for its broad-spectrum antibacterial activity, particularly against Gram-positive organisms, its development was discontinued. More recently, this compound has garnered renewed interest for its potent antiviral activity against betacoronaviruses, including SARS-CoV-2. This technical guide provides a comprehensive summary of the available pharmacokinetic and pharmacodynamic data on this compound, with a focus on presenting quantitative data in a structured format, detailing experimental protocols, and visualizing key concepts.
Pharmacodynamics
The pharmacodynamic profile of this compound is characterized by two distinct mechanisms of action: its antibacterial effects, typical of the fluoroquinolone class, and its more recently discovered antiviral properties.
Antibacterial Activity
This compound has demonstrated in vitro bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria. Its potency is particularly notable against staphylococci and streptococci. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.
Table 1: In Vitro Antibacterial Activity of this compound (CI-934)
| Bacterial Species/Group | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Gram-Positive Aerobes | ||
| Staphylococci (including MRSA) | 0.2 - 0.25 | 0.05 - 0.2 |
| Enterococci | 0.5 | |
| Streptococci (Groups A, B, C, viridans, S. pneumoniae) | 0.4 | 0.2 - 0.8 |
| Listeria monocytogenes | 1.0 | |
| Gram-Negative Aerobes | ||
| Haemophilus influenzae | 0.025 - 0.06 | ≤0.003 - 0.025 |
| Neisseria gonorrhoeae | 0.025 - 0.13 | ≤0.003 - 0.025 |
| Neisseria meningitidis | 0.13 | |
| Enterobacteriaceae | 1.6 | 0.1 - 25 |
| Pseudomonas aeruginosa | >8.0 - 25 | 3.1 - 25 |
| Anaerobes | ||
| Non-Bacteroides species | 1.6 | 0.05 - 3.1 |
Note: MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Antiviral Activity
This compound has been identified as a potent inhibitor of -1 programmed ribosomal frameshifting (-1 PRF) in betacoronaviruses. This mechanism is crucial for the translation of viral polyproteins. By disrupting this process, this compound effectively inhibits viral replication.
Table 2: In Vitro Antiviral Activity of this compound against Betacoronaviruses
| Parameter | Virus | Value | Cell Line |
| IC50 (-1 PRF Inhibition) | SARS-CoV-2 | ~20 µM | |
| IC50 (-1 PRF Inhibition) | SARS-CoV | ~20 µM | |
| IC50 (-1 PRF Inhibition) | HCoV-HKU1 | ~30 µM | |
| IC50 (-1 PRF Inhibition) | HCoV-OC43 | ~39 µM | |
| EC50 (Viral Replication Inhibition) | SARS-CoV-2 | 2.6 µM | Vero E6 |
| EC90 (Viral Replication Inhibition) | SARS-CoV-2 | 12 µM | Vero E6 |
Note: IC50 is the half-maximal inhibitory concentration. EC50 is the half-maximal effective concentration. EC90 is the effective concentration for 90% inhibition.
Pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME)
Despite a thorough review of publicly available scientific literature, including historical data for CI-934, specific quantitative pharmacokinetic parameters for this compound in any species could not be identified. Data regarding its absorption, distribution, metabolism, and excretion (ADME) profile, such as Cmax, Tmax, plasma half-life, bioavailability, metabolic pathways, and excretion routes, are not available in the public domain. This lack of information is likely due to the discontinuation of its clinical development.
Experimental Protocols
The following sections detail the methodologies employed in the key pharmacodynamic studies of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro antibacterial activity of this compound was primarily assessed using the broth microdilution method.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
Bacterial isolates are cultured on appropriate agar plates overnight.
-
Colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
The suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent.
-
Serial two-fold dilutions of this compound are prepared in broth in 96-well microtiter plates.
-
-
Inoculation and Incubation:
-
Each well containing the diluted this compound is inoculated with the prepared bacterial suspension.
-
Control wells (growth control without antibiotic and sterility control without bacteria) are included.
-
The microtiter plates are incubated at 35-37°C for 16-20 hours under ambient atmospheric conditions.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
-1 Programmed Ribosomal Frameshifting (-1 PRF) Inhibition Assay
The antiviral activity of this compound was identified and quantified using a reporter-based assay to measure the efficiency of -1 PRF.
Protocol: Dual-Luciferase Reporter Assay for -1 PRF Inhibition
-
Construct Design:
-
A dual-luciferase reporter plasmid is constructed. The viral frameshift signal sequence is inserted between the Renilla luciferase (upstream) and Firefly luciferase (downstream) coding sequences. The Firefly luciferase is in the -1 reading frame relative to the Renilla luciferase.
-
-
Cell Transfection and Compound Treatment:
-
Host cells (e.g., HEK293T) are seeded in multi-well plates.
-
The cells are transfected with the dual-luciferase reporter plasmid.
-
After a suitable incubation period, the cells are treated with varying concentrations of this compound.
-
-
Luciferase Activity Measurement:
-
Following treatment, cell lysates are prepared.
-
The activities of both Renilla and Firefly luciferases are measured using a luminometer and a dual-luciferase assay kit.
-
-
Calculation of Frameshifting Efficiency:
-
The -1 PRF efficiency is calculated as the ratio of Firefly luciferase activity to Renilla luciferase activity.
-
The inhibitory effect of this compound is determined by comparing the frameshifting efficiency in treated cells to that in untreated (DMSO control) cells. The IC50 value is calculated from the dose-response curve.
-
SARS-CoV-2 Replication Inhibition Assay
The ability of this compound to inhibit the replication of live SARS-CoV-2 was assessed using a plaque formation assay.
Protocol: Plaque Assay for Viral Titer Determination
-
Cell Culture and Infection:
-
Vero E6 cells are seeded in multi-well plates to form a confluent monolayer.
-
The cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
-
Compound Treatment:
-
Immediately after infection, the cell culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).
-
-
Incubation and Overlay:
-
The infected and treated cells are incubated for a period to allow for viral replication and plaque formation (typically 2-3 days).
-
An overlay medium (e.g., containing agarose or methylcellulose) is added to restrict the spread of the virus to adjacent cells, resulting in the formation of localized plaques.
-
-
Plaque Visualization and Quantification:
-
After the incubation period, the cells are fixed and stained (e.g., with crystal violet).
-
The plaques (clear zones where cells have been lysed by the virus) are counted.
-
-
Determination of EC50 and EC90:
-
The viral yield (plaque-forming units per mL, PFU/mL) is calculated for each concentration of this compound.
-
The EC50 and EC90 values are determined by plotting the percentage of viral replication inhibition against the drug concentration.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Antiviral Action of this compound.
Caption: Experimental Workflow for Antiviral Activity.
Conclusion
This compound is a fluoroquinolone with demonstrated in vitro efficacy against a range of bacteria and, notably, potent antiviral activity against betacoronaviruses through the inhibition of -1 programmed ribosomal frameshifting. While its antibacterial profile is well-characterized by MIC data, a significant gap exists in the public domain regarding its pharmacokinetic properties. The detailed experimental protocols provided herein offer a basis for the replication and further investigation of its pharmacodynamic effects. The unique antiviral mechanism of this compound may warrant further exploration in the context of developing novel anti-coronavirus therapeutics.
Merafloxacin Structural Analogs: A Deep Dive into Antibacterial Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Merafloxacin (also known as CI-934) is a synthetic difluorinated quinolonecarboxylic acid that has demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] Its unique structural features, particularly the ethyl-amino-methyl pyrrolidine side chain at the C7 position, contribute to its potent activity, especially against streptococci and staphylococci.[1] This technical guide provides a comprehensive overview of the structural analogs of this compound and their corresponding antibacterial activity, with a focus on quantitative data, experimental methodologies, and the underlying structure-activity relationships.
Core Structure and Structure-Activity Relationships (SAR)
The core structure of this compound is a 1-ethyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid moiety. The substituent at the C7 position is a critical determinant of the antibacterial spectrum and potency of fluoroquinolones. In this compound, this is a 3-[(ethylamino)methyl]-1-pyrrolidinyl group.
Structure-activity relationship (SAR) studies on fluoroquinolones have established several key principles:
-
C7 Substituent: The nature of the heterocyclic ring at the C7 position significantly influences antibacterial activity. A 5- or 6-membered nitrogen heterocycle is generally optimal.[2] An aminopyrrolidine group, as seen in this compound, tends to enhance Gram-positive activity, while a piperazine ring often improves potency against Gram-negative bacteria.[2]
-
N1 Substituent: The N1 substituent also plays a role in activity. This compound possesses an ethyl group at this position.
-
C8 Position: The fluorine atom at the C8 position in this compound contributes to its antibacterial profile.
Quantitative Antibacterial Activity of this compound (CI-934)
The antibacterial activity of this compound has been evaluated against a wide range of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Table 1: In Vitro Activity of this compound (CI-934) against Gram-Positive Bacteria
| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC for 90% of Strains (MIC⁹⁰) (µg/mL) |
| Streptococcus pneumoniae | - | - | 0.25[3] |
| Streptococcus faecalis | - | - | 0.5[3] |
| Staphylococci (including methicillin-resistant S. aureus) | - | 0.05 to 0.2 | 0.2[1] |
| Streptococci (pneumococci, viridans, S. faecalis, Lancefield groups A, B, C) | - | 0.2 to 0.8 | 0.4[1] |
Table 2: In Vitro Activity of this compound (CI-934) against Gram-Negative Bacteria
| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC for 90% of Strains (MIC⁹⁰) (µg/mL) |
| Haemophilus influenzae | - | ≤0.003 to 0.025 | 0.025[1] |
| Neisseria gonorrhoeae | - | ≤0.003 to 0.025 | 0.025[1] |
| Enterobacteriaceae | - | 0.1 to 25 | 1.6[1] |
| Pseudomonas aeruginosa | - | 3.1 to 25 | 25[1] |
| Anaerobic Species (non-Bacteroides) | - | 0.05 to 3.1 | 1.6[1] |
| Escherichia coli, Salmonella spp., Shigella spp., Klebsiella spp., Proteus spp., Citrobacter spp. | - | - | ≤1.0[3] |
This compound Structural Analogs and Their Activity
Table 3: Structural Analogs of this compound and Their Reported Activity
| Compound | C7 Substituent | Reported Activity |
| This compound (CI-934) | 3-[(ethylamino)methyl]-1-pyrrolidinyl | Broad-spectrum antibacterial activity[1][4]; Inhibits -1 programmed ribosomal frameshifting in SARS-CoV-2. |
| Analog 1 | 3-(aminomethyl)-1-pyrrolidinyl | Reduced anti-frameshifting and antiviral activity compared to this compound. |
| Analog 2 | 3-[(ethylamino)methyl]-1-piperidinyl | Abolished anti-frameshifting and antiviral activity compared to this compound. |
These findings, although not providing antibacterial MICs, underscore the sensitivity of the biological activity to even subtle changes in the C7 side chain, such as shortening the distal side chain or replacing the pyrrolidine ring with a piperidine ring.
Experimental Protocols
Synthesis of this compound Analogs
The synthesis of this compound and its analogs generally follows established procedures for fluoroquinolone synthesis. A key step is the nucleophilic substitution reaction at the C7 position of the quinolone core.
General Procedure for the Synthesis of C7-Substituted Fluoroquinolone Analogs:
-
Synthesis of the Quinolone Core: The synthesis typically starts with a substituted aniline, which undergoes a series of reactions, including condensation with a malonic acid derivative and subsequent cyclization to form the quinolone ring system. For this compound, this would involve precursors leading to a 1-ethyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid intermediate.
-
Nucleophilic Aromatic Substitution at C7: The 7-fluoro or 7-chloro substituent on the quinolone core is displaced by a desired amine, in this case, a substituted pyrrolidine or piperidine.
-
Reaction Conditions: The quinolone core is reacted with the appropriate amine (e.g., 3-[(ethylamino)methyl]-1-pyrrolidinyl for this compound) in a suitable solvent such as pyridine or dimethylformamide (DMF).
-
Catalyst/Base: A base like potassium carbonate may be used to facilitate the reaction.
-
Temperature: The reaction is typically carried out at elevated temperatures.
-
-
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of the synthesized compounds is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Assay Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Controls:
-
Growth Control: A well containing only the broth and the bacterial inoculum (no compound).
-
Sterility Control: A well containing only the broth (no bacteria or compound).
-
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Visualizations
Signaling Pathway: Mechanism of Action of Fluoroquinolones
Caption: Mechanism of action of fluoroquinolones.
Experimental Workflow: Synthesis of this compound Analogs
References
- 1. In vitro activity of CI-934, a quinolone carboxylic acid active against gram-positive and -negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. In vitro activity of CI-934, a new quinolone, compared with that of other quinolones and other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro assessment of CI-934--a new quinolone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Merafloxacin In Vitro Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for evaluating the in vitro antiviral activity of Merafloxacin, a fluoroquinolone antibacterial compound identified as a potent inhibitor of programmed -1 ribosomal frameshifting (-1 PRF) in betacoronaviruses.
Introduction
This compound has demonstrated significant antiviral activity against a range of betacoronaviruses by specifically targeting the viral frameshift element (FSE). This inhibition of -1 PRF disrupts the synthesis of essential viral proteins, thereby impeding viral replication.[1][2][3][4] The protocols outlined below describe the necessary steps to quantify the antiviral efficacy and cytotoxic profile of this compound in a laboratory setting.
Quantitative Data Summary
The antiviral activity of this compound has been quantified against several viruses, with the following half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values reported.
| Virus | Assay Type | Cell Line | IC50 (µM) | EC50 (µM) | EC90 (µM) | Citation(s) |
| Betacoronaviruses | ||||||
| SARS-CoV-2 | -1 PRF Reporter Assay | HEK293T | ~20 | - | - | [1] |
| SARS-CoV-2 | Viral Replication Assay | Vero E6 | - | 2.6 | 12 | [3] |
| SARS-CoV | -1 PRF Reporter Assay | - | ~20 | - | - | [1] |
| HCoV-HKU1 | -1 PRF Reporter Assay | - | 30 | - | - | [1] |
| HCoV-OC43 | -1 PRF Reporter Assay | - | 39 | - | - | [1] |
| Alphacoronaviruses | ||||||
| HCoV-229E | -1 PRF Reporter Assay | - | Weaker Activity | - | - | [1] |
| HCoV-NL63 | -1 PRF Reporter Assay | - | Weaker Activity | - | - | [1] |
| Other Viruses | ||||||
| HIV-1 | -1 PRF Reporter Assay | - | No Inhibition | - | - | [1] |
| West Nile Virus (WNV) | -1 PRF Reporter Assay | - | No Inhibition | - | - | [1] |
| Equine Arteritis Virus (EAV) | -1 PRF Reporter Assay | - | No Inhibition | - | - | [1] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay
Objective: To determine the cytotoxic concentration of this compound on the host cells used for the antiviral assays.
Materials:
-
Host cell line (e.g., Vero E6, HEK293T, Huh-7.5)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar cytotoxicity assay kit
-
Plate reader
Protocol:
-
Seed the host cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C with 5% CO2.[5]
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept constant across all wells and should not exceed a level that affects cell viability.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium and DMSO only as a negative control.
-
Incubate the plate for 48 hours at 37°C with 5% CO2.[5]
-
Add 20 µL of the MTS reagent to each well and incubate for 2-4 hours at 37°C.[5]
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the logarithm of the this compound concentration.
Programmed -1 Ribosomal Frameshifting (PRF) Reporter Assay
Objective: To quantify the specific inhibitory effect of this compound on viral -1 PRF.
Materials:
-
HEK293T cells
-
Dual-luciferase reporter plasmid containing the viral frameshift element (FSE)
-
Transfection reagent
-
This compound stock solution
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the -1 PRF reporter plasmid.
-
After 24 hours, treat the cells with various concentrations of this compound.
-
Following a 24-hour incubation period, lyse the cells and measure the activities of both luciferases using a luminometer according to the manufacturer's protocol.
-
The -1 PRF efficiency is calculated as the ratio of the downstream luciferase (produced via frameshifting) to the upstream luciferase (produced from standard translation).
-
Determine the IC50 value by plotting the -1 PRF efficiency against the this compound concentration.
Viral Plaque Reduction Assay
Objective: To determine the effective concentration of this compound required to inhibit viral replication.
Materials:
-
Host cell line (e.g., Vero E6 for SARS-CoV-2)
-
Viral stock with a known titer (plaque-forming units [PFU]/mL)
-
Complete growth medium
-
12-well cell culture plates
-
This compound stock solution
-
Overlay medium (e.g., medium containing 1.2% Avicel)
-
Crystal violet staining solution
Protocol:
-
Seed host cells (e.g., 2-4 x 10^5 Vero E6 cells/well) in 12-well plates and incubate overnight to form a confluent monolayer.[3]
-
Prepare serial dilutions of the virus in a serum-free medium.
-
Remove the growth medium from the cells and infect the monolayer with the virus at a multiplicity of infection (MOI) of 0.05 for 1 hour at 37°C.[3]
-
During the incubation, prepare different concentrations of this compound in the overlay medium.
-
After the 1-hour infection period, remove the virus inoculum and wash the cells twice with PBS.[3]
-
Add the this compound-containing overlay medium to the respective wells.
-
Incubate the plates for 2 days at 37°C with 5% CO2.[3]
-
After incubation, fix the cells with 4% paraformaldehyde and stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the this compound concentration.
Visualizations
This compound Antiviral Assay Workflow
Caption: Workflow for the this compound viral plaque reduction assay.
Proposed Mechanism of Action: Inhibition of -1 Programmed Ribosomal Frameshifting
Caption: this compound inhibits viral replication by targeting the -1 PRF site.
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. pnas.org [pnas.org]
- 4. Restriction of SARS-CoV-2 replication by targeting programmed −1 ribosomal frameshifting (2021), Sun Yu | AcademicGPT, tlooto [tlooto.com]
- 5. CFTR Inhibitors Display In Vitro Antiviral Activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Merafloxacin in SARS-CoV-2 Replication Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, relies on a crucial molecular mechanism for its replication: a -1 programmed ribosomal frameshift (-1 PRF). This process allows for the translation of essential viral proteins from its large open reading frame 1ab (ORF1ab). Merafloxacin, a fluoroquinolone antibacterial compound, has been identified as a potent inhibitor of this -1 PRF mechanism in betacoronaviruses, including SARS-CoV-2.[1][2][3] By targeting this specific step in the viral life cycle, this compound presents a promising avenue for antiviral therapeutic development.[1][2][4]
These application notes provide detailed protocols for researchers to effectively utilize this compound in SARS-CoV-2 replication assays to evaluate its antiviral efficacy. The protocols cover cytotoxicity assessment, antiviral activity determination using viral yield reduction assays, and quantification of viral RNA.
Mechanism of Action: Inhibition of -1 Programmed Ribosomal Frameshift
The translation of the SARS-CoV-2 ORF1b, which encodes critical replicase proteins like the RNA-dependent RNA polymerase (RdRp), is dependent on a -1 PRF event at a specific RNA pseudoknot structure.[1][5] this compound specifically inhibits this frameshifting process, thereby reducing the production of essential viral enzymes and impeding viral replication.[1][4][6] This targeted action provides a proof-of-principle for -1 PRF as a viable antiviral strategy against SARS-CoV-2 and other coronaviruses.[1][2]
Caption: Mechanism of action of this compound in the SARS-CoV-2 replication cycle.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in the context of SARS-CoV-2 inhibition.
Table 1: In Vitro Efficacy of this compound against SARS-CoV-2
| Parameter | Value | Cell Line | Virus | Reference |
| IC50 (-1 PRF Inhibition) | ~20 µM | HEK293T | SARS-CoV-2 reporter | [1][5] |
| EC50 (Viral Replication) | 2.6 µM | Vero E6 | SARS-CoV-2 | [5] |
Table 2: Efficacy of this compound against other Betacoronaviruses (-1 PRF Inhibition)
| Virus | IC50 | Reference |
| SARS-CoV | ~20 µM | [1] |
| HCoV-HKU1 | ~30 µM | [1] |
| HCoV-OC43 | ~39 µM | [1] |
Table 3: Cytotoxicity of this compound
| Parameter | Value | Cell Line | Reference |
| CC50 | >50 µM | Vero E6 | [1] |
| Cytotoxicity | Modest cytostatic effects at high concentrations | HEK293T | [6] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Note that this compound is insoluble in water but soluble in DMSO.[7]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Cytotoxicity Assay
It is crucial to determine the cytotoxicity of this compound in the cell line used for the antiviral assays to ensure that the observed antiviral effect is not due to cell death.
Materials:
-
Vero E6 cells (or other susceptible cell lines like HuH 7.5 or Calu-3)
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Protocol:
-
Seed Vero E6 cells in a 96-well plate at a density of 4 x 10^4 cells/well and incubate overnight.[8]
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should bracket the expected EC50 and should not exceed a final DMSO concentration of 0.5%.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells in triplicate. Include a vehicle control (medium with the same final DMSO concentration) and a cell-free control.
-
Incubate the plate for 24-72 hours at 37°C in a CO2 incubator, corresponding to the duration of the antiviral assay.
-
Assess cell viability using a chosen cell viability reagent according to the manufacturer's instructions.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the drug concentration.
SARS-CoV-2 Replication Assay (Viral Yield Reduction)
This protocol determines the antiviral activity of this compound by measuring the reduction in infectious virus production.
Materials:
-
Vero E6 cells
-
96-well or 24-well cell culture plates
-
SARS-CoV-2 viral stock (e.g., Wuhan, Delta, or Omicron variants)[9]
-
Complete cell culture medium
-
This compound stock solution
-
Overlay medium (e.g., medium with 1% Avicel or 0.3% agarose)[8][10]
-
Formalin (10%) for fixation
-
Crystal violet staining solution
Protocol:
-
Seed Vero E6 cells in 96-well plates and incubate overnight to form a confluent monolayer.[8]
-
Prepare serial dilutions of this compound in infection medium (e.g., DMEM with 2% FBS).
-
Pre-treat the cells with the this compound dilutions for a designated period (e.g., 1-2 hours) before infection.
-
Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 to 0.05.[1][11]
-
Incubate the plates for 1 hour at 37°C to allow for viral adsorption.[8]
-
Remove the viral inoculum and add back the corresponding this compound dilutions in fresh medium.
-
At the end of the incubation, collect the supernatant for viral titration (plaque assay or TCID50).
-
To visualize the cytopathic effect (CPE), fix the cells with 10% formalin and stain with crystal violet.
-
The 50% effective concentration (EC50) can be determined by quantifying the reduction in viral titer or CPE.
Quantification of Viral RNA by RT-qPCR
This method quantifies the amount of viral RNA produced in the presence of this compound.
Materials:
-
Supernatant from the SARS-CoV-2 replication assay
-
Viral RNA extraction kit
-
Primers and probes for SARS-CoV-2 genes (e.g., N, E, or RdRp)[12]
-
One-step RT-qPCR master mix
-
Real-time PCR instrument
Protocol:
-
Extract viral RNA from the collected cell culture supernatants using a commercial kit.[11][13]
-
Perform one-step RT-qPCR using specific primers and probes for a SARS-CoV-2 target gene.[12][14]
-
Include a standard curve of in vitro transcribed viral RNA for absolute quantification or use the ΔΔCt method for relative quantification.[12]
-
Analyze the data to determine the fold-change in viral RNA levels in this compound-treated samples compared to the vehicle control.
Caption: Experimental workflow for SARS-CoV-2 replication assay with this compound.
Conclusion
This compound demonstrates significant potential as a SARS-CoV-2 inhibitor by targeting the essential -1 PRF mechanism. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the antiviral properties of this compound and similar compounds. Adherence to these detailed methodologies will ensure reproducible and reliable data, contributing to the development of novel antiviral strategies against COVID-19.
References
- 1. pnas.org [pnas.org]
- 2. Restriction of SARS-CoV-2 replication by targeting programmed −1 ribosomal frameshifting (2021), Sun Yu | AcademicGPT, tlooto [tlooto.com]
- 3. Restriction of SARS-CoV-2 replication by targeting programmed -1 ribosomal frameshifting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Restriction of SARS-CoV-2 Replication by Targeting Programmed −1 Ribosomal Frameshifting In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labtoo.com [labtoo.com]
- 10. Propagation, Inactivation, and Safety Testing of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay [frontiersin.org]
- 12. Detection and Quantification of SARS-CoV-2 by Real-Time RT-PCR Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. ecdc.europa.eu [ecdc.europa.eu]
- 14. journals.asm.org [journals.asm.org]
Application Notes and Protocols for High-Throughput Screening of Merafloxacin and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Merafloxacin, a fluoroquinolone derivative, has been identified as a potent inhibitor of programmed -1 ribosomal frameshifting (-1 PRF) in betacoronaviruses, including SARS-CoV-2. This mechanism is distinct from the classical antibacterial activity of fluoroquinolones, which typically target bacterial DNA gyrase and topoisomerase IV. The discovery of this compound's antiviral activity through the inhibition of -1 PRF has opened new avenues for the development of novel antiviral therapeutics. Programmed -1 ribosomal frameshifting is a critical process for the expression of essential viral proteins in many viruses, making it an attractive target for antiviral drug development.
These application notes provide detailed methodologies for high-throughput screening (HTS) to identify and characterize inhibitors of viral -1 PRF, using this compound as a reference compound. The protocols are designed for researchers in virology, drug discovery, and molecular biology.
Mechanism of Action of this compound
This compound selectively inhibits the -1 PRF mechanism utilized by betacoronaviruses to synthesize their RNA-dependent RNA polymerase (RdRp) and other essential replicase proteins from a single polyprotein.[1] The viral frameshift signal, typically an RNA pseudoknot structure, causes the ribosome to pause and shift its reading frame, allowing for the translation of downstream open reading frames. This compound is thought to interact with this RNA structure, disrupting its function and thereby inhibiting viral replication.[2]
High-Throughput Screening for -1 PRF Inhibitors
A dual-luciferase reporter assay is a robust and widely used method for high-throughput screening of -1 PRF inhibitors. This assay utilizes a reporter construct containing two different luciferase genes (e.g., Renilla and Firefly luciferase) separated by a viral frameshift signal.
Principle of the Dual-Luciferase Reporter Assay
The reporter mRNA is designed such that the upstream luciferase (e.g., Renilla) is translated in the initial reading frame (Frame 0). The downstream luciferase gene (e.g., Firefly) is in the -1 reading frame. For the downstream luciferase to be translated, the ribosome must undergo a -1 frameshift event at the intervening viral frameshift signal. The ratio of the activities of the two luciferases provides a quantitative measure of the frameshifting efficiency. Compounds that inhibit -1 PRF will decrease the expression of the downstream luciferase, leading to a lower ratio of Firefly to Renilla luciferase activity.
Diagram: Dual-Luciferase Reporter Assay Workflow
Caption: Workflow for the dual-luciferase reporter-based HTS assay.
Experimental Protocols
Protocol 1: High-Throughput Screening of -1 PRF Inhibitors using a Dual-Luciferase Reporter Assay
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Dual-luciferase reporter plasmid containing the SARS-CoV-2 frameshift signal
-
Transfection reagent (e.g., Lipofectamine 3000)
-
384-well white, clear-bottom tissue culture plates
-
Compound library, including this compound as a positive control
-
Dual-Glo® Luciferase Assay System (or equivalent)
-
Luminometer capable of reading 384-well plates
Procedure:
-
Cell Seeding: Seed HEK293T cells into 384-well plates at a density of 1 x 10^4 cells per well in 40 µL of DMEM. Incubate at 37°C and 5% CO2 for 24 hours.
-
Transfection: Transfect the cells with the dual-luciferase reporter plasmid according to the manufacturer's protocol for the transfection reagent.
-
Compound Addition: 24 hours post-transfection, add test compounds and controls (this compound, vehicle) to the wells. A typical final concentration for screening is 10 µM.
-
Incubation: Incubate the plates for an additional 24 hours at 37°C and 5% CO2.
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Add 20 µL of the first luciferase substrate (for Renilla luciferase) to each well.
-
Measure luminescence using a plate reader.
-
Add 20 µL of the second luciferase substrate with a stop reagent (for Firefly luciferase) to each well.
-
Measure luminescence again.
-
-
Data Analysis:
-
Calculate the ratio of Firefly luciferase activity to Renilla luciferase activity for each well.
-
Normalize the ratios to the vehicle control (DMSO) to determine the percent inhibition of -1 PRF.
-
Identify hits as compounds that significantly reduce the frameshifting efficiency.
-
Data Presentation
Table 1: In Vitro Activity of this compound against Betacoronavirus -1 PRF
| Virus | IC50 (µM) |
| SARS-CoV-2 | ~20 |
| SARS-CoV | ~20 |
| HCoV-OC43 | ~39 |
| HCoV-HKU1 | ~30 |
Data compiled from publicly available research.[2]
Diagram: this compound's Proposed Mechanism of Action
Caption: this compound inhibits viral replication by disrupting the -1 PRF signal.
Conclusion
The provided protocols and information offer a comprehensive guide for establishing a high-throughput screening platform to identify novel inhibitors of viral programmed -1 ribosomal frameshifting. This compound serves as a valuable tool compound for assay validation and as a starting point for the development of new antiviral agents targeting this essential viral mechanism. The dual-luciferase reporter assay is a sensitive, reliable, and scalable method for this purpose, enabling the rapid screening of large compound libraries.
References
Determining Merafloxacin's Potency: Application Notes and Protocols for IC50 and EC50 Assessment
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to determine the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) of Merafloxacin. The provided methodologies focus on its dual activities as an antibacterial agent and a viral replication inhibitor, specifically targeting the -1 programmed ribosomal frameshifting (-1 PRF) mechanism in coronaviruses.
Introduction
This compound (also known as CI-934) is a fluoroquinolone antibiotic with a significant secondary activity as an inhibitor of -1 programmed ribosomal frameshifting (-1 PRF) in certain viruses, notably betacoronaviruses like SARS-CoV-2.[1][2][3] This dual functionality makes it a compound of interest for both antibacterial and antiviral research. Accurate determination of its IC50 and EC50 values is crucial for evaluating its potency and potential therapeutic applications.
Data Presentation: this compound Activity
The following tables summarize the in vitro activity of this compound against various bacterial and viral targets.
Table 1: Antibacterial Activity of this compound (CI-934)
| Bacterial Species | MIC90 (µg/mL) |
| Staphylococcus aureus | 0.25 |
| Enterococcus spp. | 0.5 |
| Haemophilus influenzae | 0.06 |
| Neisseria meningitidis | 0.13 |
| Neisseria gonorrhoeae | 0.13 |
| Listeria monocytogenes | 1.0 |
| Pseudomonas spp. | >8.0 |
MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Table 2: Antiviral Activity of this compound
| Virus | Assay | Cell Line | IC50 / EC50 (µM) |
| SARS-CoV-2 | -1 PRF Inhibition | HEK293T | ~20 |
| SARS-CoV | -1 PRF Inhibition | HEK293T | ~20 |
| HCoV-HKU1 | -1 PRF Inhibition | HEK293T | ~30 |
| HCoV-OC43 | -1 PRF Inhibition | HEK293T | ~39 |
| SARS-CoV-2 | Antiviral Activity | Vero E6 | 2.6 (EC50) |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.
Experimental Protocols
Detailed protocols for determining the antibacterial and antiviral activities of this compound are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of this compound against bacterial strains using the broth microdilution method.
Materials:
-
This compound
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in MHB in a 96-well plate to achieve a range of concentrations.
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight and dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the this compound dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.
Protocol 2: Determination of Antiviral EC50 using a SARS-CoV-2 Cytopathic Effect (CPE) Inhibition Assay
This protocol describes the determination of the EC50 value of this compound against SARS-CoV-2 in Vero E6 cells by measuring the inhibition of the viral cytopathic effect.
Materials:
-
This compound
-
Vero E6 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
SARS-CoV-2 viral stock
-
96-well cell culture plates
-
Crystal Violet solution
-
Plate reader
Procedure:
-
Cell Seeding: Seed Vero E6 cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Infection: Infect the Vero E6 cell monolayer with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
-
Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the media containing the different concentrations of this compound. Include a virus control (infected, no compound) and a cell control (uninfected, no compound).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
CPE Quantification:
-
Fix the cells with 10% formalin.
-
Stain the cells with 0.5% Crystal Violet solution.
-
Wash the plates and allow them to dry.
-
Solubilize the stain with methanol and measure the absorbance at 570 nm.
-
-
EC50 Calculation: Calculate the percentage of CPE inhibition for each concentration and determine the EC50 value using a dose-response curve fitting software.
Protocol 3: Determination of -1 Programmed Ribosomal Frameshifting (PRF) Inhibition IC50 using a Dual-Luciferase Reporter Assay
This protocol details the method to measure the inhibition of SARS-CoV-2 -1 PRF by this compound using a dual-luciferase reporter assay in HEK293T cells.
Materials:
-
This compound
-
HEK293T cells
-
Dual-luciferase reporter plasmid containing the SARS-CoV-2 frameshift signal
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate.
-
Transfection: Transfect the cells with the dual-luciferase reporter plasmid.
-
Treatment: After 24 hours, treat the transfected cells with serial dilutions of this compound.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
IC50 Calculation: The frameshifting efficiency is calculated as the ratio of Renilla to Firefly luciferase activity. The IC50 value is determined by plotting the percentage of frameshifting inhibition against the this compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway and Experimental Workflows
References
Merafloxacin Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Merafloxacin (also known as CI-934) is a fluoroquinolone antibiotic with a broad spectrum of antibacterial activity. Traditionally, its mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication. More recently, this compound has been identified as a potent inhibitor of programmed -1 ribosomal frameshifting (-1 PRF) in betacoronaviruses, such as SARS-CoV-2, making it a valuable tool for virology research.[1][2] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, covering both its antibacterial and antiviral applications.
Mechanism of Action
This compound exhibits a dual mechanism of action depending on the biological system being studied:
-
Antibacterial: Like other fluoroquinolones, this compound targets and inhibits bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[3] This interference with DNA replication leads to bacterial cell death.
-
Antiviral (Betacoronaviruses): this compound inhibits the -1 programmed ribosomal frameshifting (-1 PRF) required for the translation of viral polyproteins in betacoronaviruses.[1][2] This action is specific and impedes viral replication without affecting the ribosomal frameshifting of other viruses like HIV-1.[4]
Data Presentation: Recommended Concentrations and Activity
The following tables summarize the effective concentrations of this compound for antiviral and antibacterial applications, as well as its cytotoxicity profile in various cell lines.
Table 1: Antiviral Activity and Cytotoxicity of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 (SARS-CoV-2 Replication) | Vero E6 | 2.6 µM | [2] |
| EC90 (SARS-CoV-2 Replication) | Vero E6 | 12 µM | [2] |
| IC50 (-1 PRF Inhibition) | HEK293T (reporter assay) | ~20 µM | [2][4] |
| Cytotoxicity | Vero E6 | Modest cytostatic effects at high concentrations | [2] |
| Cytotoxicity | HeLa | No significant cytotoxicity | [2] |
| Cytotoxicity | MCF-7 | Did not decrease cell viability |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration, MIC) of this compound (CI-934)
| Bacterial Species | MIC90 (µg/mL) | Reference |
| Gram-Positive | ||
| Staphylococci (including MRSA) | 0.25 | [5] |
| Enterococci | 0.5 | [5] |
| Streptococci (various groups) | 0.4 | [1] |
| Listeria monocytogenes | 1.0 | [5] |
| Gram-Negative | ||
| Haemophilus influenzae | 0.06 | [5] |
| Neisseria gonorrhoeae | 0.13 | [5] |
| Neisseria meningitidis | 0.13 | [5] |
| Enterobacteriaceae | 1.6 | [1] |
| Pseudomonas aeruginosa | >8.0 | [5] |
| Anaerobes | ||
| Non-Bacteroides species | 1.6 | [1] |
Potential Off-Target Effects in Mammalian Cells
While this compound shows a good safety profile at its effective antiviral concentrations, it is important to consider potential off-target effects characteristic of the fluoroquinolone class, especially at higher concentrations or with prolonged exposure. These may include:
-
Mitochondrial Effects: Some fluoroquinolones have been shown to affect mitochondrial DNA replication and function.[6][7][8]
-
Topoisomerase II Inhibition: At concentrations significantly higher than those used for antiviral studies, fluoroquinolones may inhibit mammalian topoisomerase II.[9]
-
Signaling Pathway Modulation: Fluoroquinolones have been reported to induce apoptosis through pathways such as the MAP kinase (MAPK) pathway. They may also cause epigenetic changes by inhibiting Fe(II)-dependent dioxygenases due to their iron-chelating properties.[1][5]
Experimental Protocols
Protocol 1: Determining Cytotoxicity of this compound using MTT Assay
This protocol outlines the determination of cell viability based on the metabolic activity of cells.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate overnight in a humidified atmosphere.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Determining Cytotoxicity of this compound using LDH Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
This compound stock solution
-
96-well cell culture plates
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described in the MTT assay protocol.
-
Treat cells with serial dilutions of this compound as described above. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
Incubate for the desired exposure time.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the controls.
Protocol 3: Evaluating Antiviral Activity using a Dual-Luciferase Reporter Assay for -1 PRF
This protocol is designed to quantify the inhibition of -1 ribosomal frameshifting.
Materials:
-
HEK293T cells
-
Dual-luciferase reporter plasmid containing the viral -1 PRF signal
-
Transfection reagent (e.g., Lipofectamine)
-
This compound stock solution
-
Dual-luciferase assay system (commercially available)
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate and grow to 70-80% confluency.
-
Transfect the cells with the dual-luciferase reporter plasmid according to the transfection reagent manufacturer's protocol.
-
After 6-8 hours, replace the transfection medium with fresh complete medium containing serial dilutions of this compound. Include a vehicle control.
-
Incubate for 24-48 hours.
-
Lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's instructions.
-
The frameshifting efficiency is calculated as the ratio of firefly (downstream, -1 frame) to Renilla (upstream, 0 frame) luciferase activity.
-
Normalize the frameshifting efficiency of treated cells to that of the vehicle control to determine the percentage of inhibition.
Visualizations
Caption: Experimental workflow for determining this compound cytotoxicity.
References
- 1. Nonantibiotic Effects of Fluoroquinolones in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fqresearch.org [fqresearch.org]
- 4. youtube.com [youtube.com]
- 5. Nonantibiotic Effects of Fluoroquinolones in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of the NFκb Signalling Pathway by Human Cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Molecular Insights into the MAPK Cascade during Viral Infection: Potential Crosstalk between HCQ and HCQ Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluoroquinolones: Neurological Complications and Side Effects in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Merafloxacin Testing in Vero E6 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vero E6 cell line, derived from the kidney of an African green monkey, is a widely utilized continuous cell line in virology and drug development.[1][2] Its susceptibility to a broad range of viruses makes it an invaluable tool for studying viral replication and screening antiviral compounds.[2] Merafloxacin, a fluoroquinolone antibacterial, has been identified as an inhibitor of -1 programmed ribosomal frameshifting (-1 PRF), a crucial mechanism for the replication of certain viruses like SARS-CoV-2.[3][4][5] This has positioned this compound as a compound of interest for antiviral research. These application notes provide a detailed protocol for testing the effects of this compound on the Vero E6 cell line, with a focus on assessing its cytotoxicity.
Principle
This protocol outlines the methodology for determining the cytotoxic effects of this compound on Vero E6 cells using a colorimetric MTT assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method for assessing cell viability.[6] Metabolically active cells with functional mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6] The concentration of these formazan crystals, which is determined by dissolving them and measuring the absorbance, is directly proportional to the number of viable cells.[7] This allows for the quantification of this compound's impact on cell viability and the determination of its 50% cytotoxic concentration (CC50).[8]
Materials and Reagents
| Material/Reagent | Specifications |
| Vero E6 cell line | ATCC CRL-1586 or equivalent |
| This compound | Purity ≥98% |
| Dulbecco's Modified Eagle Medium (DMEM) | High glucose |
| Fetal Bovine Serum (FBS) | Heat-inactivated |
| Penicillin-Streptomycin | 10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin |
| Trypsin-EDTA | 0.25% Trypsin, 0.53 mM EDTA |
| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | 5 mg/mL in sterile PBS |
| Dimethyl Sulfoxide (DMSO) | Cell culture grade |
| 96-well flat-bottom cell culture plates | Sterile |
| CO2 Incubator | 37°C, 5% CO2 |
| Inverted Microscope | |
| Microplate Reader | Capable of measuring absorbance at 570 nm |
Experimental Protocols
Vero E6 Cell Culture Maintenance
-
Thawing of Cryopreserved Cells:
-
Rapidly thaw the vial of frozen Vero E6 cells in a 37°C water bath.[9]
-
Aseptically transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Centrifuge the cell suspension at 125 x g for 5-7 minutes.[9]
-
Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 cell culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.[1]
-
-
Subculturing:
-
When cells reach 80-90% confluency, remove and discard the culture medium.
-
Briefly rinse the cell layer with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.[9]
-
Add 6-8 mL of complete growth medium to inactivate the trypsin and gently pipette to create a single-cell suspension.[9]
-
Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split) to a new culture flask containing fresh complete growth medium.
-
Incubate at 37°C and 5% CO2.
-
This compound Stock Solution Preparation
-
Prepare a high-concentration stock solution of this compound in DMSO. Note: this compound is poorly soluble in DMSO, so use fresh DMSO and ensure complete dissolution.[3]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations for the assay. It is advisable to perform a broad-range initial experiment (e.g., 0.1 µM to 100 µM) to determine the approximate cytotoxic range.[10]
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Trypsinize and count the Vero E6 cells.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.[1]
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
After 24 hours, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate.
-
Include a "cells only" control (complete growth medium with the same percentage of DMSO used for the highest this compound concentration) and a "medium only" blank (complete growth medium without cells).
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis and Presentation
-
Calculation of Cell Viability:
-
Subtract the average absorbance of the "medium only" blank from all other absorbance readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Determination of CC50:
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to determine the 50% cytotoxic concentration (CC50), which is the concentration of this compound that reduces cell viability by 50%.
-
Quantitative Data Summary
| Parameter | Recommended Value |
| Vero E6 Seeding Density | 1 x 10^4 cells/well |
| Incubation Time (Cell Attachment) | 24 hours |
| This compound Concentration Range | 0.1 µM - 100 µM (initial); refine based on results |
| Incubation Time (Drug Treatment) | 48 - 72 hours |
| MTT Reagent Volume | 10 µL/well (of 5 mg/mL stock) |
| MTT Incubation Time | 2 - 4 hours |
| Solubilizing Agent (DMSO) Volume | 100 µL/well |
| Absorbance Wavelength | 570 nm (Reference: 630 nm) |
Visualizations
Caption: Workflow for this compound cytotoxicity testing in Vero E6 cells.
Caption: Proposed mechanism of this compound's antiviral action.
References
- 1. Vero Cell Line - From Viral Research to Vaccine Development [cytion.com]
- 2. Vero E6 Cells [cytion.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pnas.org [pnas.org]
- 5. Restriction of SARS-CoV-2 Replication by Targeting Programmed −1 Ribosomal Frameshifting In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. boneandcancer.org [boneandcancer.org]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. texaschildrens.org [texaschildrens.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed -1 ribosomal frameshifting (-1 PRF) is a critical translational recoding mechanism utilized by all coronaviruses, including SARS-CoV-2, to synthesize essential viral proteins.[1][2] This process allows for the translation of an alternative open reading frame (ORF1b) from the main viral polyprotein (ORF1ab), which encodes for key replicase components like the RNA-dependent RNA polymerase (RdRp).[1][3] The specific and regulated efficiency of -1 PRF is crucial for the viral life cycle, making the frameshift signal a promising target for antiviral therapeutics.[4][5][6] Merafloxacin, a fluoroquinolone antibacterial compound, has been identified as a potent and specific inhibitor of -1 PRF in betacoronaviruses, including SARS-CoV-2.[4][7][8][9] These application notes provide a comprehensive overview of the use of this compound as a tool to study and inhibit coronavirus frameshifting.
Mechanism of Action
Translation of ORF1b in coronaviruses is dependent on a programmed -1 ribosomal frameshift.[1] This event is directed by a specific RNA structure within the viral genome known as the frameshift stimulatory element (FSE).[10] The FSE typically consists of a slippery sequence (heptanucleotide sequence) and a downstream RNA pseudoknot.[4][11] this compound has been shown to specifically inhibit the -1 PRF of betacoronaviruses.[4][7] While the precise molecular mechanism is still under investigation, it is hypothesized that this compound may directly bind to the FSE RNA. This interaction could either destabilize the pseudoknot, reducing the ribosomal pause necessary for frameshifting, or conversely, overly stabilize it, leading to prolonged stalling and disruption of translation.[4][7]
Quantitative Data Summary
This compound has demonstrated dose-dependent inhibition of -1 PRF for several betacoronaviruses. The following tables summarize the key quantitative data from published studies.
Table 1: this compound IC50 Values for -1 PRF Inhibition
| Virus | IC50 (µM) | Cell Line | Reference |
| SARS-CoV-2 | ~20 | HEK293T | [4] |
| SARS-CoV | ~20 | HEK293T | [12] |
| HCoV-OC43 | ~39 | HEK293T | [12] |
| HCoV-HKU1 | ~30 | HEK293T | [12] |
Table 2: this compound Antiviral Activity
| Virus | EC50 (µM) | Cell Line | Reference |
| SARS-CoV-2 | 2.6 | Vero E6 | [1] |
Experimental Protocols
Dual-Luciferase Reporter Assay for -1 PRF Efficiency
This protocol is designed to quantify the efficiency of -1 PRF in response to this compound treatment using a dual-luciferase reporter system.
Materials:
-
HEK293T cells
-
Dual-luciferase reporter plasmid containing the coronavirus FSE sequence between Renilla (RLuc) and Firefly (FLuc) luciferase genes (FLuc in the -1 frame)
-
Lipofectamine 3000 or other suitable transfection reagent
-
This compound (stock solution in DMSO)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Passive Lysis Buffer
-
Dual-Luciferase Reporter Assay System (e.g., Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 4 x 10^4 cells per well and incubate for 24 hours.[13]
-
Transfection: Transfect the cells with 500 ng of the dual-luciferase reporter plasmid per well using Lipofectamine 3000 according to the manufacturer's protocol.[13]
-
This compound Treatment: 24 hours post-transfection, treat the cells with varying concentrations of this compound. A DMSO-only control should be included.
-
Cell Lysis: After 24 hours of treatment, wash the cells with 1x PBS and lyse them with 1x passive lysis buffer.[13]
-
Luciferase Assay: Perform the dual-luciferase assay according to the manufacturer's instructions. Measure both Firefly and Renilla luciferase activities using a luminometer.[13]
-
Data Analysis: Calculate the -1 PRF efficiency as the ratio of Firefly to Renilla luciferase activity. Normalize the results to the DMSO control.
Cell-Based Antiviral Assay
This protocol assesses the ability of this compound to inhibit SARS-CoV-2 replication in a cell culture model.
Materials:
-
Vero E6 cells
-
SARS-CoV-2 (at a known titer)
-
This compound (stock solution in DMSO)
-
Complete medium (e.g., DMEM with 10% FBS and Penicillin-Streptomycin)
-
384-well plates
-
Automated confocal microscope (optional, for high-throughput screening)
-
Method for quantifying viral yield (e.g., plaque assay, RT-qPCR)
Procedure:
-
Cell Seeding: Seed Vero E6 cells in a 384-well plate at a density of 4,500 cells per well and incubate for 24 hours.[14]
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a DMSO-only control.
-
Viral Infection: Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.2.[14]
-
Incubation: Incubate the infected cells for 16-18 hours at 37°C and 5% CO2.[14]
-
Quantification of Viral Replication: Determine the viral yield using a suitable method. For example, quantify viral RNA in the supernatant using RT-qPCR or perform a plaque assay to determine infectious virus titer.
-
Data Analysis: Calculate the EC50 value of this compound by plotting the inhibition of viral replication against the drug concentration.
Visualizations
References
- 1. news-medical.net [news-medical.net]
- 2. Programmed −1 Ribosomal Frameshifting in coronaviruses: A therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pnas.org [pnas.org]
- 5. Restriction of SARS-CoV-2 replication by targeting programmed −1 ribosomal frameshifting (2021), Sun Yu | AcademicGPT, tlooto [tlooto.com]
- 6. library.search.gonzaga.edu [library.search.gonzaga.edu]
- 7. Restriction of SARS-CoV-2 Replication by Targeting Programmed −1 Ribosomal Frameshifting In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Structure of the SARS-CoV-2 Frameshift Stimulatory Element with an Upstream Multibranch Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Programmed ribosomal frameshifting in decoding the SARS-CoV genome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structural and functional conservation of the programmed −1 ribosomal frameshift signal of SARS coronavirus 2 (SARS-CoV-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A reporter cell line for the automated quantification of SARS-CoV-2 infection in living cells [frontiersin.org]
Application Notes and Protocols for Antibacterial Susceptibility Testing of Merafloxacin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for determining the antibacterial susceptibility of Merafloxacin (also known as CI-934), a fluoroquinolone antibiotic. The protocols are based on established methods for antimicrobial susceptibility testing (AST) and include available in vitro activity data for this compound against a range of bacterial species.
Introduction
This compound is a difluoroquinolone with demonstrated in vitro activity against a variety of Gram-positive and Gram-negative bacteria.[1][2][3] Accurate determination of its effectiveness against specific bacterial isolates is crucial for research and development purposes. This document outlines the standardized procedures for broth dilution, agar dilution, and disk diffusion methods to assess the susceptibility of bacteria to this compound.
Quantitative Data Summary
The following tables summarize the available minimum inhibitory concentration (MIC) and disk diffusion data for this compound (CI-934). It is important to note that while this data provides a valuable reference, standardized quality control (QC) ranges for this compound are not listed in the current Clinical and Laboratory Standards Institute (CLSI) or European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines. The interpretive criteria provided are based on historical research.
Table 1: In Vitro Activity of this compound (CI-934) Against Selected Bacterial Species
| Bacterial Species | MIC90 (µg/mL) |
| Staphylococcus aureus | 0.25 |
| Enterococcus faecalis | 0.5 |
| Streptococcus pneumoniae | 0.25 |
| Haemophilus influenzae | 0.06 |
| Neisseria gonorrhoeae | 0.13 |
| Escherichia coli | ≤1.0 |
| Klebsiella spp. | ≤1.0 |
| Proteus spp. | ≤1.0 |
| Pseudomonas aeruginosa | >8.0 |
Data sourced from Smith et al., 1987.[1]
Table 2: Proposed Disk Diffusion Interpretive Criteria for this compound (CI-934) (3-µg disk)
| Interpretation | Zone Diameter (mm) | Corresponding MIC (µg/mL) |
| Susceptible | ≥ 15 | ≤ 2.0 |
| Intermediate | 12 - 14 | - |
| Resistant | ≤ 11 | ≥ 4.0 |
Data and interpretive criteria are based on tentative recommendations from Smith et al., 1987.[1] These are not current CLSI or EUCAST standards.
Experimental Protocols
The following are detailed protocols for performing antibacterial susceptibility testing for this compound. These protocols are aligned with general guidelines from CLSI and EUCAST.
Broth Dilution Method (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of this compound that inhibits the visible growth of a microorganism in a liquid growth medium.
Materials:
-
This compound powder of known purity
-
Appropriate solvent for this compound (e.g., sterile deionized water, potentially with pH adjustment as per manufacturer's instructions)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator (35 ± 2°C)
-
Multichannel pipette
Protocol:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL (or a suitable concentration for the desired final range). Ensure complete dissolution.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no inoculum).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add the standardized inoculum to each well (except the sterility control well) to bring the final volume to 100 µL.
-
-
Incubation:
-
Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Agar Dilution Method (MIC Determination)
This method involves incorporating varying concentrations of this compound into an agar medium, followed by the inoculation of standardized bacterial cultures.
Materials:
-
This compound powder of known purity
-
Appropriate solvent
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland
-
Inoculum replicator (optional)
Protocol:
-
Preparation of this compound-Agar Plates:
-
Prepare a series of this compound stock solutions to achieve the desired final concentrations in the agar.
-
Melt MHA and cool to 45-50°C in a water bath.
-
Add the appropriate volume of each this compound stock solution to molten MHA to create a series of plates with decreasing concentrations of the antibiotic.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a drug-free control plate.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
-
Inoculation:
-
Spot-inoculate the prepared agar plates with the bacterial suspensions. An inoculum replicator can be used to test multiple isolates simultaneously.
-
-
Incubation:
-
Allow the inoculum spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that prevents the visible growth of the bacteria.
-
Disk Diffusion Method (Kirby-Bauer)
This qualitative method assesses the susceptibility of bacteria to this compound by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.
Materials:
-
3-µg this compound (CI-934) disks
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Ruler or calipers
Protocol:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
-
Inoculation of MHA Plate:
-
Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid.
-
Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
-
Application of Disks:
-
Aseptically apply a 3-µg this compound disk to the surface of the inoculated agar plate.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
-
Reading Results:
-
Measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.
-
Interpret the results based on the proposed criteria in Table 2.
-
Quality Control
As this compound (CI-934) is not included in current CLSI or EUCAST documents, there are no officially established quality control MIC or zone diameter ranges for standard ATCC reference strains. Laboratories should establish their own internal quality control parameters based on historical data or by testing a set of well-characterized internal strains. It is recommended to test standard QC strains such as Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and Pseudomonas aeruginosa ATCC 27853 to monitor the overall performance of the testing method, even without established ranges for this compound.
Visualized Workflows
The following diagrams illustrate the key experimental workflows for the described susceptibility testing methods.
Caption: Workflow for Broth Microdilution MIC Testing.
Caption: Workflow for Disk Diffusion Susceptibility Testing.
References
Troubleshooting & Optimization
Merafloxacin Solubility: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with merafloxacin.
Troubleshooting Guides and FAQs
Q1: I am unable to dissolve this compound in common laboratory solvents. What is its expected solubility?
A1: this compound is known to have very low solubility in common aqueous and organic solvents.[1][2] Reports from suppliers indicate that it is practically insoluble in water, ethanol, and even DMSO (dimethyl sulfoxide).[1] One supplier specifies the solubility in DMSO as less than 1 mg/mL, categorizing it as insoluble or only slightly soluble.[2] This poor solubility is a known challenge in its formulation and experimental use.
Q2: Why is my this compound not dissolving in DMSO, even with fresh solvent?
A2: While fresh, anhydrous DMSO is crucial for dissolving many compounds, this compound's inherent chemical structure limits its solubility even in this potent solvent.[1] Suppliers specifically note that moisture-absorbing DMSO can further reduce its already limited solubility.[1] If you are observing insolubility in fresh DMSO, it is likely due to the compound's intrinsic properties rather than solvent quality.
Q3: Are there any recommended starting points to improve the solubility of this compound for in vitro assays?
A3: Given the poor aqueous solubility of this compound, several strategies can be employed to enhance its dissolution for in vitro studies. These methods, commonly used for poorly soluble drugs, aim to alter the physicochemical environment of the compound.[3][4][5] Potential starting points include:
-
pH Adjustment: As a fluoroquinolone, this compound is an amphoteric molecule, meaning its ionization state, and therefore solubility, is highly dependent on pH.[6][7][8] Experimenting with acidic or basic buffers may significantly improve solubility.
-
Use of Co-solvents: Employing a mixture of solvents can enhance the solubility of hydrophobic compounds.[4][6]
-
Surfactant-mediated Solubilization: The use of surfactants to form micelles can encapsulate poorly soluble drugs and increase their apparent solubility in aqueous media.[3][9][10]
A logical workflow for troubleshooting this compound solubility is outlined below.
Quantitative Data Summary
The available quantitative data for this compound's solubility is limited. The table below summarizes the reported information.
| Solvent | Concentration | Classification | Source |
| Water | Not specified | Insoluble | [1][2] |
| Ethanol | Not specified | Insoluble | [1] |
| DMSO | < 1 mg/mL | Insoluble or slightly soluble | [2] |
For comparison, the following table presents potential, hypothetical solubility improvements that could be achieved using various enhancement techniques. These values are illustrative and would need to be determined experimentally.
| Method | Solvent System | Hypothetical this compound Solubility |
| pH Adjustment | 0.1 M HCl (pH 1) | 5-10 mg/mL |
| pH Adjustment | 0.1 M NaOH (pH 13) | 2-5 mg/mL |
| Co-solvency | 20% PEG 400 in water | 1-2 mg/mL |
| Surfactant | 2% Polysorbate 80 in PBS | 3-7 mg/mL |
| Complexation | 10% HP-β-CD in water | 8-15 mg/mL |
Detailed Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination of this compound
Objective: To determine the aqueous solubility of this compound at different pH values.
Materials:
-
This compound powder
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Phosphate buffered saline (PBS)
-
Deionized water
-
pH meter
-
Shaking incubator or orbital shaker
-
0.22 µm syringe filters
-
HPLC system with a suitable column (e.g., C18)
Methodology:
-
Prepare a series of buffers or solutions with pH values ranging from 2 to 12.
-
Add an excess amount of this compound powder to a known volume of each pH solution in separate vials. This ensures that a saturated solution is formed.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, allow the suspensions to settle.
-
Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.22 µm syringe filter to remove any undissolved solids.
-
Dilute the filtered samples with an appropriate mobile phase.
-
Analyze the concentration of dissolved this compound in each sample using a validated HPLC method.
-
Plot the measured solubility (in mg/mL or µg/mL) against the corresponding pH value to generate a pH-solubility profile.
The general mechanism of pH adjustment for solubility enhancement is depicted below.
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
Objective: To improve the aqueous solubility of this compound through inclusion complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
0.22 µm syringe filters
-
UV-Vis spectrophotometer or HPLC system
Methodology:
-
Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 5%, 10%, 20% w/v).
-
Add an excess amount of this compound to each HP-β-CD solution.
-
Stir the mixtures vigorously at room temperature for 24 hours.
-
After stirring, centrifuge the samples to pellet the undissolved drug.
-
Filter the supernatant using a 0.22 µm syringe filter.
-
Determine the concentration of dissolved this compound in the filtrate using a suitable analytical method (UV-Vis or HPLC).
-
Plot the solubility of this compound as a function of HP-β-CD concentration to determine the extent of solubility enhancement.
The mechanism of cyclodextrin complexation is illustrated in the following diagram.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | SARS-CoV | TargetMol [targetmol.com]
- 3. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 4. ijmsdr.org [ijmsdr.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Various Solvent Systems for Solubility Enhancement of Enrofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate | Pharmacy Education [pharmacyeducation.fip.org]
- 9. researchgate.net [researchgate.net]
- 10. Emerging Challenges and Innovations in Surfactant-mediated Stabilization of Biologic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Merafloxacin Dissolution for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for dissolving Merafloxacin for in vitro research applications. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
A1: While this compound is sparingly soluble in many common laboratory solvents, it can be effectively dissolved in Dimethyl Sulfoxide (DMSO) with sonication and acidification. A protocol has been established to achieve a concentration of 11.11 mg/mL (29.28 mM) by adjusting the pH of the DMSO solution to 3 with hydrochloric acid (HCl) and using an ultrasonic bath to aid dissolution.[1]
Q2: Can I dissolve this compound in water or ethanol?
A2: No, this compound is reported to be insoluble in both water and ethanol.[2] Attempting to dissolve it directly in these solvents will likely result in a suspension rather than a true solution, which is unsuitable for most in vitro assays.
Q3: Is it necessary to use fresh DMSO?
A3: Yes, it is highly recommended to use fresh, anhydrous DMSO. DMSO is hygroscopic and can absorb moisture from the air. The presence of water in DMSO can reduce the solubility of this compound.[2]
Q4: How should I store the this compound stock solution?
A4: Once dissolved in acidified DMSO, the stock solution should be stored at -20°C for long-term storage (up to several months).[1] For short-term storage, 4°C is acceptable for over a week.[3] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder is not dissolving in DMSO. | Insufficient acidification or sonication. Presence of moisture in DMSO. | Ensure the pH of the DMSO is adjusted to approximately 3 using HCl. Use an ultrasonic bath to facilitate dissolution.[1] Always use fresh, anhydrous DMSO.[2] |
| Precipitate forms after adding the stock solution to aqueous media. | The final concentration of this compound in the aqueous medium exceeds its solubility limit. The percentage of DMSO in the final solution is too low. | Perform serial dilutions to determine the maximum achievable concentration in your specific cell culture medium or buffer without precipitation. Ensure the final concentration of DMSO in the assay is kept as low as possible while maintaining solubility, typically below 0.5%. |
| Inconsistent results in bioassays. | Degradation of this compound in the stock solution. Incomplete dissolution. | Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution. Ensure the powder is fully dissolved before use by visual inspection. |
| Observed cytotoxicity in cell-based assays. | High concentration of DMSO in the final working solution. | Prepare a higher concentration stock solution if possible, to minimize the volume of DMSO added to the assay medium. Always include a vehicle control (medium with the same concentration of acidified DMSO) in your experiments to assess the effect of the solvent on cell viability. |
Quantitative Data: this compound Solubility
| Solvent | Solubility | Conditions |
| DMSO | 11.11 mg/mL (29.28 mM) | With ultrasonication and adjustment of pH to 3 with HCl.[1] |
| Water | Insoluble | [2] |
| Ethanol | Insoluble | [2] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in Acidified DMSO
This protocol details the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound powder (M.Wt: 379.4 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Hydrochloric acid (HCl), 1N solution
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh out 3.794 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube.
-
Acidification: Carefully add 1N HCl dropwise while vortexing until the pH of the solution reaches approximately 3. This can be checked using pH indicator paper suitable for organic solvents.
-
Dissolution: Place the tube in an ultrasonic bath and sonicate until the this compound powder is completely dissolved. Intermittent vortexing can aid the process. Visually inspect the solution to ensure no particulate matter remains.
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C.
Mandatory Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution.
Signaling Pathway of Fluoroquinolone Antibacterial Action
Caption: Mechanism of antibacterial action of this compound.
References
Merafloxacin Cytotoxicity & Cytostatic Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and standardized protocols for evaluating the cytotoxic and cytostatic effects of merafloxacin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a fluoroquinolone antibacterial agent that has been identified as an inhibitor of -1 programmed ribosomal frameshifting (-1 PRF) in betacoronaviruses, including SARS-CoV-2[1][2][3]. It functions by targeting the frameshift-stimulatory element (FSE), a stable RNA secondary structure, thereby disrupting the synthesis of essential viral proteins[1][4]. This mechanism is distinct from the typical antibacterial action of fluoroquinolones.
Q2: What are the expected cytotoxic and cytostatic effects of this compound in cell culture?
A2: this compound generally exhibits low cytotoxicity.[1] Studies have shown that it does not cause substantial cell death even at high concentrations.[5][6] Instead, it can have modest cytostatic effects, meaning it can slow down cell proliferation, particularly at higher concentrations.[1][4][5][7] In cell viability assays with HEK293T and MCF-7 cells, this compound showed minimal impact on viability at concentrations up to 50 μM.[3][7][8]
Q3: How does this compound's cytotoxicity compare to other compounds?
A3: this compound's cytotoxic profile is notably lower than some other antiviral compounds. For example, in comparative studies, the antiviral agent ivermectin showed significant cytotoxicity in HeLa cells, whereas this compound did not cause significant cell death.[1][5][7] However, it is important to note that other fluoroquinolones have demonstrated concentration- and time-dependent cytotoxicity in specific cell types, such as human corneal cells, indicating that effects can be compound-specific.[9]
Q4: Does this compound induce apoptosis or cause cell cycle arrest?
A4: Current research indicates that this compound does not induce significant apoptosis (programmed cell death).[6][10] The observed modest cytostatic effects suggest a potential for slowing the cell cycle, but specific studies detailing cell cycle phase arrest are not prominently featured in the available literature.[1][5] Any observed decrease in cell proliferation is more likely due to a cytostatic effect rather than widespread apoptosis.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound.
Table 1: this compound Efficacy Against Betacoronaviruses and Cell Viability
| Parameter | Virus/Cell Line | Value | Reference |
|---|---|---|---|
| EC50 (Antiviral) | SARS-CoV-2 (Vero E6 cells) | 2.6 μM | [1] |
| EC90 (Antiviral) | SARS-CoV-2 (Vero E6 cells) | 12 μM | [1] |
| IC50 (-1 PRF Inhibition) | SARS-CoV-2 | ~20 μM | [3][7] |
| IC50 (-1 PRF Inhibition) | HCoV-HKU1 | 30 μM | [7] |
| IC50 (-1 PRF Inhibition) | HCoV-OC43 | 39 μM | [7] |
| CC50 (Cytotoxicity) | Vero E6 Cells | >50 µM | [3] |
| Cell Viability | HEK293T Cells | High viability up to 50 µM | [3][7] |
| Cell Viability | MCF-7 Cells | No significant decrease at 50 µM |[8] |
Table 2: Summary of this compound's Cellular Effects
| Effect | Observation | Cell Lines | Reference |
|---|---|---|---|
| Cytotoxicity | Not substantial; does not cause significant cell death. | HeLa, HEK293T, Vero E6, MCF-7 | [1][5][6][8] |
| Cytostatic Effect | Modest, observed at high concentrations. | HeLa | [1][5][7] |
| Apoptosis | Not a primary effect. | N/A |[6] |
Troubleshooting Guides
This section addresses common issues encountered during the experimental evaluation of this compound.
Issue 1: Higher-than-expected cytotoxicity is observed across multiple cell lines.
This may indicate a general cytotoxic artifact rather than a specific effect of the compound.[11]
-
Possible Cause 1: Solvent Toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic for your specific cell lines, typically below 0.5%. Run parallel vehicle-only controls to confirm the solvent is not the source of cytotoxicity.[11]
-
-
Possible Cause 2: Incorrect Compound Concentration.
-
Solution: Verify all calculations and dilution steps. If possible, confirm the concentration and purity of your this compound stock using an appropriate analytical method. Perform a fresh serial dilution to create a new dose-response curve.[11]
-
-
Possible Cause 3: Contamination.
-
Solution: Routinely check cell cultures for microbial contamination, including mycoplasma, which can affect cell health and skew results. Use a fresh stock of cells if contamination is suspected.[11]
-
Issue 2: Poor resolution of G0/G1, S, and G2/M phases in cell cycle analysis by flow cytometry.
High-quality cell cycle data depends on achieving a low coefficient of variation (CV) for the G0/G1 peak.[12]
-
Possible Cause 1: High Flow Rate.
-
Possible Cause 2: Cell Aggregates (Clumps).
-
Solution: Ensure a single-cell suspension before fixation and staining.[13] Gently pipette to break up clumps and consider filtering the cell suspension through a 40-μm cell strainer before analysis. Use doublet discrimination gating during data analysis.
-
-
Possible Cause 3: Inadequate Staining or RNase Treatment.
-
Solution: Ensure that RNA is removed by treating with a DNase-free RNase, as propidium iodide (PI) can also bind to double-stranded RNA.[13] Titrate the PI concentration to ensure it is not limiting. Resuspend the cell pellet directly in the PI/RNase solution and incubate for at least 10-30 minutes at room temperature, protected from light.[14]
-
-
Possible Cause 4: Improper Fixation.
-
Solution: Use ice-cold 70% ethanol for fixation, adding it dropwise to the cell pellet while vortexing gently to prevent clumping. This method typically provides good DNA staining profiles.[14]
-
Issue 3: High variability between replicates in cell viability assays (e.g., MTS, MTT).
Reproducibility is key for these assays, but they can be sensitive to technical variations.[15]
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between pipetting into wells. Pay attention to the "edge effect" in 96-well plates; consider not using the outermost wells for measurements if evaporation is an issue.[16]
-
-
Possible Cause 2: Pipetting Errors.
-
Solution: Use calibrated multichannel pipettes carefully. Ensure uniform pipetting technique when adding cells, compounds, and assay reagents.[15]
-
-
Possible Cause 3: Variable Incubation Times.
-
Solution: Standardize the incubation time for both the compound treatment and the final colorimetric reagent (e.g., MTS). When stopping the reaction or reading the plate, try to maintain a consistent interval between wells.[15]
-
Experimental Protocols & Workflows
These are generalized protocols that should be optimized for your specific cell lines and experimental conditions.
Protocol 1: Cytotoxicity Assessment (LDH Release Assay)
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[17]
-
Cell Seeding: Plate cells in a 96-well, opaque-walled plate at a pre-determined optimal density and allow them to adhere overnight.
-
Controls: Prepare wells for:
-
No-Cell Control: Medium only (for background).
-
Vehicle Control: Cells treated with the same volume of vehicle (e.g., DMSO) as the test compound.
-
Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 10X Lysis Buffer) 45 minutes before the assay endpoint.
-
-
Compound Treatment: Add serial dilutions of this compound to the appropriate wells and incubate for the desired time (e.g., 24, 48 hours).
-
Assay Procedure:
-
Allow the plate and reagents to equilibrate to room temperature.
-
Add the LDH reaction mixture to each well as per the manufacturer's instructions (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay).[16]
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add the stop solution.
-
-
Data Acquisition: Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Treated - Vehicle Control) / (Maximum Release - Vehicle Control)
Protocol 2: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain cellular DNA for analysis of cell cycle distribution by flow cytometry.
-
Cell Culture: Grow cells to ~70-80% confluency. Ensure cells are in the exponential growth phase to have representation from all cell cycle phases.[14]
-
Harvesting: Harvest approximately 1 x 106 cells per sample. For adherent cells, use trypsin and neutralize, then wash with PBS.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-by-drop.
-
Fix for at least 2 hours at 4°C (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition:
-
Filter the samples through a 40-μm mesh if necessary to remove clumps.
-
Analyze on a flow cytometer using a 488 nm laser for excitation.
-
Collect linear fluorescence data for at least 20,000 single-cell events.[13]
-
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Mechanism & Pathway Diagrams
References
- 1. pnas.org [pnas.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Restriction of SARS-CoV-2 replication by targeting programmed −1 ribosomal frameshifting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Small Molecules Targeting the Frameshifting Element RNA in SARS-CoV-2 Viral Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intrinsic cytotoxic effects of fluoroquinolones on human corneal keratocytes and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. 6 Areas Of Consideration For Flow Cytometry Cell Cycle Analysis - ExpertCytometry [expertcytometry.com]
- 13. Cell Cycle - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. reddit.com [reddit.com]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cytotoxicity Assays | Thermo Fisher Scientific - FR [thermofisher.com]
Technical Support Center: Optimizing Merafloxacin Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Merafloxacin in cell culture. Find answers to frequently asked questions and detailed troubleshooting guides to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a fluoroquinolone antibacterial agent. In recent research, it has been identified as an inhibitor of -1 programmed ribosomal frameshifting (-1 PRF) in SARS-CoV-2 and other betacoronaviruses.[1][2] This inhibition of -1 PRF impedes viral replication.[1][2] While it belongs to the fluoroquinolone class of antibiotics, which typically target bacterial DNA gyrase and topoisomerase IV, its specific activity as a -1 PRF inhibitor is a key area of current research.[1][3]
Q2: What is the recommended solvent for dissolving this compound?
This compound is reported to be insoluble in DMSO, water, and ethanol. It is crucial to consult the manufacturer's specific instructions for the lot of this compound you are using for the most accurate solubility information.
Q3: Can this compound be used to eliminate Mycoplasma contamination in cell cultures?
Q4: Is this compound cytotoxic to mammalian cells?
This compound has been reported to have modest cytostatic effects at high concentrations.[1][6] Studies have shown that it did not significantly decrease cell viability in MCF-7 and Vero E6 cells at effective antiviral concentrations.[1][7] However, like all antibiotics, cytotoxicity can be cell-line dependent and is influenced by concentration and exposure time.[8][9] It is essential to determine the optimal, non-toxic concentration for your specific cell line.
Q5: What are the known off-target effects of this compound?
The primary off-target effect to consider is potential cytotoxicity at higher concentrations.[1][9] As a fluoroquinolone, it's also worth noting that this class of antibiotics can have various effects on eukaryotic cells, though specific off-target effects of this compound are not extensively detailed in the provided search results. When using any new compound in cell culture, it is prudent to include appropriate controls to monitor for unexpected phenotypic changes.
Troubleshooting Guides
Issue 1: Cell Death or Reduced Proliferation After this compound Treatment
Possible Cause:
-
This compound concentration is too high: The concentration of this compound may be toxic to your specific cell line.[8][9]
-
Solvent toxicity: The solvent used to dissolve this compound may be toxic to the cells at the final concentration used.
-
Pre-existing poor cell health: The cells may have been unhealthy or stressed before the addition of this compound.
Troubleshooting Steps:
-
Perform a Dose-Response (Cytotoxicity) Assay: This is a critical step to determine the maximum non-toxic concentration of this compound for your cell line.[10] (See Experimental Protocols section for a detailed method).
-
Verify Solvent Compatibility: Run a control experiment with the solvent at the same final concentration used in your experiment to ensure it is not the cause of cytotoxicity.
-
Ensure Healthy Cell Culture: Before starting any experiment, confirm that your cells are healthy, in the logarithmic growth phase, and free from contamination.[11]
-
Gradual Adaptation: If possible, try adapting your cells to the desired this compound concentration by gradually increasing it over several passages.
Issue 2: Persistent Contamination Despite this compound Use
Possible Cause:
-
Resistant Microorganisms: The contaminating organisms (bacteria or Mycoplasma) may be resistant to this compound.[12]
-
Incorrect this compound Concentration: The concentration of this compound may be too low to be effective against the specific contaminant.
-
Severe Contamination: The level of contamination may be too high for the antibiotic to control effectively.
-
Improper Aseptic Technique: Continuous re-introduction of contaminants due to lapses in sterile technique.[11][13]
Troubleshooting Steps:
-
Identify the Contaminant: If possible, identify the contaminating microorganism (e.g., Gram staining for bacteria, PCR test for Mycoplasma) to select the most appropriate antibiotic.[13]
-
Optimize this compound Concentration: If you suspect the concentration is too low, a dose-response experiment can help determine the minimum inhibitory concentration (MIC) for the contaminant.
-
Discard Severely Contaminated Cultures: It is often best to discard heavily contaminated cultures to prevent cross-contamination.[13]
-
Review Aseptic Technique: Reinforce strict aseptic techniques in all cell culture procedures.[11][14] Consider a thorough cleaning and disinfection of your cell culture hood and incubator.[15]
-
Use Combination Therapy: For persistent Mycoplasma, a combination of antibiotics with different mechanisms of action might be more effective.[16]
Issue 3: Unexpected or Inconsistent Experimental Results
Possible Cause:
-
Sub-lethal Effects of this compound: Even at non-toxic concentrations, this compound could potentially alter cell metabolism, gene expression, or signaling pathways, leading to inconsistent results.[8]
-
Interaction with other Reagents: this compound might interact with other components in the cell culture medium or with other experimental compounds.
-
Lot-to-Lot Variability: There may be variations in the purity or activity of different batches of this compound.
Troubleshooting Steps:
-
Include Proper Controls: Always include an untreated control group (cells grown without this compound) in your experiments to differentiate the effects of the compound from other experimental variables.
-
Minimize Exposure Time: If this compound is being used for short-term contamination control, consider removing it from the culture medium before starting your experiment, if feasible.
-
Test New Lots: Before using a new batch of this compound in a critical experiment, it is advisable to repeat a dose-response assay to confirm its activity and cytotoxicity profile.
-
Simplify Experimental System: If you suspect interactions, try to simplify your experimental setup to isolate the variable that is causing the inconsistency.
Quantitative Data Summary
| Compound | Cell Line | Assay | Result | Concentration | Citation |
| This compound | Vero E6 | SARS-CoV-2 Replication | EC50 | 2.6 µM | [1] |
| This compound | Vero E6 | SARS-CoV-2 Replication | EC90 | 12 µM | [1] |
| This compound | HEK293T | SARS-CoV-2 -1 PRF | IC50 | ~20 µM | [1] |
| This compound | Vero E6 | Cell Viability (CC50) | >50 µM | >50 µM | [1] |
| This compound | HEK293T | Cell Viability | No significant effect | up to 50 µM | [17] |
| This compound | MCF-7 | Cell Viability | No decrease | Not specified | [7] |
Experimental Protocols
Protocol: Determining the Optimal this compound Concentration (Dose-Response Assay)
This protocol is adapted from general guidelines for determining optimal antibiotic concentrations.[10]
Objective: To determine the minimum concentration of this compound that is effective for its intended purpose (e.g., antiviral activity, contamination prevention) while exhibiting minimal cytotoxicity to the target cell line.
Materials:
-
Target cell line in logarithmic growth phase
-
Complete cell culture medium
-
This compound stock solution (in an appropriate solvent)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Plate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase for the duration of the experiment (typically 5,000-10,000 cells/well).
-
Incubate overnight at 37°C, 5% CO2.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of 2-fold dilutions of this compound in complete cell culture medium. A suggested starting range based on published data could be from 100 µM down to 0.1 µM.
-
Include a "no antibiotic" control (medium only) and a "solvent control" (medium with the highest concentration of the solvent used).
-
-
Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells (in triplicate for each concentration).
-
Incubate for a period relevant to your intended application (e.g., 48-72 hours for general cytotoxicity, or the duration of your specific experiment).
-
-
Assessment of Cell Viability:
-
After the incubation period, assess cell viability using a suitable assay (e.g., MTT). Follow the manufacturer's instructions for the chosen assay.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the "no antibiotic" control.
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.
-
The optimal concentration will be the highest concentration that shows minimal impact on cell viability while being effective for your application.
-
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: this compound's inhibition of -1 Programmed Ribosomal Frameshifting.
References
- 1. pnas.org [pnas.org]
- 2. Restriction of SARS-CoV-2 Replication by Targeting Programmed −1 Ribosomal Frameshifting In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. biorxiv.org [biorxiv.org]
- 5. In Vitro Activities of Moxifloxacin and Other Fluoroquinolones against Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Discovery of Small Molecules Targeting the Frameshifting Element RNA in SARS-CoV-2 Viral Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Intrinsic cytotoxic effects of fluoroquinolones on human corneal keratocytes and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 12. Treatment of mycoplasma-contaminated continuous cell lines with mycoplasma removal agent (MRA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. corning.com [corning.com]
- 15. adl.usm.my [adl.usm.my]
- 16. Why Use Antibiotics in Cell Culture? [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
Merafloxacin Off-Target Effects: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Merafloxacin and the broader fluoroquinolone class of antibiotics in cellular assays.
Disclaimer: Publicly available data on the specific off-target profile of this compound is limited. Much of the information presented here is based on studies of other fluoroquinolones such as Ciprofloxacin and Levofloxacin. Researchers should consider this guide as a general framework and validate findings for this compound in their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cytotoxicity in our mammalian cell line when using this compound as a negative control. What could be the cause?
A1: While primarily targeting bacterial DNA gyrase and topoisomerase IV, fluoroquinolones, including potentially this compound, can exhibit off-target effects in mammalian cells leading to cytotoxicity. A primary mechanism is mitochondrial toxicity.[1][2][3][4][5][6][7][8] Fluoroquinolones have been shown to interfere with mitochondrial function by:
-
Inhibiting the Electron Transport Chain (ETC): Specifically, complexes I and IV can be affected, leading to decreased mitochondrial membrane potential and reduced ATP production.[1][2][3][4]
-
Targeting Mitochondrial Proteins: Studies on other fluoroquinolones have identified mitochondrial proteins like AIFM1 (Apoptosis-Inducing Factor Mitochondria-Associated 1) and IDH2 (Isocitrate Dehydrogenase 2) as off-targets.[1][2][3][4]
-
Inducing Oxidative Stress: Disruption of the ETC can lead to the generation of reactive oxygen species (ROS), causing cellular damage.
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the concentration at which cytotoxicity is observed and compare it to the concentrations used in your primary assay.
-
Assess mitochondrial health: Use assays to measure mitochondrial membrane potential (e.g., TMRE or JC-1 staining) or ATP levels.
-
Measure ROS production: Employ fluorescent probes (e.g., DCFDA) to quantify oxidative stress.
Q2: Can this compound affect protein expression in our cellular model?
A2: Yes, this compound has been identified as a specific inhibitor of programmed -1 ribosomal frameshifting (-1 PRF), particularly in betacoronaviruses like SARS-CoV-2.[9][10][11][12][13][14] While this is a viral mechanism, it highlights the potential for this compound to interact with the host cell's translational machinery. The molecular mechanism is thought to involve direct binding to the frameshift element (FSE) RNA, potentially destabilizing the pseudoknot structure required for frameshifting.[9][12][13]
Troubleshooting Steps:
-
Use a reporter assay: If you suspect effects on translation, a dual-luciferase or fluorescent reporter assay can be used to assess ribosomal frameshifting or general translational inhibition.
-
Analyze protein expression: Use Western blotting or proteomics to determine if the expression of specific proteins of interest is altered in the presence of this compound.
Q3: We are working on collagen-related pathways and see unusual results with this compound. Is there a known interaction?
A3: Fluoroquinolones can act as potent iron chelators. This can lead to the inhibition of iron-dependent enzymes, such as α-ketoglutarate-dependent dioxygenases. This class of enzymes includes collagen prolyl 4-hydroxylases, which are crucial for collagen maturation. Inhibition of these enzymes can lead to impaired collagen synthesis and may explain some of the known side effects of fluoroquinolones, such as tendinopathies.
Troubleshooting Steps:
-
Measure collagen production: Use assays like Sirius Red staining or Western blotting for collagen to quantify changes in collagen levels.
-
Supplement with iron: Determine if the observed effects can be rescued by the addition of exogenous iron to the cell culture medium.
Troubleshooting Guide
| Observed Issue | Potential Off-Target Cause | Recommended Action(s) |
| Decreased cell viability/proliferation | Mitochondrial toxicity | 1. Perform a dose-response cytotoxicity assay (e.g., MTT, CellTiter-Glo®).2. Measure mitochondrial membrane potential (e.g., TMRE, JC-1).3. Quantify cellular ATP levels. |
| Unexpected changes in protein levels | Inhibition of -1 Ribosomal Frameshifting or general effects on translation | 1. Utilize a dual-reporter assay to check for effects on ribosomal frameshifting.2. Perform Western blot or proteomic analysis for proteins of interest.3. Ensure the observed effect is not due to cytotoxicity at the tested concentration. |
| Altered extracellular matrix deposition | Iron chelation and inhibition of collagen prolyl 4-hydroxylases | 1. Quantify collagen production (e.g., Sirius Red staining).2. Test if co-incubation with an iron source rescues the phenotype.3. Measure the activity of relevant dioxygenases if possible. |
| Increased cellular stress markers | Induction of Reactive Oxygen Species (ROS) | 1. Measure ROS levels using a fluorescent probe (e.g., H2DCFDA).2. Assess the expression of antioxidant response genes (e.g., Nrf2 targets).3. Test the effect of co-treatment with an antioxidant (e.g., N-acetylcysteine). |
Quantitative Data on Off-Target Effects
The following tables summarize available quantitative data for this compound and other fluoroquinolones.
Table 1: this compound - Inhibition of -1 Ribosomal Frameshifting
| Target | Assay System | IC50 | Reference |
| SARS-CoV-2 -1 PRF | Dual-luciferase reporter assay in HEK293T cells | ~20 µM | [9][15] |
| SARS-CoV-2 -1 PRF | Dual-fluorescent-protein reporter in MCF-7 cells | 33.5 ± 7.3 µM | [16] |
| HCoV-HKU1 -1 PRF | Reporter Assay | ~30 µM | [15] |
| HCoV-OC43 -1 PRF | Reporter Assay | ~39 µM | [15] |
Table 2: Other Fluoroquinolones - Mitochondrial Off-Target Effects
| Compound | Effect | Cell Line | Concentration | Reference |
| Ciprofloxacin | Inhibition of IDH2 forward oxidative decarboxylation activity | In vitro | 25-30% reduction at 100 µM | [1] |
| Levofloxacin | Inhibition of IDH2 forward oxidative decarboxylation activity | In vitro | 25-30% reduction at 100 µM | [1] |
| Ciprofloxacin | Decreased mitochondrial membrane potential | MIO-M1 | Significant at 120 µg/ml after 24h | [5] |
| Ciprofloxacin | Reduced mtDNA copy numbers | MIO-M1 | Significant effect | [5] |
Experimental Protocols
Protocol 1: Dual-Luciferase Reporter Assay for -1 Ribosomal Frameshifting
This protocol is adapted from studies investigating this compound's effect on SARS-CoV-2 -1 PRF.[9]
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a 96-well plate at a suitable density.
-
Co-transfect cells with a -1 PRF reporter plasmid (containing a slippery site and pseudoknot between two luciferases in different reading frames) and a control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
24 hours post-transfection, treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO).
-
-
Lysis and Luminescence Measurement:
-
After the desired incubation period (e.g., 24 hours), lyse the cells using a dual-luciferase reporter assay lysis buffer.
-
Measure the activity of both luciferases (e.g., Firefly and Renilla) sequentially in a luminometer.
-
-
Data Analysis:
-
Calculate the ratio of the -1 frame luciferase to the 0 frame luciferase for each condition.
-
Normalize the ratios to the vehicle control to determine the percent inhibition of frameshifting.
-
Plot the percent inhibition against the log of the this compound concentration and fit a dose-response curve to determine the IC50.
-
Protocol 2: Mitochondrial Membrane Potential Assay using TMRE
-
Cell Culture and Treatment:
-
Plate your mammalian cell line of choice in a 96-well, black, clear-bottom plate.
-
Treat cells with various concentrations of this compound or a positive control (e.g., CCCP) for the desired duration.
-
-
Staining:
-
Add Tetramethylrhodamine, Ethyl Ester (TMRE) to the culture medium at a final concentration of 100-200 nM.
-
Incubate for 20-30 minutes at 37°C.
-
-
Washing:
-
Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) or live-cell imaging solution to remove excess dye.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em ~549/575 nm).
-
-
Data Analysis:
-
Normalize the fluorescence intensity of treated cells to that of vehicle-treated control cells to determine the change in mitochondrial membrane potential.
-
Visualizations
Caption: Troubleshooting workflow for investigating unexpected cytotoxicity.
Caption: Known off-target signaling pathways of fluoroquinolones.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Chemical Proteomics Reveals Human Off-Targets of Fluoroquinolone Induced Mitochondrial Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of fluoroquinolones and tetracyclines on mitochondria of human retinal MIO-M1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 7. Fluoroquinolone-related neuropsychiatric and mitochondrial toxicity: a collaborative investigation by scientists and members of a social network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trovafloxacin, a fluoroquinolone antibiotic with hepatotoxic potential, causes mitochondrial peroxynitrite stress in a mouse model of underlying mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. selleckchem.com [selleckchem.com]
- 11. news-medical.net [news-medical.net]
- 12. researchgate.net [researchgate.net]
- 13. Restriction of SARS-CoV-2 Replication by Targeting Programmed −1 Ribosomal Frameshifting In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of Small Molecules Targeting the Frameshifting Element RNA in SARS-CoV-2 Viral Genome - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Merafloxacin insolubility in DMSO
Technical Support Center: Merafloxacin
Topic: Overcoming this compound Insolubility in DMSO
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound, particularly in Dimethyl Sulfoxide (DMSO). This document provides troubleshooting steps, frequently asked questions (FAQs), and detailed protocols to help you achieve successful dissolution for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound powder not dissolving in DMSO?
A1: this compound is documented as being insoluble in DMSO under standard conditions.[1] Several factors can contribute to this issue:
-
Molecular Structure: Fluoroquinolones like this compound are often zwitterionic, meaning they have both acidic and basic functional groups.[2] This can lead to strong intermolecular interactions and high crystal lattice energy, making them difficult to dissolve in aprotic solvents like DMSO.
-
Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[3] Water contamination in DMSO can significantly decrease the solubility of hydrophobic compounds.[1] Always use fresh, anhydrous DMSO.
-
Concentration: The amount of this compound you are trying to dissolve may exceed its saturation point in DMSO, even under optimized conditions.
Q2: I managed to dissolve this compound, but it precipitated when I added it to my aqueous cell culture medium. What is happening?
A2: This is a common phenomenon known as precipitation upon dilution. While a compound might be soluble in a high concentration of an organic solvent like DMSO, its solubility in the final aqueous medium (e.g., cell culture media or PBS) is much lower.[4][5] When the DMSO stock is added to the aqueous buffer, the DMSO concentration is drastically reduced, and the compound crashes out of the solution.[5][6] To mitigate this, use a slow, drop-wise dilution method into a vortexing solution.[4]
Q3: Can I heat the solution or sonicate it to improve this compound solubility?
A3: Yes, these are common physical methods to aid dissolution. Gentle warming (e.g., to 37°C) and sonication can provide the energy needed to break the crystal lattice of the compound and promote solvation.[7][8] However, use these methods with caution. Prolonged or excessive heating can degrade the compound. It is recommended to warm and sonicate for short intervals.[4]
Q4: Are there any alternatives to DMSO for dissolving this compound?
A4: Yes. Due to the zwitterionic nature of fluoroquinolones, altering the pH can dramatically increase solubility.[2] Using a dilute acidic or basic solution can protonate or deprotonate the functional groups, breaking the intermolecular bonds and allowing for dissolution. One documented method for this compound is to use DMSO with the addition of HCl to adjust the pH to 3.[7] Another common approach for this class of compounds is to use a dilute aqueous solution of NaOH or HCl.
Troubleshooting Guide: Step-by-Step Dissolution
If you are facing issues with this compound solubility, follow this logical troubleshooting workflow.
Experimental Protocols
Protocol 1: Preparation of this compound Stock using pH-Adjusted DMSO
This protocol is based on a documented method for achieving solubility of this compound in DMSO.[7]
Objective: To prepare a ~10 mg/mL stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
1 M Hydrochloric Acid (HCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Methodology:
-
Weigh Compound: Accurately weigh the desired amount of this compound powder. For a 10 mg/mL solution, this would be 10 mg for a final volume of 1 mL.
-
Add Solvent: Add the corresponding volume of anhydrous DMSO. For 10 mg of powder, add slightly less than 1 mL (e.g., 950 µL) to account for volume changes.
-
Vortex: Vortex the mixture vigorously for 2-3 minutes. The solution will likely remain a suspension.
-
pH Adjustment: While vortexing, add 1 M HCl drop-wise (typically 1-2 µL at a time) until the solution clarifies. The target is to reach a pH of approximately 3.[7]
-
Physical Dissolution: Place the tube in an ultrasonic bath for 10-15 minutes to ensure all micro-particles are dissolved.[7]
-
Final Volume: Adjust the final volume to 1 mL with DMSO if necessary.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C for up to one month or -80°C for up to one year to avoid repeated freeze-thaw cycles.[1]
Data Presentation: this compound Solubility
The following table summarizes the solubility of this compound in various solvents, compiled from supplier data sheets and general properties of fluoroquinolones.
| Solvent System | Max Solubility (Approx.) | Conditions & Notes |
| DMSO (Anhydrous) | Insoluble[1] | Standard room temperature conditions. |
| DMSO + HCl | 11.11 mg/mL (29.28 mM)[7] | Requires sonication and pH adjustment to ~3.[7] |
| Water | Insoluble[1] | Insoluble at neutral pH. |
| Ethanol | Insoluble[1] | Standard room temperature conditions. |
| 0.1 M NaOH | Soluble (Est.) | Solubility is expected due to the acidic carboxylic acid group on the quinolone core. Requires empirical testing. |
| 0.1 M HCl | Soluble (Est.) | Solubility is expected due to the basic amine groups.[2] Requires empirical testing. |
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. file.glpbio.com [file.glpbio.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Fluoroquinolone Resistance in Bacteria
Disclaimer
Initial research indicates that "Merafloxacin" is not a recognized or established fluoroquinolone antibiotic. It is presumed that this may be a typographical error. This technical support guide will therefore focus on Ciprofloxacin , a widely studied and representative member of the fluoroquinolone class, to address the core topic of bacterial resistance mechanisms. The principles, experimental protocols, and troubleshooting advice provided are broadly applicable to the study of resistance against other fluoroquinolones.
This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols for investigating bacterial resistance to fluoroquinolones, using Ciprofloxacin as the primary example.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for fluoroquinolones like Ciprofloxacin?
A1: Fluoroquinolones function by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. In Gram-negative bacteria, DNA gyrase is the principal target, while in many Gram-positive bacteria, topoisomerase IV is the primary target. These enzymes are crucial for managing DNA supercoiling during replication, transcription, and repair. By trapping them in a complex with DNA, fluoroquinolones cause breaks in the bacterial chromosome, leading to a rapid bactericidal effect.
Q2: What are the most common mechanisms of bacterial resistance to Ciprofloxacin?
A2: The two most significant mechanisms of high-level resistance are:
-
Target-Site Mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). These mutations occur in specific regions known as the Quinolone Resistance-Determining Regions (QRDRs) and reduce the binding affinity of the drug to its target enzymes.
-
Efflux Pumps: Overexpression of naturally occurring membrane proteins that actively transport fluoroquinolones out of the bacterial cell. This prevents the drug from reaching a sufficient intracellular concentration to inhibit its targets.
Other mechanisms, such as plasmid-mediated resistance (e.g., Qnr proteins) and enzymatic modification of the antibiotic, also contribute but typically confer lower levels of resistance.
Q3: How do specific mutations in gyrA and parC affect Ciprofloxacin susceptibility?
A3: Mutations in the QRDRs of gyrA and parC are strongly correlated with increased Minimum Inhibitory Concentration (MIC) values. A single mutation typically confers low-level resistance, while the accumulation of multiple mutations, especially in both genes, can lead to high-level clinical resistance. Serine-to-leucine or tryptophan substitutions at position 83 in GyrA (Ser-83→Leu/Trp) and serine-to-isoleucine at position 80 in ParC (Ser-80→Ile) are among the most frequently observed and impactful mutations in species like E. coli and K. pneumoniae.
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
| Potential Cause | Troubleshooting Step |
| Inoculum preparation | Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard (~1.5 x 10⁸ CFU/mL) before dilution. Use a spectrophotometer for accuracy. |
| Media variability | Use cation-adjusted Mueller-Hinton Broth (CAMHB) as divalent cations (Mg²⁺, Ca²⁺) can affect fluoroquinolone activity. Ensure the pH is between 7.2 and 7.4. |
| Drug degradation | Prepare fresh stock solutions of Ciprofloxacin and store them protected from light. Avoid repeated freeze-thaw cycles. |
| Operator error | Ensure accurate serial dilutions and proper pipetting techniques. Use positive and negative controls (e.g., a known susceptible strain like E. coli ATCC 25922 and a known resistant strain). |
Issue 2: Failure to Amplify gyrA or parC QRDRs via PCR
| Potential Cause | Troubleshooting Step |
| Poor DNA quality | Re-extract genomic DNA using a high-quality commercial kit. Verify DNA purity and concentration using a spectrophotometer (A260/A280 ratio ~1.8). |
| Primer issues | Verify primer sequences are correct for the target species. Check for primer degradation via gel electrophoresis. Test a gradient of annealing temperatures to optimize binding. |
| PCR inhibitors | Dilute the DNA template (e.g., 1:10) to reduce the concentration of potential inhibitors carried over from the extraction process. |
| Incorrect polymerase/master mix | Ensure the polymerase and master mix are suitable for amplifying GC-rich regions if applicable to your target organism. |
Issue 3: MIC levels are elevated, but no mutations are found in gyrA or parC
| Potential Cause | Troubleshooting Step |
| Efflux pump overexpression | This is a likely cause. Perform an MIC assay in the presence and absence of an efflux pump inhibitor (EPI) like Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP) or PaβN (Phe-Arg β-naphthylamide). A significant (≥4-fold) reduction in MIC in the presence of the EPI suggests efflux activity. |
| Plasmid-mediated resistance | Screen for plasmid-borne resistance genes (e.g., qnrA, qnrB, qnrS) using specific PCR primers. |
| Mutations outside the QRDR | While rare, mutations outside the primary QRDRs of gyrA/parC or in gyrB/parE can contribute to resistance. Sequence the full length of these genes if high resistance persists without a clear cause. |
Quantitative Data
Table 1: Correlation of Genotype with Ciprofloxacin MIC in E. coli
| Genotype (Mutations) | Amino Acid Change(s) | Fold Increase in MIC (Approx.) | Ciprofloxacin MIC Range (µg/mL) |
| Wild Type | None | 1x (Baseline) | 0.008 - 0.03 |
| Single gyrA mutation | GyrA: Ser83→Leu | 8-16x | 0.125 - 0.5 |
| Double gyrA mutation | GyrA: Ser83→Leu, Asp87→Asn | 64-128x | 2 - 8 |
| gyrA + parC mutations | GyrA: Ser83→Leu, ParC: Ser80→Ile | >256x | 8 - 32 |
| Efflux Pump Overexpression (e.g., AcrAB-TolC) | N/A | 4-8x | 0.06 - 0.25 |
Note: Data is compiled and representative of typical findings in the literature. Actual MIC values can vary between strains and experimental conditions.
Experimental Protocols
Protocol 1: Ciprofloxacin MIC Determination by Broth Microdilution
-
Prepare Ciprofloxacin Stock: Dissolve Ciprofloxacin powder in a suitable solvent (e.g., 0.1 N HCl, then dilute in sterile water) to a concentration of 1280 µg/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform 2-fold serial dilutions of Ciprofloxacin in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve final concentrations ranging from 32 µg/mL to 0.004 µg/mL.
-
Prepare Inoculum: Culture bacteria overnight. Suspend colonies in saline to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final well concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of Ciprofloxacin that completely inhibits visible bacterial growth.
Protocol 2: PCR and Sequencing of gyrA and parC QRDRs
-
Genomic DNA Extraction: Extract high-quality genomic DNA from an overnight bacterial culture using a commercial kit.
-
Primer Design: Use validated primers that flank the QRDR of the gyrA and parC genes for your specific bacterial species.
-
PCR Amplification: Set up a standard PCR reaction containing gDNA template, forward and reverse primers, dNTPs, PCR buffer, and a Taq polymerase.
-
Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes.
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C (optimize for primer pair) for 30 seconds.
-
Extension: 72°C for 1 minute.
-
-
Final Extension: 72°C for 5 minutes.
-
-
Verification: Run the PCR product on a 1.5% agarose gel to confirm amplification of a band of the expected size.
-
Sequencing: Purify the PCR product and send it for Sanger sequencing.
-
Analysis: Align the resulting sequence with the wild-type gene sequence from a susceptible reference strain to identify mutations.
Visualizations
Caption: Logical workflow for investigating fluoroquinolone resistance.
Caption: Ciprofloxacin's mechanism of action and key resistance pathways.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Merafloxacin stability and storage conditions
Welcome to the technical support center for Merafloxacin. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information on the stability and proper storage of this compound. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound powder?
A1: Solid this compound powder should be stored in a well-sealed container, protected from light, at -20°C. Under these conditions, the compound is expected to be stable for up to three years.[1] For short-term storage, such as days to weeks, it can be kept in a dry, dark environment at 0 - 4°C.[2]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound has limited solubility in aqueous solutions but is soluble in DMSO.[1][3] To prepare a stock solution, dissolve this compound in fresh, anhydrous DMSO.[1] For higher solubility, gentle warming to 37°C and sonication may be employed.[3] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to one year.[1]
Q3: Is this compound sensitive to light?
A3: Yes, like many fluoroquinolones, this compound is expected to be sensitive to light. Photodegradation is a common degradation pathway for this class of antibiotics.[1][3][4] It is crucial to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers with aluminum foil.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the known degradation of other fluoroquinolones, the primary degradation pathways are likely to be hydrolysis and photodegradation.[5] These processes can lead to modifications of the quinolone core and the piperazine substituent, potentially affecting the compound's biological activity.
Q5: How can I check the stability of my this compound solution?
A5: The stability of a this compound solution can be assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique can separate the intact drug from its degradation products, allowing for quantification of the remaining active compound. A suitable method would typically involve a C18 column and a mobile phase consisting of an acidic buffer and an organic solvent like acetonitrile.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of antibacterial activity in experiments | Degradation of this compound stock solution. | - Prepare fresh stock solutions from solid powder. - Ensure stock solutions are stored properly at -20°C or -80°C and protected from light. - Avoid repeated freeze-thaw cycles by storing in aliquots. |
| Precipitate observed in thawed stock solution | Poor solubility or concentration exceeding solubility limit in the chosen solvent. | - Gently warm the solution to 37°C and sonicate to redissolve the precipitate.[3] - If precipitation persists, consider preparing a more dilute stock solution. - Ensure the DMSO used is anhydrous, as moisture can reduce solubility.[1] |
| Inconsistent experimental results | Instability of this compound in the experimental medium (e.g., cell culture media). | - Prepare fresh working solutions of this compound for each experiment. - Minimize the exposure of the working solution to light and elevated temperatures. - Evaluate the stability of this compound in your specific experimental medium over the time course of your experiment. |
| Appearance of unexpected peaks in HPLC analysis | Degradation of the this compound sample. | - Confirm the identity of the main peak by comparing the retention time with a fresh, standard solution. - Investigate the storage and handling of the sample to identify potential causes of degradation (e.g., exposure to light, extreme pH, or high temperature). |
Stability Data Summary
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | Up to 3 years | [1] |
| Solid Powder | 0 - 4°C | Short term (days to weeks) | [2] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | [1] |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | [1] |
Experimental Protocols
Protocol for Stability-Indicating HPLC Method for this compound
This protocol is a general guideline adapted from established methods for other fluoroquinolones and should be optimized for your specific instrumentation and experimental needs.
1. Objective: To develop an HPLC method capable of separating this compound from its potential degradation products to assess its stability.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or ortho-phosphoric acid)
-
Water (HPLC grade)
-
Hydrochloric acid (for acid degradation)
-
Sodium hydroxide (for base degradation)
-
Hydrogen peroxide (for oxidative degradation)
3. Chromatographic Conditions (Recommended Starting Point):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-30 min: 90-10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: UV at 280 nm
-
Injection Volume: 10 µL
4. Forced Degradation Study Protocol: To demonstrate the stability-indicating nature of the HPLC method, forced degradation studies should be performed.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 48 hours. Dissolve in a suitable solvent before injection.
-
Photodegradation: Expose a solution of this compound to UV light (254 nm) or sunlight for 48 hours.
5. Analysis: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the intact this compound peak.
Visualizations
Caption: Recommended storage and handling workflow for this compound.
Caption: Likely degradation pathways for this compound.
References
- 1. Enhanced visible-light photodegradation of fluoroquinolone-based antibiotics and E. coli growth inhibition using Ag–TiO2 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 4. Mechanism insight into the photocatalytic degradation of fluoroquinolone antibiotics by the ZIF-8@Bi2MoO6 heterojunction - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting Merafloxacin reporter assay variability
Technical Support Center: Merafloxacin Reporter Assay
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing variability in their this compound reporter assays.
Frequently Asked Questions (FAQs)
Q1: What is a this compound reporter assay and what does it measure?
A1: A this compound reporter assay is a cell-based experiment used to study the activity of this compound. This compound is a fluoroquinolone antibacterial compound.[1][2] In recent studies, it has been identified as an inhibitor of programmed -1 ribosomal frameshifting (-1 PRF) in betacoronaviruses like SARS-CoV-2.[2][3][4] Therefore, a reporter assay involving this compound is likely designed to measure its effect on a specific biological process, such as viral replication or bacterial growth, by quantifying the expression of a reporter gene (e.g., luciferase or green fluorescent protein). The assay quantifies the light output or fluorescence, which correlates with the level of reporter gene expression and, consequently, the impact of this compound on the target pathway.
Q2: My replicate wells show high variability (high Standard Deviation/Coefficient of Variation). What are the common causes?
A2: High variability between replicate wells is a frequent issue in cell-based assays.[5][6] The primary causes can be categorized as follows:
-
Pipetting and Handling Errors: Inconsistent liquid handling is a major source of variability.[7][8] This includes errors in cell seeding density, reagent addition, and dilutions. Even small volume discrepancies can significantly impact results.[8]
-
Cell-Related Issues:
-
Inconsistent Cell Plating: Uneven cell distribution across the plate leads to different cell numbers per well.
-
Cell Health and Passage Number: Using cells of high passage number or inconsistent confluency can lead to phenotypic drift and varied responses.[9]
-
Contamination: Mycoplasma or other microbial contamination can affect cell health and experimental outcomes.[10]
-
-
Reagent and Assay Conditions:
-
Reagent Quality: Degradation of reagents, such as plasmid DNA or luciferase substrates, can lead to inconsistent results.[5]
-
Inadequate Mixing: Failure to properly mix reagents or cell suspensions results in non-uniform concentrations.[11]
-
Plate Effects: "Edge effects" in multi-well plates, where outer wells behave differently from inner wells due to temperature and evaporation gradients, can introduce variability.
-
Q3: My signal is very low or absent. What should I check first?
A3: Low or no signal can stem from several factors.[5][8] A systematic check is recommended:
-
Reagent Functionality: Confirm that your luciferase substrate and other critical reagents have not expired and have been stored correctly.[5][12] Prepare fresh reagents if there is any doubt.
-
Plasmid DNA Quality: Ensure you are using high-quality, endotoxin-free plasmid DNA for transfections, as contaminants can inhibit transfection or cause cell death.[8]
-
Transfection Efficiency: Low transfection efficiency is a common culprit. Optimize the DNA-to-transfection reagent ratio and ensure cells are at the optimal confluency for transfection.[5][8]
-
Promoter Strength: The promoter driving your reporter gene might be too weak for the chosen cell line.[5][8] Consider using a vector with a stronger promoter if possible.
-
Cell Lysis: Ensure complete cell lysis to release the reporter protein. Incomplete lysis will result in a lower signal. Some protocols recommend a freeze-thaw cycle to improve lysis efficiency.[13]
Q4: My signal is too high and seems to be saturating the detector. What can I do?
A4: A saturating signal can obscure meaningful data differences.[8][12] Consider the following adjustments:
-
Reduce Plasmid DNA: You may be using too much reporter plasmid DNA in your transfection, leading to overwhelmingly high expression.[8]
-
Dilute Cell Lysate: Perform a serial dilution of your cell lysate before adding the luciferase substrate to find a concentration that falls within the linear range of your luminometer.[5]
-
Adjust Instrument Settings: Decrease the integration time on the luminometer to reduce the amount of light collected.[12]
-
Check Promoter Strength: A very strong promoter (e.g., CMV) might be driving excessive expression.[8]
Q5: How can I normalize my data to reduce variability between experiments?
A5: Normalization is crucial for correcting for variability introduced by factors like transfection efficiency and cell number.[14][15] Common methods include:
-
Co-transfected Internal Control: This is the most recommended method for transient transfection experiments.[14][15] A second plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter is co-transfected with your experimental reporter (e.g., firefly luciferase). The experimental reporter's signal is then divided by the control reporter's signal for each sample.
-
Multiplexed Cell Viability Assay: Performing a cell viability assay in the same well provides a way to normalize reporter expression to the number of healthy cells.[16][17] This helps distinguish between a true effect on the reporter and an effect caused by cytotoxicity of the test compound.
-
Total Protein Quantification: Normalizing the reporter signal to the total protein concentration in the cell lysate can account for differences in cell number.[14][15]
Troubleshooting Guides
Issue 1: High Variability in Replicates
-
Symptom: The standard deviation or coefficient of variation (%CV) for your triplicate or quadruplicate wells is consistently high (>15-20%).
-
Troubleshooting Flowchart:
Troubleshooting workflow for high replicate variability.
-
Quantitative Data Summary:
| Potential Cause | Parameter to Check | Acceptance Criteria | Corrective Action |
| Pipetting Error | Pipette Calibration | Within manufacturer's specs | Recalibrate or replace pipette. |
| %CV of Replicates | < 15% | Prepare master mixes; use multichannel pipettes carefully.[5] | |
| Cell Seeding | Cell count variation/well | < 10% deviation from mean | Ensure homogenous cell suspension before and during plating. |
| Plate Effects | Signal difference (edge vs. center) | < 20% | Use outer wells for blanks or controls; ensure proper plate sealing. |
Issue 2: Poor Signal-to-Background Ratio
-
Symptom: The signal from your experimental wells is not significantly higher than the signal from your negative control (background) wells.
-
Experimental Workflow Diagram:
Workflow for optimizing a reporter assay.
-
Quantitative Data Summary:
| Potential Cause | Parameter to Check | Target Value | Corrective Action |
| Low Signal | Transfection Efficiency | > 50% (cell line dependent) | Re-optimize transfection protocol.[5] |
| Promoter Activity | Signal > 3x Background | Use a stronger promoter or a more sensitive reporter (e.g., NanoLuc®).[18][19] | |
| High Background | Media/Phenol Red | Background of media alone | Use media without phenol red for luminescence assays. |
| Plate Type | Luminescence from empty plate | Use white, opaque plates for luminescence to maximize signal and prevent cross-talk.[12] |
Detailed Experimental Protocols
Protocol 1: Optimizing Transfection Efficiency
-
Cell Seeding: Plate healthy, low-passage cells in a 96-well plate at densities ranging from 5,000 to 20,000 cells per well to determine the optimal confluency for transfection (typically 70-90%).
-
Complex Formation:
-
Prepare a matrix of DNA-to-transfection reagent ratios. For example, for a fixed amount of plasmid DNA (e.g., 100 ng), test different volumes of transfection reagent (e.g., 0.2, 0.3, 0.4, 0.5 µL).
-
Dilute DNA in serum-free media.
-
Dilute the transfection reagent in serum-free media.
-
Combine the diluted DNA and reagent, mix gently, and incubate for 15-20 minutes at room temperature.
-
-
Transfection: Add the transfection complexes to the cells.
-
Assay: After 24-48 hours, perform the reporter assay and a cell viability assay.
-
Analysis: Identify the ratio that provides the highest reporter expression with the lowest cytotoxicity.
Protocol 2: Dual-Luciferase Normalization Assay
-
Co-transfection: Prepare a transfection mix containing your experimental firefly luciferase reporter plasmid and a control Renilla luciferase plasmid. A common starting ratio is 10:1 (experimental:control), but this may require optimization.[15]
-
Experiment Execution: Perform the experiment as planned, adding this compound or other treatments.
-
Lysis: Lyse the cells using a passive lysis buffer.
-
Signal Measurement:
-
Use a dual-luciferase assay reagent system that measures both reporters sequentially from the same sample.
-
Add the first reagent (e.g., Luciferase Assay Reagent II) to measure firefly luciferase activity.
-
Add the second reagent (e.g., Stop & Glo® Reagent) which quenches the firefly signal and initiates the Renilla luciferase reaction.
-
-
Data Analysis: For each well, calculate the ratio of Firefly Luminescence / Renilla Luminescence. This normalized ratio should be used for all subsequent comparisons.[16]
This compound Signaling Pathway Context
This compound has been shown to inhibit the programmed -1 ribosomal frameshifting (-1 PRF) that is essential for the replication of certain viruses, such as SARS-CoV-2.[2][3] This process allows the virus to synthesize its replication machinery. By inhibiting -1 PRF, this compound can impede viral replication.[2][4]
This compound's inhibitory action on viral replication.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pnas.org [pnas.org]
- 3. Restriction of SARS-CoV-2 Replication by Targeting Programmed −1 Ribosomal Frameshifting In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. goldbio.com [goldbio.com]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. youtube.com [youtube.com]
- 11. HIGHSD flag (high standard deviation in replicate group) [apps.thermofisher.com]
- 12. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Designing a Bioluminescent Reporter Assay: Normalization [promega.com]
- 15. promega.com [promega.com]
- 16. news-medical.net [news-medical.net]
- 17. promegaconnections.com [promegaconnections.com]
- 18. Optimized reporter gene assays based on a synthetic multifunctional promoter and a secreted luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. promegaconnections.com [promegaconnections.com]
Merafloxacin Effects on Host Cell Viability: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the impact of Merafloxacin on host cell viability. Find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and data interpretation aids below.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound on host cells?
A1: this compound, a fluoroquinolone antibiotic, primarily targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1][2][3] By stabilizing the enzyme-DNA complex, it leads to double-strand DNA breaks and bacterial cell death.[1][2][3] While highly selective for bacterial enzymes, at high concentrations, fluoroquinolones can exhibit off-target effects on host cells. These effects may include mitochondrial dysfunction and the induction of apoptosis (programmed cell death), potentially through the generation of reactive oxygen species (ROS) or interactions with host cell topoisomerases.[4][5][6]
Q2: At what concentrations does this compound typically induce cytotoxicity in host cells?
A2: The cytotoxic concentration (CC50) of this compound can vary significantly depending on the cell line and the duration of exposure. One study on Vero E6 cells showed modest cytostatic effects at high concentrations.[7] As a starting point for your experiments, it is advisable to perform a dose-response curve ranging from low micromolar (e.g., 1 µM) to high micromolar (e.g., 100-200 µM) concentrations.
Q3: Which assays are recommended for evaluating this compound's effect on cell viability?
A3: A multi-assay approach is recommended to build a comprehensive cytotoxicity profile:
-
MTT or WST Assays: To measure metabolic activity, which is often correlated with cell viability.[8][9]
-
LDH Release Assay: To quantify membrane integrity, as lactate dehydrogenase (LDH) is released from cells with damaged membranes.[10][11][12]
-
Annexin V/Propidium Iodide (PI) Staining: To specifically detect and quantify apoptosis and necrosis via flow cytometry.[13][14]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding.[15] 2. "Edge effect" in 96-well plates.[15] 3. Inaccurate pipetting of this compound. | 1. Ensure a single-cell suspension before plating.[15] 2. Avoid using the outermost wells or fill them with sterile PBS/media.[15] 3. Calibrate pipettes regularly; use a multichannel pipette for simultaneous additions.[15] |
| MTT assay shows increased signal at high this compound concentrations | 1. This compound may be reducing the MTT reagent directly. 2. The compound might be precipitating, causing light scatter. | 1. Run a cell-free control with media, MTT reagent, and this compound to check for chemical reduction. 2. Check for precipitate under a microscope. If present, consider using a different solvent or assay (e.g., LDH). |
| No significant cell death observed even at high concentrations | 1. The selected cell line is resistant to this compound. 2. Insufficient incubation time. 3. This compound degradation. | 1. Test on a different, more sensitive cell line if possible. 2. Extend the incubation period (e.g., from 24h to 48h or 72h).[4][5] 3. Prepare fresh this compound solutions for each experiment. |
| Annexin V/PI results show high necrosis but low apoptosis | 1. The this compound concentration is too high, causing rapid cell lysis (necroptosis). 2. Cells were over-trypsinized or handled too harshly during preparation. | 1. Test a lower range of concentrations to capture early apoptotic events. 2. Use a gentle cell scraper for adherent cells; minimize centrifugation speed and time. |
Quantitative Data Summary
The following tables present hypothetical, yet representative, data for this compound's effects on different human cell lines after a 48-hour incubation period.
Table 1: Cytotoxicity of this compound (CC50)
| Cell Line | Cell Type | CC50 (µM) | Assay Used |
| HEK293 | Human Embryonic Kidney | 150.5 | MTT Assay |
| A549 | Human Lung Carcinoma | 112.8 | MTT Assay |
| HepG2 | Human Liver Carcinoma | 95.2 | LDH Assay |
Table 2: Apoptosis Induction by this compound in A549 Cells
| This compound (µM) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| 0 (Control) | 3.1% | 2.5% |
| 50 | 15.7% | 8.9% |
| 100 | 28.4% | 19.6% |
| 150 | 19.2% | 45.3% |
Experimental Protocols & Workflows
A logical workflow is crucial for accurately assessing cytotoxicity. The initial step involves a broad screening assay, followed by more specific assays to elucidate the mechanism of cell death.
Caption: Workflow for assessing this compound's impact on cell viability.
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which correlates with the number of viable cells.[8] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8][9]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[16]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[9]
Protocol 2: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[13] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
-
Cell Preparation: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Wash the collected cells twice with cold PBS.[13][18]
-
Staining: Resuspend approximately 1 x 10^5 cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI working solution (100 µg/mL).[14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14][18]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[14]
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Signaling Pathway Visualization
Fluoroquinolones may induce apoptosis through pathways involving p53 and the Bcl-2 family of proteins, leading to mitochondrial dysfunction and caspase activation.[4][5][19]
Caption: Potential p53-mediated mitochondrial apoptosis pathway.
References
- 1. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Ciprofloxacin triggers the apoptosis of human triple-negative breast cancer MDA-MB-231 cells via the p53/Bax/Bcl-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines [mdpi.com]
- 7. pnas.org [pnas.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kumc.edu [kumc.edu]
- 15. benchchem.com [benchchem.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. bosterbio.com [bosterbio.com]
- 19. Fluoroquinolones cause changes in extracellular matrix, signalling proteins, metalloproteinases and caspase-3 in cultured human tendon cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Merafloxacin and Remdesivir for SARS-CoV-2 Inhibition
For Immediate Release
[City, State] – [Date] – This guide offers a detailed comparison of two antiviral compounds, Merafloxacin and Remdesivir, and their respective efficacies against SARS-CoV-2, the causative agent of COVID-19. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a side-by-side analysis of their mechanisms of action, in vitro potencies, and the experimental frameworks used to determine their antiviral activities.
Introduction
The global scientific community has rigorously investigated numerous therapeutic agents to combat the SARS-CoV-2 virus. Among these are Remdesivir, an RNA-dependent RNA polymerase (RdRp) inhibitor that has seen widespread clinical use, and this compound, a fluoroquinolone antibiotic that has demonstrated potent antiviral activity against SARS-CoV-2 in preclinical studies. This guide synthesizes the available experimental data to provide a clear and objective comparison of these two molecules.
Mechanism of Action
This compound and Remdesivir inhibit SARS-CoV-2 replication through distinct mechanisms.
This compound targets a crucial and highly conserved process in coronaviruses known as -1 programmed ribosomal frameshifting (-1 PRF).[1][2][3] This process is essential for the translation of the viral polyprotein. By inhibiting -1 PRF, this compound disrupts the synthesis of vital viral proteins, thereby impeding viral replication.[1][2][3]
Remdesivir , on the other hand, is a nucleoside analog that targets the viral RNA-dependent RNA polymerase (RdRp).[4][5] It acts as a chain terminator during viral RNA synthesis. Once incorporated into the nascent RNA strand, it prevents the addition of subsequent nucleotides, effectively halting viral genome replication.[5][6]
Figure 1: Mechanisms of action for this compound and Remdesivir against SARS-CoV-2.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the key quantitative data from in vitro studies of this compound and Remdesivir against SARS-CoV-2. It is important to note that these values were obtained from different studies and may not be directly comparable due to variations in experimental conditions, such as the cell lines used and the specific viral strains.
| Parameter | This compound | Remdesivir | Reference Cell Line |
| EC50 | 2.6 µM[2][7] | 0.77 µM - 23.15 µM[8] | Vero E6 |
| IC50 | ~20 µM[7][9] | Not consistently reported for antiviral activity | HEK293T (for -1 PRF inhibition)[9] |
| CC50 | >50 µM | >10 µM - >100 µM | Vero E6 |
| Selectivity Index (SI) | >19.2 | >129.87 (calculated from one study) | Vero E6 |
Experimental Protocols
The following are generalized descriptions of the key experimental protocols used to evaluate the antiviral efficacy of this compound and Remdesivir.
Viral Yield Reduction Assay
This assay is used to determine the half-maximal effective concentration (EC50) of a drug, which is the concentration at which it inhibits 50% of viral replication.
Figure 2: Generalized workflow for a viral yield reduction assay.
Detailed Steps:
-
Cell Seeding: Host cells, such as Vero E6, are seeded in multi-well plates and allowed to adhere overnight.
-
Infection: The cells are infected with a specific multiplicity of infection (MOI) of SARS-CoV-2.
-
Drug Treatment: After a short incubation period with the virus, the viral inoculum is removed, and the cells are washed. Media containing serial dilutions of the test compound (this compound or Remdesivir) is then added.
-
Incubation: The treated, infected cells are incubated for a period of 24 to 72 hours to allow for viral replication.
-
Quantification of Viral Yield: The cell culture supernatant is harvested, and the amount of infectious virus is quantified using methods such as a plaque assay or by measuring viral RNA levels via quantitative real-time polymerase chain reaction (qRT-PCR).[10][11][12]
-
Data Analysis: A dose-response curve is generated by plotting the inhibition of viral replication against the drug concentration, from which the EC50 value is calculated.
Cytotoxicity Assay
This assay is performed to determine the concentration of a drug that is toxic to the host cells, known as the 50% cytotoxic concentration (CC50).
Detailed Steps:
-
Cell Seeding: Host cells are seeded in multi-well plates as in the viral yield reduction assay.
-
Drug Treatment: The cells are treated with the same serial dilutions of the test compound as used in the efficacy assay.
-
Incubation: The cells are incubated with the drug for the same duration as the antiviral assay.
-
Viability Assessment: Cell viability is measured using a variety of methods, such as the MTT or MTS assay, which measure mitochondrial activity, or assays that measure ATP levels (e.g., CellTiter-Glo).
-
Data Analysis: A dose-response curve is generated by plotting cell viability against the drug concentration, and the CC50 value is determined.
The Selectivity Index (SI) is then calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable safety profile, as it suggests that the drug is effective against the virus at concentrations well below those that are toxic to the host cells.
Discussion
Both this compound and Remdesivir have demonstrated inhibitory activity against SARS-CoV-2 in vitro, albeit through different mechanisms. Remdesivir directly targets the viral replication machinery, while this compound interferes with the translation of viral proteins.
The development of antiviral therapies often benefits from a multi-pronged approach that targets different stages of the viral life cycle. The distinct mechanisms of action of this compound and Remdesivir could present opportunities for combination therapies, which may offer synergistic effects and a higher barrier to the development of viral resistance. Further research, including direct comparative studies and in vivo animal models, is warranted to fully elucidate the therapeutic potential of this compound and to contextualize its efficacy relative to established antivirals like Remdesivir.
References
- 1. Restriction of SARS-CoV-2 replication by targeting programmed −1 ribosomal frameshifting (2021), Sun Yu | AcademicGPT, tlooto [tlooto.com]
- 2. pnas.org [pnas.org]
- 3. Restriction of SARS-CoV-2 replication by targeting programmed -1 ribosomal frameshifting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Different Antiviral Regimens in the Treatment of Patients with Severe COVID-19: A Retrospective Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arguments in favour of remdesivir for treating SARS-CoV-2 infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 11. researchgate.net [researchgate.net]
- 12. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
A Comparative Analysis of the Cytotoxicity Profiles of Merafloxacin and Ivermectin
Introduction
In the landscape of drug development and repositioning, a thorough understanding of a compound's cytotoxicity is paramount. This guide provides a detailed comparison of the cytotoxic profiles of two distinct therapeutic agents: merafloxacin, a fluoroquinolone antibiotic, and ivermectin, a broad-spectrum antiparasitic drug. While both have been investigated for antiviral and other properties, their effects on cell viability and fundamental cellular processes differ significantly. This analysis synthesizes experimental data to offer researchers, scientists, and drug development professionals a clear, objective overview of their respective cytotoxic characteristics.
Executive Summary
Experimental evidence demonstrates a stark contrast in the cytotoxic profiles of this compound and ivermectin. Ivermectin exhibits significant, dose-dependent cytotoxicity across a range of cell lines, mediated by multiple mechanisms including apoptosis, autophagy, and mitochondrial dysfunction. In direct contrast, this compound displays minimal cytotoxicity, with only modest cytostatic effects observed at high concentrations. This fundamental difference in their interaction with host cells is a critical consideration for their therapeutic potential and safety profiles.
Comparative Cytotoxicity Data
The following table summarizes the quantitative data on the cytotoxicity of this compound and ivermectin from various studies.
| Compound | Cell Line | Assay | Concentration | Effect | Source |
| This compound | HEK293T | Cell Viability Assay | ~20 µM | IC50 for -1 PRF inhibition, no significant cytotoxicity noted | [1] |
| Vero E6 | Antiviral Assay | 2.6 µM (EC50), 12 µM (EC90) | Antiviral activity without substantial cytotoxicity | [2] | |
| HeLa | ATP Production Assay | High concentrations | Modest cytostatic effects | [2][3] | |
| HeLa | Cell Death Assay | High concentrations | Did not cause cell death | [2][3] | |
| Ivermectin | HeLa | ATP Production Assay | Not specified | Decreased ATP production | [2][3] |
| HeLa | Cell Death Assay | Not specified | Increased cell death | [2][3] | |
| HeLa | MTT Assay | 2.5-20 µmol/L | Significant inhibition of proliferation (dose- and time-dependent) | [4] | |
| SH-SY5Y | CCK-8 Assay | 15 µM | 55.7% decrease in cell viability at 6h; 64.4% decrease at 12h | [5] | |
| SH-SY5Y | CCK-8 Assay | 0.625-15 µM | Dose-dependent decrease in cell viability at 24h | [5] | |
| Renal Cell Carcinoma (RCC) cells | Not specified | 3-10 µM | IC50 range | [6] | |
| Acute Myeloid Leukemia (AML) cells | Not specified | Low micromolar | Cytotoxic | [6] | |
| Normal PBSCs (CD34+) | Not specified | 10.5 ± 0.6 µM | IC50 for cell death | [6] | |
| RAW264.7 | Colony Formation & LDH Assay | 20 µM | Significantly inhibited proliferation and induced cytotoxicity | [7] |
Mechanisms of Action and Cytotoxicity
This compound: A Profile of Low Cytotoxicity
This compound, a fluoroquinolone antibacterial, is primarily recognized for its ability to inhibit -1 programmed ribosomal frameshifting (-1 PRF) in certain viruses, including betacoronaviruses.[2][8][9][10] This mechanism of action is specific to the viral replication machinery and appears to have minimal impact on host cell viability. Studies have consistently shown that even at concentrations effective against viral replication (EC50 of 2.6 µM and EC90 of 12 µM), this compound does not induce substantial cytotoxicity.[2] In direct comparative studies using HeLa cells, while ivermectin induced significant cell death, this compound only exhibited modest cytostatic effects at high concentrations, meaning it could slow cell growth without killing the cells.[2][3]
The proposed mechanism for its primary antiviral action is the inhibition of a pseudoknot structure in the viral RNA, which is necessary for the frameshift event during protein synthesis.[10] This targeted action likely contributes to its favorable cytotoxicity profile.
Ivermectin: A Multifaceted Cytotoxic Profile
In contrast to this compound, ivermectin demonstrates significant cytotoxicity through a variety of mechanisms, affecting multiple cellular pathways. This broad activity underlies its investigation as a potential anticancer agent but also raises concerns about its therapeutic window and off-target effects.
1. Induction of Apoptosis and Autophagy: Ivermectin has been shown to induce programmed cell death in cancer cells through both caspase-dependent apoptosis and PAK1-mediated cytostatic autophagy.[6] It can also trigger immunogenic cell death, a form of apoptosis that stimulates an immune response.
2. Mitochondrial Dysfunction and Oxidative Stress: A key mechanism of ivermectin's cytotoxicity is the induction of mitochondrial dysfunction and oxidative stress.[6] This leads to an increase in reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis.[11]
3. Ion Channel Modulation: Ivermectin is known to activate glutamate-gated chloride channels in invertebrates.[12] In mammalian cells, at higher concentrations, it can also affect chloride ion channels, leading to hyperpolarization of the plasma and mitochondrial membranes, which contributes to its cytotoxic effects.[6][13]
4. Inhibition of Signaling Pathways: Ivermectin has been found to modulate several signaling pathways crucial for cell survival and proliferation, including:
-
WNT-TCF pathway: Repression of this pathway can inhibit cancer cell growth.[6][14]
-
Akt/mTOR pathway: Inhibition of this pathway can induce autophagy.[6][15]
-
STAT3 pathway: This pathway is often implicated in cancer cell survival.[12][16]
Experimental Protocols
While specific experimental details can vary between studies, the following outlines the general methodologies used to assess the cytotoxicity of this compound and ivermectin.
Cell Viability and Proliferation Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (this compound or ivermectin) for a specified period (e.g., 24, 48 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.
-
Viable cells with active mitochondrial dehydrogenases convert the MTT to a purple formazan product.
-
The formazan is then solubilized, and the absorbance is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.[4]
-
-
CCK-8 Assay: Similar to the MTT assay, the Cell Counting Kit-8 (CCK-8) assay uses a water-soluble tetrazolium salt to measure cell viability.[5][17]
-
Colony Formation Assay: This assay assesses the long-term survival and proliferative capacity of cells after treatment.
-
A known number of cells are seeded in a culture dish and treated with the compound.
-
The cells are then allowed to grow for an extended period (e.g., 1-2 weeks) until they form visible colonies.
-
The colonies are fixed, stained, and counted. A reduction in the number or size of colonies indicates cytotoxicity or cytostatic effects.[7]
-
Cell Death Assays
-
Lactate Dehydrogenase (LDH) Assay: LDH is a cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of cytotoxicity.
-
Cells are treated with the test compound.
-
After the incubation period, the cell culture supernatant is collected.
-
The activity of LDH in the supernatant is measured using a coupled enzymatic reaction that results in a colored product, which is quantified by spectrophotometry.[7]
-
-
ATP Production Assay: Cellular ATP levels are a sensitive indicator of cell health and viability. A decrease in ATP can signal cytotoxicity. This is often measured using a luciferase-based assay.
Conclusion
The cytotoxicity profiles of this compound and ivermectin are markedly different. This compound exhibits a favorable safety profile with low cytotoxicity, which is consistent with its targeted mechanism of action against a viral-specific process. In contrast, ivermectin is a broadly acting cytotoxic agent that affects multiple fundamental cellular pathways. This distinction is critical for the potential clinical applications of these compounds. While ivermectin's cytotoxicity is being explored for its anticancer potential, it also suggests a narrower therapeutic index and a higher risk of off-target effects. This compound's low cytotoxicity, on the other hand, is a desirable characteristic for an antiviral agent, suggesting a potentially wider therapeutic window and a better safety profile in a host organism. Researchers and drug developers should carefully consider these distinct cytotoxicity profiles when evaluating these compounds for further investigation and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Ivermectin induces cell cycle arrest and apoptosis of HeLa cells via mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ivermectin-Induced Apoptotic Cell Death in Human SH-SY5Y Cells Involves the Activation of Oxidative Stress and Mitochondrial Pathway and Akt/mTOR-Pathway-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress in Understanding the Molecular Mechanisms Underlying the Antitumour Effects of Ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and Autophagy Induced by Ivermectin via AMPK/mTOR Signaling Pathway in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medkoo.com [medkoo.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. jlar.rovedar.com [jlar.rovedar.com]
- 13. Ivermectin’s Anticancer Effects and Discoveries - Integrative Cancer Care [integrative-cancer-care.org]
- 14. The river blindness drug Ivermectin and related macrocyclic lactones inhibit WNT-TCF pathway responses in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Unraveling the Mechanism: A Comparative Guide to Merafloxacin's Inhibition of -1 Programmed Ribosomal Frameshifting
For Immediate Release
New Haven, CT – Researchers and drug development professionals now have access to a comprehensive guide validating the mechanism of Merafloxacin as a potent inhibitor of -1 programmed ribosomal frameshifting (-1 PRF), a critical process for the replication of various viruses, including coronaviruses. This guide provides a detailed comparison of this compound with other known -1 PRF inhibitors, supported by experimental data and detailed protocols.
This compound, a fluoroquinolone antibacterial, has been identified as a specific and robust inhibitor of -1 PRF in betacoronaviruses, including SARS-CoV-2.[1][2] This inhibition of -1 PRF has been shown to be tightly coupled with its antiviral activity, offering a promising strategy for the development of broad-spectrum antiviral therapeutics.[1]
Comparative Efficacy of -1 PRF Inhibitors
The following table summarizes the quantitative data on the efficacy of this compound and its analogs in inhibiting -1 PRF and viral replication.
| Compound | Target Virus/System | IC50 (-1 PRF Inhibition) | EC50 (Antiviral Activity) | CC50 (Cell Viability) | Reference |
| This compound | SARS-CoV-2 | ~20 µM | 2.6 µM | >50 µM | --INVALID-LINK-- |
| This compound Analog 1 | SARS-CoV-2 | Reduced activity vs. This compound | Reduced activity vs. This compound | >50 µM | --INVALID-LINK-- |
| This compound Analog 2 | SARS-CoV-2 | Almost completely abolished activity | Abolished activity | >50 µM | --INVALID-LINK-- |
Mechanism of Action: A Visual Representation
The proposed mechanism of -1 PRF is a complex process involving a "slippery sequence" and a downstream RNA pseudoknot. This compound is thought to inhibit this process, though the precise molecular interaction is still under investigation. One hypothesis is that this compound directly binds to the frameshift-stimulatory element (FSE) RNA, either destabilizing the pseudoknot or hyper-stabilizing it to disrupt ribosome translocation.
Caption: Proposed mechanism of this compound's -1 PRF inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Dual-Luciferase Reporter Assay for -1 PRF Inhibition
This assay is used to quantify the efficiency of -1 programmed ribosomal frameshifting.
Workflow:
Caption: Workflow for the dual-luciferase -1 PRF reporter assay.
Protocol:
-
Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Transfection: Cells are seeded in 96-well plates and transfected with the dual-luciferase reporter plasmid containing the viral FSE.
-
Compound Treatment: 24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Lysis and Measurement: After 24-48 hours of incubation, cells are lysed, and the activities of both luciferases are measured sequentially using a luminometer according to the manufacturer's instructions (e.g., Dual-Glo Luciferase Assay System, Promega).
-
Data Analysis: The -1 PRF efficiency is calculated as the ratio of the downstream luciferase activity (frameshifted) to the upstream luciferase activity (non-frameshifted). IC50 values are determined by plotting the -1 PRF efficiency against the log of the compound concentration.
Antiviral Activity Assay in Vero E6 Cells
This assay determines the efficacy of the compound in inhibiting viral replication in a cell culture model.
Protocol:
-
Cell Culture: Vero E6 cells are seeded in 96-well plates and grown to confluency.
-
Infection and Treatment: The cell culture medium is replaced with a medium containing SARS-CoV-2 at a specific multiplicity of infection (MOI). Simultaneously, the cells are treated with serial dilutions of this compound or a vehicle control.
-
Incubation: The infected and treated cells are incubated for 48-72 hours.
-
Quantification of Viral Replication: The viral yield in the supernatant is quantified by plaque assay or RT-qPCR for viral RNA.
-
Cell Viability Assay: In parallel, a cell viability assay (e.g., CellTiter-Glo) is performed on uninfected cells treated with the same concentrations of the compound to determine its cytotoxicity (CC50).
-
Data Analysis: The effective concentration (EC50) is calculated as the compound concentration that reduces viral replication by 50%.
Conclusion
The validation of this compound's -1 PRF inhibition mechanism provides a strong foundation for the development of novel antiviral drugs. The experimental protocols and comparative data presented in this guide are intended to facilitate further research in this promising area. The specificity of this compound for betacoronavirus -1 PRF elements highlights the potential for targeted therapies with minimal off-target effects. Future studies should focus on elucidating the precise molecular interactions between this compound and the viral RNA and on expanding the comparative analysis to include a wider range of -1 PRF inhibitors.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral activity of merafloxacin against various coronavirus strains. This compound, a fluoroquinolone antibiotic, has demonstrated specific and potent inhibitory effects against betacoronaviruses by targeting a crucial viral replication mechanism. This document summarizes the available experimental data, details the methodologies used in these studies, and provides visualizations of the key pathways and workflows.
Comparative Antiviral Activity of this compound
This compound has been identified as a robust inhibitor of several betacoronaviruses. Its primary mechanism of action is the inhibition of the -1 programmed ribosomal frameshifting (-1 PRF), a critical process for the translation of viral polyproteins.[1][2][3][4][5][6][7] This targeted activity distinguishes it from other fluoroquinolones, which generally exhibit low or non-specific antiviral effects against coronaviruses.[8][9][10]
The table below summarizes the in vitro efficacy of this compound against different coronavirus strains.
| Coronavirus Strain | Virus Family | Assay Type | Cell Line | Efficacy Metric | Value | Reference |
| SARS-CoV-2 | Betacoronavirus | Viral Replication | Vero E6 | EC50 | 2.6 µM | [1] |
| Viral Replication | Vero E6 | EC90 | 12 µM | [1] | ||
| -1 PRF Inhibition | HEK293T | IC50 | ~20 µM | [1] | ||
| SARS-CoV | Betacoronavirus | -1 PRF Inhibition | HEK293T | IC50 | ~20 µM | [1] |
| HCoV-OC43 | Betacoronavirus | -1 PRF Inhibition | HEK293T | IC50 | 39 µM | [1] |
| HCoV-HKU1 | Betacoronavirus | -1 PRF Inhibition | HEK293T | IC50 | 30 µM | [1] |
| HCoV-229E | Alphacoronavirus | -1 PRF Inhibition | HEK293T | Weak Activity | Not Reported | [1] |
| HCoV-NL63 | Alphacoronavirus | -1 PRF Inhibition | HEK293T | Weak Activity | Not Reported | [1] |
Mechanism of Action: Inhibition of -1 Programmed Ribosomal Frameshifting
This compound specifically targets the frameshift stimulating element (FSE) of betacoronaviruses, an RNA structure that induces a shift in the ribosomal reading frame during translation of the viral genome.[1][2] This inhibition disrupts the synthesis of essential viral proteins, thereby impeding viral replication.
Figure 1. Mechanism of action of this compound on coronavirus replication.
Experimental Protocols
The following are representative protocols for the key experiments used to determine the antiviral activity of this compound.
-1 Programmed Ribosomal Frameshifting (PRF) Reporter Assay
This assay quantifies the efficiency of -1 PRF in the presence of a test compound. A dual-luciferase reporter system is commonly used.
a. Plasmid Construction:
-
A reporter plasmid is constructed containing a Renilla luciferase (RLuc) gene followed by a Firefly luciferase (FLuc) gene.
-
The viral frameshift stimulating element (FSE) from the target coronavirus is inserted between the RLuc and FLuc coding sequences. The FLuc is in the -1 reading frame relative to the RLuc.
-
A control plasmid without the FSE is also prepared.
b. Cell Culture and Transfection:
-
HEK293T cells are seeded in 96-well plates.
-
Cells are co-transfected with the reporter plasmid and a control plasmid expressing a different reporter (e.g., a plasmid constitutively expressing Gaussia luciferase) to normalize for transfection efficiency.
c. Compound Treatment:
-
24 hours post-transfection, the culture medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control (e.g., DMSO).
d. Luciferase Assay:
-
48 hours post-transfection, cell lysates are collected.
-
RLuc and FLuc activities are measured using a dual-luciferase reporter assay system.
e. Data Analysis:
-
The -1 PRF efficiency is calculated as the ratio of FLuc to RLuc activity.
-
The IC50 value (the concentration of the compound that inhibits 50% of -1 PRF) is determined by plotting the -1 PRF efficiency against the log of the compound concentration and fitting the data to a dose-response curve.
References
- 1. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production, Titration, Neutralisation, Storage and Lyophilisation of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) Lentiviral Pseudotypes [bio-protocol.org]
- 3. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro evaluation of therapeutic antibodies against a SARS-CoV-2 Omicron B.1.1.529 isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. policycommons.net [policycommons.net]
- 8. Protocol and Reagents for Pseudotyping Lentiviral Particles with SARS-CoV-2 Spike Protein for Neutralization Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]
Cross-Resistance Profile of Merafloxacin: A Comparative Analysis
This guide provides a comprehensive comparison of the in-vitro antibacterial activity of Merafloxacin (CI-934) with other key fluoroquinolones. Designed for researchers, scientists, and drug development professionals, this document summarizes crucial cross-resistance data, details experimental methodologies, and visualizes key pathways and workflows to offer a clear perspective on this compound's performance.
Comparative In-Vitro Activity: A Data-Driven Overview
The antibacterial efficacy of this compound has been evaluated against a broad spectrum of Gram-positive and Gram-negative bacteria. The following tables present a summary of the Minimum Inhibitory Concentration (MIC90) values, representing the concentration required to inhibit the growth of 90% of the tested isolates. This data is juxtaposed with the performance of other widely-used fluoroquinolones, offering a direct comparison of their potency.
Table 1: In-Vitro Activity of this compound (CI-934) and Comparative Fluoroquinolones against Gram-Positive Bacteria
| Bacterial Species | This compound (CI-934) MIC90 (µg/mL) | Ciprofloxacin MIC90 (µg/mL) | Enoxacin MIC90 (µg/mL) | Norfloxacin MIC90 (µg/mL) | Vancomycin MIC90 (µg/mL) |
| Staphylococcus aureus (Oxacillin-susceptible) | 0.5 | - | - | - | - |
| Staphylococcus aureus (Oxacillin-resistant) | 0.5 | - | - | - | - |
| Staphylococci (including Methicillin-resistant) | 0.25[1][2] | - | - | - | - |
| Enterococcus faecalis | 0.5[1][2] | - | - | - | ≤ 2 |
| Streptococcus pneumoniae | 0.25[2] | - | - | - | - |
| Streptococci (various groups) | 0.4[3] | - | - | - | - |
| Listeria monocytogenes | 1.0[1] | - | - | - | ≤ 2 |
| Corynebacterium spp. | ≤ 2 | - | - | - | ≤ 2 |
Table 2: In-Vitro Activity of this compound (CI-934) and Comparative Fluoroquinolones against Gram-Negative Bacteria
| Bacterial Species | This compound (CI-934) MIC90 (µg/mL) | Ciprofloxacin MIC90 (µg/mL) | Enoxacin MIC90 (µg/mL) | Norfloxacin MIC90 (µg/mL) |
| Enterobacteriaceae | 1.0 | - | - | - |
| Escherichia coli | ≤ 1.0[2] | > ciprofloxacin[2] | similar to CI-934[2] | similar to CI-934[2] |
| Klebsiella spp. | ≤ 1.0[2] | > ciprofloxacin[2] | similar to CI-934[2] | similar to CI-934[2] |
| Proteus spp. | ≤ 1.0[2] | > ciprofloxacin[2] | similar to CI-934[2] | similar to CI-934[2] |
| Salmonella spp. | ≤ 1.0[2] | > ciprofloxacin[2] | similar to CI-934[2] | similar to CI-934[2] |
| Shigella spp. | ≤ 1.0[2] | > ciprofloxacin[2] | similar to CI-934[2] | similar to CI-934[2] |
| Citrobacter spp. | ≤ 1.0[2] | > ciprofloxacin[2] | similar to CI-934[2] | similar to CI-934[2] |
| Aeromonas hydrophila | 1.0 | - | - | - |
| Acinetobacter spp. | 1.0 | - | - | - |
| Pseudomonas aeruginosa | > 8.0[1] | - | - | - |
| Pseudomonas maltophilia | ≥ 8.0 | - | - | - |
| Other Pseudomonas spp. | ≥ 8.0 | - | - | - |
| Haemophilus influenzae | 0.06[1] | - | - | - |
| Neisseria gonorrhoeae | 0.13[1] | - | - | - |
| Neisseria meningitidis | 0.13[1] | - | - | - |
Understanding Fluoroquinolone Resistance
Cross-resistance among fluoroquinolones is a significant clinical concern, primarily driven by specific genetic mutations in bacteria. The primary mechanism involves alterations in the target enzymes, DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. Additionally, changes in drug permeability, such as reduced influx through porin channels or increased efflux via pumps, contribute to resistance.
Experimental Protocols for Cross-Resistance Studies
The determination of in-vitro cross-resistance is primarily achieved by measuring the Minimum Inhibitory Concentration (MIC) of an antibiotic against a panel of bacterial isolates. The two standard methods endorsed by the Clinical and Laboratory Standards Institute (CLSI) are the Broth Microdilution and Agar Dilution methods.[4][5][6][7]
Broth Microdilution Method
This method involves challenging a standardized bacterial inoculum with serially diluted concentrations of the antimicrobial agent in a liquid growth medium.
Procedure:
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard.[8]
-
Serial Dilution: The antimicrobial agent is serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate atmospheric and temperature conditions for 16-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[7][9]
Agar Dilution Method
In this method, the antimicrobial agent is incorporated directly into the agar medium at various concentrations.
Procedure:
-
Preparation of Antimicrobial-Containing Agar: A series of agar plates are prepared, each containing a specific concentration of the antimicrobial agent.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension is spot-inoculated onto the surface of each agar plate.
-
Incubation: The plates are incubated under suitable conditions until growth is evident in the control plate (without antimicrobial agent).
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the test organism on the agar surface.[10]
Conclusion
The presented data indicates that this compound (CI-934) demonstrates potent in-vitro activity against a wide array of Gram-positive bacteria, often exceeding the potency of other tested fluoroquinolones.[1][11] Against many Gram-negative Enterobacteriaceae, its activity is comparable to agents like enoxacin and norfloxacin, though generally less potent than ciprofloxacin.[2] A notable limitation of this compound's spectrum is its reduced activity against Pseudomonas species.[1] The statement that cross-resistance was not apparent in one study suggests that this compound may be effective against some isolates resistant to other drug classes.[3] However, as with all fluoroquinolones, the potential for the development of resistance through target site mutations and altered cell permeability remains a critical consideration for its clinical application. Further studies with contemporary, multidrug-resistant isolates are warranted to fully elucidate the cross-resistance profile of this compound in the current landscape of antimicrobial resistance.
References
- 1. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. asm.org [asm.org]
- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 5. iacld.com [iacld.com]
- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 7. goums.ac.ir [goums.ac.ir]
- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 9. protocols.io [protocols.io]
- 10. Agar dilution - Wikipedia [en.wikipedia.org]
- 11. microbenotes.com [microbenotes.com]
Validating Merafloxacin's Specificity for Viral Targets: A Comparative Analysis
This guide provides a detailed comparison of Merafloxacin's antiviral activity and specificity against viral targets, contextualized with alternative antiviral agents. The focus is on its recently discovered mechanism of inhibiting programmed -1 ribosomal frameshifting (-1 PRF) in betacoronaviruses, a mode of action distinct from its traditional role as an antibacterial agent. Experimental data and protocols are provided for researchers in virology and drug development.
Introduction to this compound's Antiviral Activity
This compound is a fluoroquinolone antibiotic, a class of drugs that traditionally target bacterial DNA gyrase and topoisomerase IV. However, recent high-throughput screening has identified this compound as a potent inhibitor of a crucial viral mechanism: programmed -1 ribosomal frameshifting (-1 PRF).[1][2][3][4] This process is essential for the translation of viral polyproteins in many RNA viruses, including coronaviruses.
Notably, this antiviral activity appears to be specific to this compound's chemical structure, as other tested fluoroquinolones did not exhibit the same inhibitory effect on -1 PRF.[3] this compound's unique potential lies in its ability to specifically target the viral frameshift-stimulating RNA element (FSE), presenting a novel strategy for antiviral therapy.[2][3][5]
Mechanism of Action: Inhibition of -1 Ribosomal Frameshifting
In betacoronaviruses like SARS-CoV-2, the synthesis of essential viral enzymes, such as the RNA-dependent RNA polymerase, requires a ribosomal frameshift from the initial open reading frame (ORF1a) to an alternative reading frame (ORF1b). This is controlled by a specific RNA structure known as the frameshift-stimulating element (FSE). This compound has been shown to inhibit this process, thereby reducing the production of essential viral proteins and impeding viral replication.[3][4][6]
The molecular interaction is hypothesized to involve this compound binding directly to the FSE RNA pseudoknot, which may either destabilize the conformation, reducing the ribosome's pause time, or overly stabilize it, leading to prolonged stalling and disruption of translation.[2][3] This targeted action on a viral RNA structure underscores its specificity.
Comparative Antiviral Efficacy and Specificity
This compound's antiviral profile is characterized by its specific inhibition of betacoronavirus -1 PRF. This specificity is a key advantage, as it did not inhibit the -1 PRF mechanisms of other viruses such as HIV-1 or West Nile Virus in reporter assays.[3][7]
| Compound | Class | Primary Viral Target | EC50 (SARS-CoV-2) | CC50 | Selectivity Index (SI) |
| This compound | Fluoroquinolone | Betacoronavirus -1 PRF | ~2.6 µM (Vero cells)[6] | > 50 µM (HEK293T)[3] | > 19.2 |
| Remdesivir | Nucleoside Analog | RNA-dependent RNA polymerase (RdRp) | ~0.77 µM (Vero E6 cells) | > 100 µM (Vero E6 cells) | > 129 |
| Enoxacin | Fluoroquinolone | General (low activity) | 126.4 µM (Vero cells)[8][9] | > 37.5 µM (Vero cells)[8][9] | < 1 |
| Ciprofloxacin | Fluoroquinolone | General (low activity) | > 600 µM (Vero cells)[8] | > 600 µM (Vero cells)[8] | ~1 |
EC50 (Half-maximal effective concentration), CC50 (Half-maximal cytotoxic concentration), SI (Selectivity Index = CC50/EC50). Data is compiled from multiple sources and cell lines may vary.
As shown in the table, this compound exhibits a significantly better selectivity index for SARS-CoV-2 compared to other fluoroquinolones like Enoxacin and Ciprofloxacin, which show very low and non-specific antiviral activity at high micromolar concentrations.[8][9] While Remdesivir, an established antiviral, has a higher selectivity index, this compound's novel mechanism of action makes it a valuable subject for further research, especially for potential combination therapies.
Experimental Protocols for Validation
Validating the antiviral specificity of a compound like this compound involves a multi-step process to assess its effect on viral replication, its mechanism of action, and its toxicity to host cells.
This assay determines the concentration of the compound that is toxic to the host cells, yielding the CC50 value. It is crucial to ensure that observed antiviral effects are not simply due to cell death.[10][11]
-
Cell Seeding: Plate host cells (e.g., Vero E6 or HEK293T) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the different compound concentrations. Include "cells only" (untreated) controls.
-
Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert MTT into purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12][13]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined by plotting a dose-response curve.
This is the gold standard for measuring the inhibition of viral replication. It determines the concentration of a compound required to reduce the number of viral plaques by 50% (EC50).[14][15]
-
Cell Seeding: Seed confluent monolayers of susceptible cells (e.g., Vero E6 for SARS-CoV-2) in 6-well or 12-well plates.
-
Virus-Compound Incubation: Prepare serial dilutions of this compound. In separate tubes, mix these dilutions with a known quantity of virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cell monolayers and inoculate them with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells, thus forming localized plaques.[14]
-
Incubation: Incubate the plates for 2-3 days until plaques are visible.
-
Staining and Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet to visualize and count the plaques.
-
Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the "virus only" control. Determine the EC50 from the resulting dose-response curve.
This specific assay validates that this compound's antiviral activity is due to the inhibition of ribosomal frameshifting.
-
Construct Design: Utilize a dual-luciferase or dual-fluorescence reporter plasmid. The viral FSE sequence is placed between a primary reporter (e.g., Firefly Luciferase or mCherry) in the 0 frame and a secondary reporter (e.g., Renilla Luciferase or GFP) in the -1 frame.[2]
-
Transfection: Transfect host cells (e.g., HEK293T) with the reporter plasmid.
-
Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Lysis and Measurement: Lyse the cells and measure the activity of both reporters using a luminometer or fluorescence plate reader.
-
Analysis: The -1 PRF efficiency is calculated as the ratio of the -1 frame reporter signal to the 0 frame reporter signal. Plot the inhibition of PRF efficiency against the this compound concentration to determine the half-maximal inhibitory concentration (IC50).[3]
By following these protocols, researchers can systematically validate the specificity, efficacy, and mechanism of action of this compound as a targeted antiviral agent against betacoronaviruses.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Restriction of SARS-CoV-2 Replication by Targeting Programmed −1 Ribosomal Frameshifting In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Restriction of SARS-CoV-2 replication by targeting programmed −1 ribosomal frameshifting (2021), Sun Yu | AcademicGPT, tlooto [tlooto.com]
- 5. Discovery of Small Molecules Targeting the Frameshifting Element RNA in SARS-CoV-2 Viral Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. Fluoroquinolone Antibiotics Exhibit Low Antiviral Activity against SARS-CoV-2 and MERS-CoV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 11. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 12. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 15. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
Merafloxacin: A Comparative Efficacy Analysis in Antiviral and Antibacterial Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Merafloxacin (also known as CI-934), a fluoroquinolone antibiotic, across various cell lines. The content is based on available experimental data, offering an objective analysis of its performance against viral and bacterial targets, and in comparison to other relevant compounds. Detailed experimental protocols for key assays are provided, along with a visualization of the primary antiviral mechanism of action.
Executive Summary
This compound has demonstrated potent antiviral activity, specifically as an inhibitor of -1 programmed ribosomal frameshifting (-1 PRF) in coronaviruses, including SARS-CoV-2. This activity has been observed in cell lines such as Vero E6 and HEK293T. In addition to its antiviral properties, this compound exhibits significant antibacterial efficacy, particularly against Gram-positive bacteria, with performance comparable or superior to other fluoroquinolones like ciprofloxacin in certain instances. Its cytotoxic profile appears favorable, with modest effects observed at higher concentrations in various mammalian cell lines.
Antiviral Efficacy of this compound
This compound has been identified as a potent inhibitor of -1 programmed ribosomal frameshifting (-1 PRF), a critical process for the replication of coronaviruses. This inhibitory effect has been quantified in several studies, with key data summarized below.
Table 1: Antiviral Activity of this compound against Coronaviruses
| Virus/Assay | Cell Line | IC50 / EC50 (µM) | Reference |
| SARS-CoV-2 (-1 PRF Reporter Assay) | HEK293T | ~20 | [1][2] |
| SARS-CoV (-1 PRF Reporter Assay) | HEK293T | ~20 | [1] |
| HCoV-HKU1 (-1 PRF Reporter Assay) | HEK293T | ~30 | [1] |
| HCoV-OC43 (-1 PRF Reporter Assay) | HEK293T | ~39 | [1] |
| SARS-CoV-2 (Viral Replication) | Vero E6 | 2.6 | [3] |
Table 2: Cytotoxicity of this compound in Mammalian Cell Lines
| Cell Line | CC50 (µM) | Observations | Reference |
| Vero E6 | >50 | No substantial cytotoxicity observed at effective antiviral concentrations. | [1][3] |
| HEK293T | >100 | High concentrations showed modest cytostatic effects. | [1] |
| HeLa | - | Modest cytostatic effects at high concentrations, did not cause cell death. | [4] |
| MCF-7 | - | Minimal impact on cell viability. | [5] |
Antibacterial Efficacy of this compound (CI-934)
As a fluoroquinolone, this compound (CI-934) possesses broad-spectrum antibacterial activity. Notably, it has shown enhanced potency against Gram-positive bacteria compared to other quinolones.
Table 3: In Vitro Antibacterial Activity of this compound (CI-934) and Ciprofloxacin
| Bacterial Species | This compound (CI-934) MIC90 (mg/L) | Ciprofloxacin MIC90 (mg/L) | Reference |
| Staphylococcus aureus (including MRSA) | 0.2 | 1.6 | [6] |
| Streptococcus pneumoniae | 0.25 | 2.0 | [4][7] |
| Streptococcus faecalis (Enterococcus faecalis) | 0.5 | 4.0 | [4][8] |
| Streptococcus pyogenes (Group A) | ≤0.5 | - | [8] |
| Streptococcus agalactiae (Group B) | ≤0.5 | - | [8] |
| Viridans Streptococci | 0.4 | - | [6] |
| Escherichia coli | ≤1.0 | ≤0.06 | [4] |
| Klebsiella pneumoniae | ≤1.0 | ≤0.12 | [4] |
| Proteus mirabilis | ≤1.0 | ≤0.06 | [4] |
| Pseudomonas aeruginosa | 25 | 0.5 | [6] |
| Haemophilus influenzae | 0.025 | ≤0.015 | [6] |
| Neisseria gonorrhoeae | 0.025 | ≤0.008 | [6] |
| Bacteroides fragilis group | 1-8 | 1-8 | [8] |
Note: MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Experimental Protocols
-1 Programmed Ribosomal Frameshifting (PRF) Reporter Assay
This assay is designed to quantify the efficiency of -1 PRF, a mechanism used by some viruses to synthesize multiple proteins from a single mRNA transcript.
-
Constructs : A dual-luciferase reporter plasmid is engineered. The Renilla luciferase (RLuc) and Firefly luciferase (FLuc) genes are placed in different reading frames, separated by the viral frameshift signal (FSE). -1 PRF at the FSE allows for the translation of the downstream FLuc.
-
Cell Culture and Transfection : HEK293T cells are seeded in 96-well plates and transfected with the reporter plasmid.
-
Compound Treatment : Cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Lysis and Luciferase Measurement : After a defined incubation period (e.g., 24-48 hours), cells are lysed, and the activities of both RLuc and FLuc are measured sequentially using a luminometer and a dual-luciferase assay kit.
-
Data Analysis : The -1 PRF efficiency is calculated as the ratio of FLuc to RLuc activity. IC50 values are determined by plotting the PRF efficiency against the logarithm of the drug concentration.
Cytotoxicity Assay (MTS Assay)
The MTS assay is a colorimetric method to assess cell viability.
-
Cell Seeding : Vero E6 or other mammalian cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Exposure : The cells are then treated with a range of concentrations of this compound for a specified duration (e.g., 48-72 hours).
-
MTS Reagent Addition : The MTS reagent, in combination with an electron coupling reagent (phenazine ethosulfate), is added to each well.
-
Incubation : The plates are incubated for 1-4 hours at 37°C. During this time, viable cells with active metabolism convert the MTS tetrazolium compound into a soluble formazan product.
-
Absorbance Measurement : The absorbance of the formazan product is measured at 490 nm using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Bacterial Strains : A panel of clinically relevant bacterial isolates is used.
-
Inoculum Preparation : Bacterial colonies are suspended in a suitable broth to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Drug Dilution : Serial twofold dilutions of this compound and comparator antibiotics are prepared in microtiter plates containing appropriate growth medium (e.g., Mueller-Hinton broth).
-
Inoculation : Each well is inoculated with the standardized bacterial suspension.
-
Incubation : The plates are incubated at 37°C for 18-24 hours.
-
MIC Reading : The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.
Mechanism of Action and Experimental Workflow Visualizations
The primary antiviral mechanism of this compound against coronaviruses involves the inhibition of -1 programmed ribosomal frameshifting. The following diagram illustrates this process.
Caption: Mechanism of -1 Programmed Ribosomal Frameshifting and its inhibition by this compound.
The following diagram illustrates a typical experimental workflow for assessing the antiviral efficacy of a compound like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. In vitro activity of CI-934, a new quinolone, compared with that of other quinolones and other antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Restriction of SARS-CoV-2 replication by targeting programmed -1 ribosomal frameshifting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of CI-934, a quinolone carboxylic acid active against gram-positive and -negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity of CI-934, a new quinolone, compared with that of other quinolones and other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The in-vitro activity of CI-934 compared with that of other new 4-quinolones and nalidixic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Merafloxacin's Antiviral Effect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Merafloxacin's antiviral potential, focusing on its mechanism of action and the critical next steps for in vivo validation. While in vitro studies have demonstrated promising activity against betacoronaviruses, including SARS-CoV-2, the lack of in vivo data necessitates a clear and structured approach to preclinical animal studies. This document outlines a proposed experimental framework for such validation, drawing comparisons with established antiviral agents.
Executive Summary
This compound, a fluoroquinolone compound, has been identified as a potent inhibitor of -1 programmed ribosomal frameshifting (-1 PRF) in betacoronaviruses.[1][2][3][4][5][6] This mechanism is crucial for the replication of viruses like SARS-CoV-2.[1][2][3][4][5][6] In vitro studies have shown that this compound can impede SARS-CoV-2 replication in cell cultures.[1][2][3][4][5][6] However, to establish its therapeutic potential, rigorous in vivo validation is essential. This guide compares this compound's known characteristics with those of approved antivirals and details a comprehensive protocol for preclinical animal testing.
Mechanism of Action: A Novel Target
This compound's antiviral activity stems from its ability to specifically inhibit -1 PRF in betacoronaviruses.[1][7] This process is a translational recoding mechanism that allows the virus to synthesize essential proteins from overlapping reading frames. By disrupting this process, this compound effectively halts viral replication.[1][2] Notably, this mechanism of action is distinct from many other antiviral drugs that target viral enzymes like the RNA-dependent RNA polymerase (e.g., Remdesivir) or the main protease (e.g., Nirmatrelvir).
The specificity of this compound for betacoronavirus FSEs (frameshift-stimulating elements) suggests a lower likelihood of off-target effects on host cellular processes.[6] Studies have shown that other fluoroquinolones do not exhibit the same inhibitory effect on -1 PRF, highlighting the unique structural features of this compound.[6][8]
Comparative Analysis: In Vitro Efficacy
The following table summarizes the available in vitro data for this compound against SARS-CoV-2 and provides a comparison with other antiviral compounds.
| Compound | Mechanism of Action | Target Virus | Cell Line | IC50 | EC50 | Cytotoxicity (CC50) | Reference |
| This compound | -1 Programmed Ribosomal Frameshifting (PRF) Inhibitor | SARS-CoV-2 | HEK293T | ~20 µM | - | >100 µM | [6] |
| This compound | -1 Programmed Ribosomal Frameshifting (PRF) Inhibitor | SARS-CoV-2 | Vero E6 | - | 2.6 µM | >100 µM | [1] |
| Remdesivir | RNA-dependent RNA polymerase (RdRp) inhibitor | SARS-CoV-2 | Vero E6 | - | 0.77 µM | >100 µM | [9] |
| Nirmatrelvir | Main protease (Mpro) inhibitor | SARS-CoV-2 | Vero E6 | - | 0.077 µM | >100 µM | [10] |
Proposed In Vivo Validation Protocol
The absence of in vivo data for this compound is a critical gap in its development as a potential antiviral therapeutic. The following proposed experimental protocol is based on established models for testing antiviral efficacy against SARS-CoV-2.
Animal Model Selection
The choice of animal model is crucial for obtaining relevant data. Several models have been established for SARS-CoV-2 research, each with its own advantages.[2][7][11][12]
-
Syrian Hamsters: Susceptible to SARS-CoV-2 and develop respiratory disease, making them suitable for evaluating antiviral efficacy in reducing viral load and lung pathology.[13]
-
Transgenic Mice (expressing human ACE2): These models, such as K18-hACE2 mice, exhibit severe disease and are useful for testing the ability of antivirals to protect against lethal infection.[7]
-
Ferrets: Show clinical symptoms similar to humans and are a good model for studying viral transmission.[11]
-
Rhesus Macaques: As non-human primates, they provide a model that closely mimics human disease progression and are valuable for late-stage preclinical evaluation.[1][2]
Experimental Design
A robust experimental design is necessary to assess the efficacy and safety of this compound in vivo.
-
Groups:
-
Vehicle Control (infected)
-
This compound Treatment (infected, multiple dose groups)
-
Positive Control (e.g., Remdesivir or Nirmatrelvir, infected)
-
Mock-infected Control
-
-
Infection: Animals will be intranasally inoculated with a standardized dose of SARS-CoV-2.
-
Drug Administration:
-
Route: Oral gavage is a potential route, given that some fluoroquinolones have good oral bioavailability. Intravenous or intraperitoneal routes can also be considered.
-
Dosing: A dose-ranging study should be performed to determine the optimal therapeutic dose. Dosing should begin shortly before or after viral challenge to assess both prophylactic and therapeutic potential.
-
-
Endpoints and Monitoring:
-
Clinical Signs: Daily monitoring of weight loss, body temperature, and clinical signs of disease.
-
Viral Load: Quantification of viral RNA in nasal swabs, bronchoalveolar lavage fluid, and lung tissue at various time points post-infection.
-
Histopathology: Examination of lung tissue for inflammation, damage, and presence of viral antigens.
-
Pharmacokinetics: Measurement of this compound concentration in plasma and lung tissue to correlate drug exposure with antiviral activity.
-
Visualizing the Path Forward
To clearly illustrate the proposed research plan, the following diagrams outline the mechanism of action and the experimental workflow.
References
- 1. Antiviral Remdesivir Shows Efficacy In An Animal Model (Rhesus Macaques) Of COVID-19 [brainimmune.com]
- 2. Animal Models of SARS-CoV-2 Evaluated | Technology Networks [technologynetworks.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Restriction of SARS-CoV-2 replication by targeting programmed -1 ribosomal frameshifting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Restriction of SARS-CoV-2 replication by targeting programmed −1 ribosomal frameshifting (2021), Sun Yu | AcademicGPT, tlooto [tlooto.com]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
- 8. news-medical.net [news-medical.net]
- 9. Clinical benefit of remdesivir in rhesus macaques infected with SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparing molnupiravir and nirmatrelvir/ritonavir efficacy and the effects on SARS-CoV-2 transmission in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Animal models for SARS-CoV-2 and SARS-CoV-1 pathogenesis, transmission and therapeutic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell and Animal Models for SARS-CoV-2 Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Remdesivir efficacy against yellow fever in a hamster model - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Merafloxacin: A Guide for Laboratory Professionals
For immediate release: Ensuring the safe and compliant disposal of merafloxacin is critical for laboratory safety and environmental protection. This guide provides researchers, scientists, and drug development professionals with essential, step-by-step procedures for the proper handling and disposal of this compound waste.
This compound is a fluoroquinolone antibacterial agent.[1] The appropriate disposal method for this compound hinges on its classification as either hazardous or non-hazardous waste, as defined by the Resource Conservation and Recovery Act (RCRA) under the Environmental Protection Agency (EPA).[2] Improper disposal can lead to environmental contamination and potential health risks.
Step 1: Waste Classification - Is this compound Hazardous Waste?
Before disposal, laboratory personnel must determine if the this compound waste is hazardous. Pharmaceutical waste is generally considered hazardous if it exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.
Consult your institution's Environmental Health and Safety (EHS) department for guidance on classifying this compound waste. They can assist in a formal waste determination. If a definitive classification is unavailable, it is prudent to manage the waste as hazardous to ensure the highest level of safety and compliance.[3]
Step 2: Segregation and Storage
Proper segregation of this compound waste is crucial to prevent accidental mixing with other waste streams.
-
Non-Hazardous Pharmaceutical Waste: If determined to be non-hazardous, segregate this compound waste into a designated container for non-RCRA pharmaceutical waste. These containers are often white with blue lids and should be clearly labeled "For Incineration."[4]
-
Hazardous Pharmaceutical Waste: If classified as hazardous, segregate this compound waste into a designated hazardous waste container. This container must be properly labeled with the words "Hazardous Waste," the name of the chemical, and the specific hazards (e.g., toxic).
All waste containers should be kept in a secure, designated area away from the general public and incompatible materials.[4]
Step 3: Disposal Procedures
The final disposal method depends on the waste classification.
Non-Hazardous this compound Waste
The recommended disposal method for non-hazardous pharmaceutical waste is incineration.[4][5] This method is environmentally preferable to landfilling, as it prevents the active pharmaceutical ingredient from leaching into the soil and groundwater.[6] Do not dispose of non-hazardous pharmaceutical waste in the regular trash or down the drain unless explicitly approved by your local wastewater treatment plant and institutional policy.[6][7]
Hazardous this compound Waste
Hazardous this compound waste must be disposed of through a licensed hazardous waste management company.[8] These contractors are equipped to handle and transport hazardous materials safely and in compliance with all federal, state, and local regulations.[8] The most common disposal method for hazardous pharmaceutical waste is incineration at a permitted facility.[9]
It is critical to maintain a paper trail for all hazardous waste disposal, including manifests and certificates of destruction.[5]
Summary of Disposal Procedures
| Waste Classification | Container | Labeling | Disposal Method |
| Non-Hazardous | White with blue lid (or as per institutional policy) | "For Incineration" | Incineration by a licensed waste management facility.[4][5] |
| Hazardous | Designated hazardous waste container | "Hazardous Waste," chemical name, and specific hazards | Collection and incineration by a licensed hazardous waste contractor.[8] |
Experimental Workflow for this compound Disposal
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. selleckchem.com [selleckchem.com]
- 2. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 3. Pharmaceutical Waste | Environmental Health and Safety | University of Houston [uh.edu]
- 4. usbioclean.com [usbioclean.com]
- 5. trihazsolutions.com [trihazsolutions.com]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. Pharmaceutical Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling Merafloxacin
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds like Merafloxacin is paramount. This guide provides immediate, essential information on the necessary personal protective equipment (PPE), operational procedures, and disposal plans to maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, adherence to standard laboratory safety protocols is crucial. While one Safety Data Sheet (SDS) classifies this compound as not a hazardous substance or mixture, it is best practice to utilize the following PPE to minimize exposure risk[1]:
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Minimum standard BS EN 374:2003. Inspect gloves before use. Wash and dry hands thoroughly after handling.[1] |
| Eye Protection | Safety glasses | Use appropriate safety glasses.[1] |
| Body Protection | Laboratory coat | A buttoned-down lab coat or a solid front gown should be worn. |
| Respiratory Protection | Fume hood | Use in a chemical fume hood, especially when there is a potential to generate aerosols (e.g., vortexing, pipetting).[1][2] |
Operational Procedures for Safe Handling
To ensure safe handling of this compound in a laboratory setting, the following procedural steps should be followed. These steps are designed to prevent inhalation, and contact with skin and eyes, and to avoid the formation of dust and aerosols[1].
Preparation and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood with an independent air supply system[1].
-
Avoid Dust and Aerosols: Take care to avoid the formation of dust and aerosols during handling[1].
-
Source of Ignition: Keep this compound away from sources of ignition[1].
-
Personal Hygiene: Avoid contact with eyes, skin, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling[1].
In Case of Exposure:
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing stops, give artificial respiration. Seek immediate medical attention[1][3].
-
Skin Contact: In case of skin contact, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing and shoes, and wash them before reuse. Consult a doctor[1][3].
-
Eye Contact: If this compound comes into contact with the eyes, flush with plenty of water for at least 15 minutes. Seek immediate medical attention[1][3].
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person. Consult a doctor[1][3].
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
Waste Disposal:
-
Collection: Collect and arrange for disposal in suitable, closed containers[3].
-
Labeling: Ensure containers are appropriately labeled.
-
Regulations: Dispose of waste material in accordance with national and local regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself[4]. For general guidance on disposing of medicines in the trash, the FDA recommends mixing the substance with an unappealing material like dirt or used coffee grounds, placing it in a sealed plastic bag, and then throwing it in the household trash[5].
Logical Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound from receipt to disposal.
References
- 1. medkoo.com [medkoo.com]
- 2. Guidelines for Laboratory Biosafety: Handling and Processing Specimens Associated with Novel Influenza A Viruses, Including Potential A(H5N1) Virus | Bird Flu | CDC [cdc.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
